NBI-35965
Description
Propriétés
IUPAC Name |
(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARENHXRYYRAMQA-RSAXXLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26Cl2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603151-83-3 | |
| Record name | NBI-35965 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603151833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NBI-35965 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY3M6M5BK4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NBI-35965: A Technical Overview of a Potent and Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a potent, selective, and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing the relevant signaling pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and blocking the CRF1 receptor.[1][2] The CRF1 receptor is a G-protein coupled receptor that plays a crucial role in the body's response to stress.[3] By antagonizing this receptor, this compound effectively inhibits the downstream signaling cascade initiated by the binding of its endogenous ligand, corticotropin-releasing factor (CRF).[1] This inhibitory action leads to a reduction in stress-related physiological responses, including the release of adrenocorticotropic hormone (ACTH).[1][2][4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Receptor | Species | Reference |
| Ki | 4 nM | CRF1 | Not Specified | [1][2] |
| Ki | >10,000 nM | CRF2 | Not Specified | [1] |
| pKi | 8.5 | CRF1 | Not Specified | [2][4] |
| pIC50 (cAMP accumulation) | 7.1 | CRF1 | Not Specified | [1] |
| pIC50 (ACTH production) | 6.9 | CRF1 | Not Specified | [1] |
Table 2: In Vivo Pharmacokinetic Properties in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 34% | Oral gavage | [2][4] |
| Tmax (plasma) | 1 hour | Oral gavage | [2][4] |
| Cmax (plasma) | 560 ng/mL | Oral gavage | [2][4] |
| Cmax (brain) | 700 ng/g | Oral gavage | [2][4] |
| Volume of Distribution | 17.8 L/kg | Not Specified | [2][4] |
| Plasma Clearance | 17 mL/min/kg | Not Specified | [2][4] |
| Half-life | 12 hours | Not Specified | [2][4] |
Signaling Pathway of CRF1 Receptor and Antagonism by this compound
The following diagram illustrates the signaling pathway of the CRF1 receptor and the mechanism of inhibition by this compound.
Caption: CRF1 receptor signaling pathway and its antagonism by this compound.
Experimental Protocols
While detailed experimental protocols are proprietary to the conducting research institutions, the following outlines the likely methodologies used to generate the data presented.
4.1. Radioligand Binding Assay (for Ki determination)
-
Objective: To determine the binding affinity of this compound to CRF1 and CRF2 receptors.
-
Methodology:
-
Membrane preparations from cells expressing recombinant human or rat CRF1 or CRF2 receptors are used.
-
A constant concentration of a radiolabeled CRF receptor ligand (e.g., [125I]-CRF) is incubated with the membrane preparations.
-
Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.
-
After incubation, the bound and free radioligand are separated by filtration.
-
The amount of bound radioactivity is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
4.2. cAMP Accumulation Assay (for pIC50 determination)
-
Objective: To assess the functional antagonist activity of this compound at the CRF1 receptor.
-
Methodology:
-
Cells expressing the CRF1 receptor are cultured.
-
The cells are pre-incubated with various concentrations of this compound.
-
The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF).
-
The intracellular accumulation of cyclic adenosine (B11128) monophosphate (cAMP) is measured using a commercially available assay kit (e.g., ELISA or HTRF).
-
The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.
-
The pIC50 is calculated as the negative logarithm of the IC50 value.
-
4.3. In Vivo Stress-Induced ACTH Release Model
-
Objective: To evaluate the in vivo efficacy of this compound in a stress model.
-
Methodology:
-
Rats or mice are administered this compound orally or via another relevant route.
-
After a predetermined time, the animals are subjected to a stressor (e.g., forced swim test or restraint stress).
-
Blood samples are collected at various time points after the stressor.
-
Plasma levels of ACTH are measured using an immunoassay.
-
The ability of this compound to attenuate the stress-induced increase in ACTH is quantified.
-
The following diagram illustrates a general workflow for evaluating a CRF1 antagonist.
Caption: General experimental workflow for CRF1 antagonist evaluation.
Conclusion
This compound is a well-characterized CRF1 receptor antagonist with high potency and selectivity. Its ability to penetrate the blood-brain barrier and attenuate stress-induced hormonal responses in vivo underscores its potential as a therapeutic agent for stress-related disorders. The data summarized in this guide provide a solid foundation for further research and development of this and similar compounds.
References
NBI-35965: A Technical Whitepaper on its Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonist Selectivity and Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. Developed by Neurocrine Biosciences, this brain-penetrant compound has demonstrated high affinity for the CRF1 receptor and robust functional antagonism both in vitro and in vivo. This document provides an in-depth technical overview of the selectivity profile of this compound, detailing its binding affinities, functional potencies, and the experimental methodologies used for its characterization. Furthermore, it outlines the key signaling pathways associated with the CRF1 receptor, offering a comprehensive resource for researchers in the field of stress-related disorders and drug development.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Its actions are primarily mediated through two G-protein coupled receptors, CRF1 and CRF2. The CRF1 receptor is a well-validated therapeutic target for stress-related disorders, including anxiety and depression. This compound emerged from a series of investigations into potent and selective CRF1 receptor antagonists.[2] This whitepaper consolidates the available preclinical data on this compound to provide a detailed guide on its selectivity and pharmacological properties.
Quantitative Selectivity and Potency
The selectivity of this compound is a key feature of its pharmacological profile. It exhibits a high affinity for the human CRF1 receptor with minimal to no affinity for the CRF2 receptor, indicating a high degree of selectivity between the two CRF receptor subtypes.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Reference |
| Human CRF1 | This compound | ~ 4 | [3][4] |
| Human CRF2 | This compound | > 10,000 | [5] |
Table 2: In Vitro Functional Potency of this compound
| Assay | Cell Line | Agonist | pIC50 | Reference |
| cAMP Accumulation Inhibition | CRF1 Transfected Cells | Sauvagine | 7.1 | [5] |
| ACTH Production Inhibition | In Vitro Model | CRF/Stress | 6.9 | [5] |
Table 3: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Unit | Reference |
| Oral Bioavailability | 34 | % | [2] |
| Tmax | 1 | hour | [2] |
| Cmax (plasma) | 560 | ng/mL | [2] |
| Cmax (brain) | 700 | ng/g | [2] |
| Volume of Distribution | 17.8 | L/kg | [2] |
| Plasma Clearance | 17 | mL/min/kg | [2] |
| Half-life | 12 | hours | [2] |
Experimental Protocols
The following sections describe the likely experimental methodologies employed in the characterization of this compound, based on standard practices and information from relevant publications.
Radioligand Binding Assay for CRF1 Receptor
This assay determines the binding affinity (Ki) of this compound for the CRF1 receptor.
-
Cell Preparation: Membranes from a stable cell line expressing the recombinant human CRF1 receptor (e.g., HEK293 or CHO cells) are prepared.
-
Radioligand: [125I]-Sauvagine, a high-affinity CRF receptor agonist, is commonly used.
-
Assay Protocol:
-
Cell membranes are incubated with a fixed concentration of [125I]-sauvagine.
-
Increasing concentrations of this compound (competitor) are added to the incubation mixture.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters (representing bound ligand) is quantified using a gamma counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Antagonism: cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the functional response of the CRF1 receptor to an agonist.
-
Cell Line: A cell line stably expressing the human CRF1 receptor is used.
-
Assay Protocol:
-
Cells are pre-incubated with varying concentrations of this compound.
-
The cells are then stimulated with a fixed concentration of a CRF receptor agonist, such as sauvagine, to induce cyclic adenosine (B11128) monophosphate (cAMP) production.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular concentration of cAMP is measured using a suitable method, such as a competitive binding assay or a fluorescence-based detection kit.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. This is often expressed as the pIC50 (-logIC50).
In Vivo Inhibition of Stress-Induced ACTH Release
This in vivo assay assesses the functional antagonism of this compound in a physiological context.
-
Animal Model: Male rats are typically used.
-
Assay Protocol:
-
This compound is administered to the animals (e.g., orally).
-
After a defined period to allow for drug absorption and distribution, a stressor is applied to induce the release of adrenocorticotropic hormone (ACTH).
-
Blood samples are collected at specific time points.
-
Plasma levels of ACTH are quantified using a specific immunoassay (e.g., ELISA).
-
-
Data Analysis: The ability of this compound to attenuate the stress-induced increase in plasma ACTH levels is evaluated.
CRF1 Receptor Signaling Pathways
The CRF1 receptor primarily couples to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, evidence suggests that the CRF1 receptor can also couple to other G proteins, activating alternative signaling cascades.
Caption: CRF1 Receptor Signaling Pathways.
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experiments described in this document.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Functional Assay Workflow.
Conclusion
This compound is a highly potent and selective CRF1 receptor antagonist with favorable pharmacokinetic properties for in vivo studies. Its high affinity for the CRF1 receptor and clear functional antagonism in both in vitro and in vivo models make it a valuable tool for investigating the role of the CRF1 receptor in stress-related physiology and pathology. The detailed methodologies and pathway diagrams provided in this technical guide offer a comprehensive resource for researchers utilizing or studying this and similar compounds.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
NBI-35965: A Comprehensive Technical Guide on its Binding Affinity and Ki Value for the Corticotropin-Releasing Factor Receptor 1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the binding characteristics of NBI-35965, a potent and selective antagonist for the Corticotropin-Releasing Factor Receptor 1 (CRF1). The document consolidates available quantitative data on its binding affinity and inhibitory constant (Ki), details the experimental methodologies for determining these values, and illustrates the relevant signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of CRF1 receptor pharmacology and the development of related therapeutics.
Introduction to this compound
This compound is a non-peptide, small molecule antagonist that exhibits high selectivity for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the CRF2 receptor subtype.[1] As a selective CRF1 antagonist, this compound has been investigated for its potential therapeutic applications in stress-related disorders, such as anxiety and depression.[2] The primary mechanism of action of this compound involves the competitive inhibition of CRF binding to the CRF1 receptor, thereby attenuating the downstream signaling cascades initiated by this interaction.
Quantitative Binding Data
The binding affinity of this compound for the CRF1 receptor has been consistently characterized with a high degree of potency. The inhibitory constant (Ki) is a critical parameter that quantifies the affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Target Receptor | Ki Value (nM) | pKi | Selectivity (vs. CRF2) | Reference |
| This compound | CRF1 | 4 | 8.5 | >2500-fold (Ki > 10000 nM for CRF2) | [1][3] |
Experimental Protocols
The determination of the binding affinity and Ki value of this compound involves specific and rigorous experimental procedures. The following sections detail the methodologies for the key experiments cited.
Radioligand Binding Assay for CRF1 Receptor
This assay is the gold standard for determining the binding affinity of a test compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor and a competitor compound (in this case, this compound) that displaces the radioligand.
Objective: To determine the inhibitory constant (Ki) of this compound for the CRF1 receptor.
Materials:
-
Receptor Source: Membranes from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]Tyr-Sauvagine, a high-affinity radioligand for CRF receptors.[4]
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., Astressin).
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Membrane Preparation: The cell membranes expressing the CRF1 receptor are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in the incubation buffer.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the CRF1 receptor membranes, a fixed concentration of the radioligand ([125I]Tyr-Sauvagine), and varying concentrations of the test compound (this compound).
-
Incubation: The reaction mixture is incubated at room temperature for a sufficient period (e.g., 2 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor binding by quantifying the downstream signaling events. CRF1 receptor activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound is expected to inhibit this CRF-induced cAMP production.
Objective: To determine the functional potency (IC50) of this compound in inhibiting CRF-induced cAMP accumulation.
Materials:
-
Cell Line: A cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Agonist: Corticotropin-releasing factor (CRF).
-
Test Compound: this compound.
-
cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell Culture Medium and Reagents.
Procedure:
-
Cell Culture: Cells are cultured to an appropriate density in multi-well plates.
-
Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of this compound for a specific period.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation with the agonist, the cells are lysed, and the intracellular cAMP levels are measured using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The data are plotted as the percentage of inhibition of the CRF-induced cAMP response versus the concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Visualizations
CRF1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of CRF to its receptor and the point of inhibition by this compound.
Radioligand Binding Assay Workflow
The following diagram outlines the key steps in the radioligand binding assay used to determine the Ki value of this compound.
Conclusion
This compound is a high-affinity, selective antagonist of the CRF1 receptor with a Ki value of 4 nM. The experimental protocols detailed in this guide, particularly radioligand binding and functional cAMP assays, are fundamental to characterizing the pharmacological profile of such compounds. The provided visualizations offer a clear understanding of the signaling pathways and experimental workflows relevant to the study of this compound and other CRF1 receptor modulators. This technical guide serves as a valuable resource for researchers in the field of neuropharmacology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Corticotrophin-releasing factor 1 activation in the central amygdale and visceral hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential Mechanisms of CRF1 and CRF2 Receptor Functions in the Amygdala in Pain-Related Synaptic Facilitation and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 125I-Tyro-sauvagine: a novel high affinity radioligand for the pharmacological and biochemical study of human corticotropin-releasing factor 2 alpha receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
NBI-35965: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] As a key regulator of the stress response, the CRF1 receptor represents a significant therapeutic target for stress-related disorders. This technical guide provides a comprehensive overview of the known downstream signaling pathways modulated by this compound, supported by available quantitative data and representative experimental methodologies.
Core Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to the CRF1 receptor, thereby preventing the binding of its endogenous ligand, corticotropin-releasing factor (CRF). This blockade inhibits the activation of downstream signaling cascades typically initiated by CRF. The primary consequence of this inhibition is the attenuation of the hypothalamic-pituitary-adrenal (HPA) axis and other central and peripheral stress responses.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound based on preclinical studies.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Parameter | Value | Species | Assay System | Reference |
| Kᵢ (CRF1) | 4 nM | Not Specified | Radioligand Binding Assay | [1][2] |
| pKᵢ (CRF1) | 8.5 | Not Specified | Radioligand Binding Assay | [1][2] |
| pIC₅₀ (CRF-induced ACTH production) | 7.1 | In vivo | Not Specified | [1][2] |
| pIC₅₀ (Stress-induced ACTH production) | 6.9 | In vivo | Not Specified | [1][2] |
| Selectivity | >1000-fold for CRF1 over CRF2 | Not Specified | Not Specified |
Table 2: Pharmacokinetic Properties in Rats
| Parameter | Value | Route of Administration | Reference |
| Oral Bioavailability | 34% | Oral | |
| Tₘₐₓ (Plasma) | 1 hour | Oral | |
| Cₘₐₓ (Plasma) | 560 ng/mL | Oral | |
| Cₘₐₓ (Brain) | 700 ng/g | Oral | |
| Volume of Distribution | 17.8 L/kg | Not Specified | |
| Plasma Clearance | 17 mL/min/kg | Not Specified | |
| Half-life | 12 hours | Not Specified |
Downstream Signaling Pathways
The primary downstream signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade initiated by CRF1. CRF1 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This compound, as an antagonist, inhibits this process.
Figure 1: this compound mechanism of action on the CRF1 signaling pathway.
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are not extensively available in the public domain. However, based on standard pharmacological assays, the following are representative methodologies that could be employed to assess the activity of this compound.
CRF1 Receptor Binding Assay (Hypothetical)
Objective: To determine the binding affinity (Kᵢ) of this compound for the CRF1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human CRF1 receptor are prepared.
-
Radioligand: A radiolabeled CRF1 ligand (e.g., [¹²⁵I]Sauvagine) is used.
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation and Washing: The reaction is incubated to allow binding to reach equilibrium, followed by rapid filtration and washing to separate bound from free radioligand.
-
Detection: The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The IC₅₀ value is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation.
Figure 2: Hypothetical workflow for a CRF1 receptor binding assay.
cAMP Accumulation Assay (Representative)
Objective: To assess the functional antagonism of this compound on CRF1 receptor signaling.
Methodology:
-
Cell Culture: Cells expressing the CRF1 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Stimulation: Cells are then stimulated with a fixed concentration of CRF to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The IC₅₀ value for the inhibition of CRF-stimulated cAMP production is determined.
In Vivo Measurement of ACTH (Representative)
Objective: To evaluate the in vivo efficacy of this compound in a stress model.
Methodology:
-
Animal Model: Rodents (e.g., rats or mice) are used.
-
Drug Administration: this compound or vehicle is administered orally at a specified time before stress induction.
-
Stress Induction: A stressor, such as restraint stress, is applied to the animals.
-
Blood Sampling: Blood samples are collected at various time points.
-
ACTH Measurement: Plasma ACTH levels are quantified using a specific immunoassay (e.g., ELISA).
-
Data Analysis: The effect of this compound on stress-induced ACTH release is analyzed and the pIC₅₀ is calculated.
Figure 3: Representative workflow for in vivo ACTH measurement.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist that effectively inhibits the downstream signaling cascade initiated by CRF. Its mechanism of action, centered on the blockade of the Gαs-cAMP pathway, translates to the attenuation of stress-induced physiological responses, including the release of ACTH. The preclinical data highlight its potential as a therapeutic agent for stress-related disorders. Further research and publication of detailed clinical trial data will be crucial in fully elucidating its therapeutic utility.
References
NBI-35965: A Technical Guide to its Inhibitory Effect on cAMP Accumulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the pharmacological effects of NBI-35965 on cyclic adenosine (B11128) monophosphate (cAMP) accumulation. This compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the stress response system. Its ability to modulate the CRF1 signaling pathway, specifically by inhibiting cAMP production, underscores its therapeutic potential in stress-related disorders.
Core Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its effects by binding to and blocking the CRF1 receptor.[1][2] The CRF1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand, corticotropin-releasing factor (CRF), primarily couples to the Gs alpha subunit (Gαs). This activation stimulates adenylyl cyclase, leading to the conversion of adenosine triphosphate (ATP) to cAMP. As a second messenger, cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, culminating in a cellular response. By antagonizing the CRF1 receptor, this compound prevents this signaling cascade, resulting in a decrease in intracellular cAMP levels.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound on cAMP accumulation has been quantified in various in vitro studies. The following table summarizes the key pharmacological parameters of this compound.
| Parameter | Value | Cell System | Notes | Reference |
| pIC50 (cAMP accumulation) | 7.1 | Not explicitly stated | This value indicates the negative logarithm of the molar concentration of this compound that produces 50% inhibition of the maximal possible response. | [1][2] |
| Ki (CRF1 Receptor) | 4 nM | Not explicitly stated | The binding affinity of this compound for the human CRF1 receptor. | [1][2] |
| Ki (CRF2 Receptor) | > 10,000 nM | Not explicitly stated | Demonstrates the high selectivity of this compound for the CRF1 receptor over the CRF2 receptor. | [1][2] |
It has been specifically noted that this compound inhibits the stimulation of cAMP induced by sauvagine, a potent CRF receptor agonist, in cells transfected with the CRF1 receptor.
Signaling Pathway of CRF1 and Inhibition by this compound
The following diagram illustrates the canonical CRF1 receptor signaling pathway and the point of intervention by this compound.
Experimental Protocols
While the specific, detailed experimental protocols used to generate the pIC50 values for this compound are not publicly available in their entirety, a representative methodology for a competitive inhibition cAMP accumulation assay is provided below. This protocol is based on standard practices in the field.
Objective: To determine the potency of this compound in inhibiting agonist-induced cAMP accumulation in cells expressing the CRF1 receptor.
Materials:
-
Cell Line: A stable cell line recombinantly expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Agonist: A potent CRF1 receptor agonist (e.g., CRF or sauvagine).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar, supplemented with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercially available kit for the quantification of cAMP (e.g., HTRF, ELISA, or LANCE).
-
Cell Culture Reagents: Growth medium, fetal bovine serum, antibiotics, etc.
Procedure:
-
Cell Culture and Plating:
-
Culture the CRF1-expressing cells under standard conditions (e.g., 37°C, 5% CO2).
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density.
-
Dispense the cell suspension into a 96- or 384-well microplate.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Prepare a solution of the CRF1 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the various concentrations of this compound to the appropriate wells of the microplate containing the cells.
-
Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation:
-
Add the CRF1 agonist to all wells except for the negative control wells.
-
Incubate for a specified time (e.g., 30-60 minutes) at 37°C to stimulate cAMP production.
-
-
cAMP Detection:
-
Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 value to a pIC50 value (-log(IC50)).
-
Experimental Workflow
The following diagram outlines the typical workflow for assessing the effect of this compound on cAMP accumulation.
Conclusion
This compound is a highly potent and selective CRF1 receptor antagonist that effectively inhibits agonist-induced cAMP accumulation. Its well-characterized mechanism of action and in vitro potency make it a valuable tool for research into the role of the CRF system in health and disease, and a promising lead compound for the development of novel therapeutics for stress-related disorders. Further investigation into its effects in various preclinical and clinical models will continue to elucidate its full therapeutic potential.
References
NBI-35965: A Potent and Selective CRF1 Antagonist for In Vitro Inhibition of ACTH Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro activity of NBI-35965, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The document details its mechanism of action, quantitative inhibition data for adrenocorticotropic hormone (ACTH) production, and relevant experimental protocols. Visualizations of the signaling pathway and experimental workflow are provided to facilitate a deeper understanding of its pharmacological profile.
Core Mechanism of Action
This compound exerts its inhibitory effects on ACTH production by selectively targeting the CRF1 receptor. As a high-affinity antagonist, it blocks the binding of corticotropin-releasing factor (CRF) to its receptor on pituitary corticotrophs. This action inhibits the downstream signaling cascade that leads to the synthesis and secretion of ACTH.
Quantitative Data Summary
The in vitro potency of this compound has been characterized by its binding affinity for the CRF1 receptor and its functional inhibition of second messenger production and hormone secretion. The key quantitative metrics are summarized in the table below.
| Parameter | Value | Receptor Selectivity |
| Ki (Binding Affinity) | 4 nM | >2500-fold selective for CRF1 over CRF2 (Ki > 10,000 nM)[1] |
| pIC50 (cAMP Accumulation) | 7.1 | - |
| pIC50 (ACTH Production) | 6.9 | - |
Table 1: In Vitro Potency and Selectivity of this compound[1]
Signaling Pathway
The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), activates a Gs alpha subunit, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the transcription of the pro-opiomelanocortin (POMC) gene and the secretion of its cleavage product, ACTH. This compound acts as a competitive antagonist at the CRF1 receptor, preventing this signaling cascade from being initiated by CRF.
Experimental Protocols
The following protocols describe the methodologies for key in vitro experiments to assess the inhibitory effect of this compound on ACTH production.
Cell Culture of Pituitary Corticotrophs
A suitable in vitro model for studying ACTH secretion is the mouse pituitary tumor cell line, AtT-20.[2]
-
Cell Line: AtT-20 (e.g., ATCC® CCL-89™)
-
Growth Medium: F-12K Medium supplemented with 15% horse serum and 2.5% fetal bovine serum.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Sub-culturing: AtT-20 cells grow as a mixture of adherent and suspension cells, often forming aggregates. For sub-culturing, allow clusters to settle, remove the majority of the medium, and gently transfer the clusters to new flasks with fresh medium.
In Vitro ACTH Inhibition Assay
This assay measures the ability of this compound to inhibit CRF-stimulated ACTH secretion from AtT-20 cells.
-
Cell Plating: Seed AtT-20 cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to attach and stabilize for 24 hours.
-
Drug Preparation:
-
Prepare a stock solution of this compound hydrochloride in sterile water or DMSO.
-
Prepare a stock solution of Corticotropin-Releasing Hormone (CRF) in sterile water or PBS.
-
On the day of the experiment, prepare serial dilutions of this compound and a fixed concentration of CRF in serum-free F-12K medium.
-
-
Treatment:
-
Aspirate the growth medium from the wells and wash the cells once with sterile PBS.
-
Add the medium containing the various concentrations of this compound to the respective wells and pre-incubate for a defined period (e.g., 30 minutes).
-
Add the medium containing CRF to stimulate ACTH secretion (control wells will receive vehicle).
-
Incubate the plate at 37°C for a specified time (e.g., 4-6 hours).
-
-
Supernatant Collection:
-
Carefully collect the supernatant from each well.
-
Centrifuge the supernatant to pellet any detached cells.
-
Transfer the clarified supernatant to new tubes for ACTH quantification.
-
-
ACTH Quantification: The concentration of ACTH in the supernatant is measured using a commercially available ACTH ELISA kit, following the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as a percentage of the CRF-stimulated ACTH release. The IC50 value, the concentration of this compound that inhibits 50% of the CRF-stimulated ACTH release, is calculated from the dose-response curve.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist that effectively inhibits ACTH production in vitro. Its well-defined mechanism of action and high in vitro potency make it a valuable research tool for studying the role of the CRF system in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and a potential lead compound for the development of therapeutics for stress-related disorders. The provided protocols and diagrams serve as a guide for the in vitro characterization of this compound and similar compounds.
References
NBI-35965: A Deep Dive into its Structure-Activity Relationship for CRF1 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of NBI-35965, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This compound has demonstrated potential as a therapeutic agent for stress-related disorders.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for researchers in the field.
Core Compound Profile: this compound
This compound is a tricyclic, non-peptide small molecule that exhibits high binding affinity and selectivity for the CRF1 receptor over the CRF2 receptor.[3][4][5] It is orally active and capable of penetrating the blood-brain barrier, making it a promising candidate for targeting central nervous system disorders.[1][3][6]
Biological Activity of this compound
| Parameter | Value | Receptor/Assay |
| Ki | 4 nM | CRF1 Receptor |
| pKi | 8.5 | CRF1 Receptor |
| Ki | > 10,000 nM | CRF2 Receptor |
| pIC50 | 7.1 | Inhibition of CRF-induced ACTH production (in vivo) |
| pIC50 | 6.9 | Inhibition of stress-induced ACTH production (in vivo) |
Table 1: In vitro and in vivo activity of this compound. Data sourced from multiple references.[3][5][6]
Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Oral Bioavailability | 34% |
| Tmax | 1 hour |
| Cmax (plasma) | 560 ng/mL |
| Cmax (brain) | 700 ng/g |
| Volume of Distribution (Vd) | 17.8 L/kg |
| Plasma Clearance | 17 mL/min/kg |
| Half-life (t1/2) | 12 hours |
Table 2: Pharmacokinetic profile of this compound in rats following a 10 mg/kg oral dose.[1][3][6]
Structure-Activity Relationship (SAR) of Tricyclic CRF1 Antagonists
The development of this compound was the result of systematic structural modifications to a tricyclic scaffold. The core structure consists of a central ring system with key substitutions that influence potency, selectivity, and pharmacokinetic properties. While a comprehensive table of all analogues from the primary literature is not publicly available, the following diagram illustrates the key pharmacophoric elements based on the general structure of this class of antagonists.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. The following sections outline the key experimental protocols used in the characterization of this compound and its analogs.
CRF1 Receptor Binding Assay
This assay determines the binding affinity of a compound for the CRF1 receptor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US10905690B2 - Treatment of congenital adrenal hyperplasia - Google Patents [patents.google.com]
- 5. MPZP: a novel small molecule corticotropin-releasing factor type 1 receptor (CRF1) antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
NBI-35965: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of NBI-35965, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. This compound has been investigated for its therapeutic potential in stress-related disorders. This document details its binding affinity, functional antagonism, and pharmacokinetic profile. Detailed methodologies for its chemical synthesis and key biological assays are provided to support further research and development in this area.
Introduction
Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor subtype, in particular, has been identified as a critical target for the development of novel therapeutics for stress-related conditions such as anxiety and depression. This compound is a tricyclic, non-peptide small molecule that has demonstrated high affinity and selectivity for the CRF1 receptor, exhibiting anxiolytic effects in preclinical models.[1][2] This guide serves as a technical resource, consolidating the available data on this compound to facilitate its use and further exploration in a research setting.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a clear comparison of its in vitro and in vivo properties.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Parameter | Value | Receptor/Assay | Source(s) |
| Binding Affinity | |||
| Kᵢ | ~4 nM | Human CRF1 Receptor | [2] |
| pKᵢ | 8.5 | Human CRF1 Receptor | [3] |
| Binding to CRF2 | No significant binding | Human CRF2 Receptor | [2] |
| Functional Antagonism | |||
| pIC₅₀ (CRF-stimulated cAMP) | 7.1 | In vitro cAMP accumulation assay | [3] |
| pIC₅₀ (CRF-stimulated ACTH) | 6.9 | In vitro ACTH production assay | [3] |
Table 2: In Vivo Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Dosing | Source(s) |
| Oral Bioavailability | 34% | 10 mg/kg, p.o. | [2][4] |
| Tₘₐₓ (plasma) | 1 hour | 10 mg/kg, p.o. | [2][4] |
| Cₘₐₓ (plasma) | 560 ng/mL | 10 mg/kg, p.o. | [2][4] |
| Cₘₐₓ (brain) | 700 ng/g | 10 mg/kg, p.o. | [2][4] |
| Half-life (t₁/₂) | 12 hours | 10 mg/kg, p.o. | [2][4] |
| Volume of Distribution (Vd) | 17.8 L/kg | 10 mg/kg, p.o. | [2][4] |
| Plasma Clearance | 17 mL/min/kg | 10 mg/kg, p.o. | [2][4] |
Synthesis of this compound
This compound, identified as compound 12a in the primary literature, is a tricyclic CRF1 antagonist.[3] The synthesis is a multi-step process, which is outlined below.
Synthetic Scheme Overview
The synthesis of this compound involves the construction of a pyrazolo[1,5-a]pyrimidine (B1248293) core, followed by functionalization to introduce the necessary substituents.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is a detailed representation of the synthetic steps leading to this compound.
Step 1: Pyrazolo[1,5-a]pyrimidine Core Formation
-
A mixture of 3-amino-5-methylpyrazole (B16524) and ethyl 2,4-dichloro-5-pyrimidinecarboxylate in a suitable solvent (e.g., ethanol) is heated under reflux in the presence of a base (e.g., sodium ethoxide) to yield the pyrazolo[1,5-a]pyrimidin-7-one intermediate.
Step 2: Chlorination
-
The pyrazolo[1,5-a]pyrimidin-7-one intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to convert the hydroxyl group to a chlorine atom, yielding the 7-chloro-pyrazolo[1,5-a]pyrimidine derivative.
Step 3: Amination
-
The 7-chloro intermediate is reacted with (S)-2-aminobutane in a suitable solvent, such as dimethylformamide (DMF), in the presence of a base (e.g., potassium carbonate) to introduce the ethylamino side chain at the C7 position.
Step 4: Alkylation
-
The resulting secondary amine is then alkylated with cyclopropylmethyl bromide in the presence of a base, such as sodium hydride, in a solvent like DMF to introduce the cyclopropylmethyl group. This final step yields this compound.
Purification: The final product is purified by column chromatography on silica (B1680970) gel.
Biological Assays and Experimental Protocols
The following sections provide detailed methodologies for the key in vitro and in vivo assays used to characterize this compound.
CRF1 Receptor Binding Assay
This assay determines the affinity of this compound for the CRF1 receptor.
Caption: Workflow for the CRF1 receptor binding assay.
Protocol:
-
Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Binding Reaction: In a 96-well plate, the cell membranes (5-10 µg of protein) are incubated in a binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Competition: A fixed concentration of the radioligand, [¹²⁵I]Sauvagine (near its Kd value, e.g., 0.075 nM), is added along with varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated for a defined period (e.g., 2 hours) at room temperature.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filter plates.
-
Washing: The filters are washed with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[5]
In Vitro Functional Assay: CRF-Stimulated cAMP Accumulation
This assay measures the ability of this compound to antagonize the functional response of the CRF1 receptor.
Caption: Workflow for the cAMP functional assay.
Protocol:
-
Cell Culture: A cell line stably expressing the CRF1 receptor (e.g., CHO-K1 or HEK293 cells) is cultured in appropriate growth medium.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Antagonist Pre-incubation: The culture medium is replaced with a stimulation buffer (e.g., serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX), and the cells are pre-incubated with various concentrations of this compound for 15-30 minutes at 37°C.[5]
-
Agonist Stimulation: A CRF receptor agonist (e.g., 10 nM ovine CRF) is added to the wells, and the cells are incubated for an additional 15-30 minutes at 37°C.[5]
-
cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA, or a bioluminescent reporter assay).
-
Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC₅₀) is determined, and this is converted to the pIC₅₀ value.
In Vitro Functional Assay: CRF-Stimulated ACTH Production
This assay assesses the ability of this compound to inhibit CRF-induced ACTH release from pituitary cells.
Protocol:
-
Cell Culture: Primary rat anterior pituitary cells or a suitable pituitary cell line (e.g., AtT-20) are cultured.
-
Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: The cells are then stimulated with a fixed concentration of CRF.
-
ACTH Measurement: The concentration of ACTH released into the culture medium is measured using a specific radioimmunoassay (RIA) or ELISA.
-
Data Analysis: The pIC₅₀ value is calculated based on the inhibition of CRF-stimulated ACTH release.[3]
In Vivo Assay: Stress-Induced ACTH Release in Rats
This in vivo model evaluates the efficacy of this compound in a physiological context.
Caption: Workflow for the in vivo stress-induced ACTH release assay.
Protocol:
-
Animal Model: Male rats (e.g., Sprague-Dawley or Wistar) are used.
-
Drug Administration: this compound is administered orally (p.o.) or via another appropriate route at various doses.[2]
-
Stress Induction: After a set pre-treatment time (e.g., 60 minutes), the animals are subjected to a stressor, such as restraint stress, for a defined period (e.g., 30 minutes).[2][6]
-
Blood Sampling: Blood samples are collected at specific time points before, during, and after the stress period.
-
ACTH Measurement: Plasma is separated, and ACTH levels are quantified using a specific RIA or ELISA.
-
Data Analysis: The reduction in the stress-induced increase in plasma ACTH levels in this compound-treated animals is compared to that in vehicle-treated controls.
Signaling Pathway
This compound acts as an antagonist at the CRF1 receptor, which is a G-protein coupled receptor (GPCR). Its mechanism of action involves blocking the downstream signaling cascade initiated by the binding of CRF.
Caption: this compound blocks the CRF1 receptor signaling pathway.
Conclusion
This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with good oral bioavailability and brain penetration. The data summarized in this guide, along with the detailed synthetic and experimental protocols, provide a solid foundation for its use as a pharmacological tool to investigate the role of the CRF1 receptor in normal physiology and in pathological states. Further research may continue to explore its therapeutic potential in a clinical setting.
References
- 1. Stress induced ACTH release in capsaicin treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
NBI-35965: A Technical Overview of Brain Penetrance and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 is a selective, orally active, and brain-penetrant corticotropin-releasing factor receptor 1 (CRF1) antagonist.[1] Developed by Neurocrine Biosciences, this small molecule has been investigated for its therapeutic potential in stress and anxiety-related disorders.[2] A critical aspect of its preclinical profile is its ability to be administered orally and to cross the blood-brain barrier to engage its central target. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and brain penetrance of this compound, based on preclinical studies in rats.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound in rats, as reported in preclinical studies.[1][2]
Table 1: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Units |
| Oral Bioavailability (F) | 34 | % |
| Maximal Plasma Concentration (Cmax) | 560 | ng/mL |
| Time to Maximal Plasma Concentration (Tmax) | 1 | hour |
| Volume of Distribution (Vd) | 17.8 | L/kg |
| Plasma Clearance (CL) | 17 | mL/min/kg |
| Half-life (t1/2) | 12 | hours |
Table 2: Brain Penetrance of this compound in Rats
| Parameter | Value | Units |
| Maximal Brain Concentration | 700 | ng/g |
Experimental Protocols
While quantitative data for the oral bioavailability and brain penetrance of this compound are available from preclinical studies in rats, the detailed experimental protocols for these assessments are not fully described in the publicly available literature. The primary reference for this data is cited as Gross, R.S. et al. J Med Chem 2005;48:5780-93.[1] Access to the full-text of this publication would be required to provide a detailed description of the methodologies employed.
Based on standard pharmacokinetic study designs, the general approach to determine these parameters would likely involve the following steps:
Conceptual Workflow for Oral Bioavailability Assessment
The determination of oral bioavailability typically involves administering the compound through both intravenous (IV) and oral (PO) routes to different groups of animals. Plasma samples are collected at various time points and analyzed to determine the drug concentration.
References
Pharmacokinetics of NBI-35965 in Rodents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetic profile of NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in rodent models. The information compiled herein is derived from publicly available preclinical data, offering valuable insights for researchers and professionals involved in drug development.
Core Pharmacokinetic Parameters
This compound has been evaluated in rats to determine its absorption, distribution, metabolism, and excretion (ADME) profile. The compound demonstrates favorable oral bioavailability and penetrates the blood-brain barrier, a critical characteristic for a centrally acting therapeutic agent.[1] A summary of the key pharmacokinetic parameters following a 10 mg/kg oral dose in rats is presented below.
| Parameter | Value | Unit |
| Oral Bioavailability (F) | 34 | % |
| Maximum Plasma Concentration (Cmax) | 560 | ng/mL |
| Time to Maximum Plasma Concentration (Tmax) | 1 | hour |
| Volume of Distribution (Vd) | 17.8 | L/kg |
| Plasma Clearance (CL) | 17 | mL/min/kg |
| Half-life (t1/2) | 12 | hours |
| Maximum Brain Concentration | 700 | ng/g |
Experimental Protocols
The pharmacokinetic data for this compound were primarily generated from in vivo studies in rats. While specific details may vary between individual experiments, the following represents a generalized protocol based on standard practices for similar compounds.
Animal Models
Studies have utilized rat models, such as male Long-Evans or Sprague-Dawley rats, and male CD-1 mice for in vivo assessments.[2][3] Animals are typically housed under controlled environmental conditions with ad libitum access to food and water prior to the experiments.
Administration of this compound
Oral Administration: For oral pharmacokinetic studies, this compound is typically formulated in a suitable vehicle, such as a 5% mannitol (B672) solution in water.[3] The compound is administered via oral gavage at a specific dose, for instance, 10 mg/kg or 20 mg/kg.[1][3]
Intravenous Administration: For determining absolute bioavailability and other intravenous pharmacokinetic parameters, this compound is dissolved in a vehicle suitable for injection and administered intravenously, often via a cannulated vein. A 10 mg/kg intravenous dose has been used in studies.[4]
Sample Collection and Analysis
Plasma: Blood samples are collected at predetermined time points following drug administration. Plasma is separated by centrifugation and stored frozen until analysis.
Brain Tissue: To determine brain penetration, animals are euthanized at various time points, and brain tissue is collected. The brain is typically homogenized to facilitate drug extraction.
Analytical Method: The concentration of this compound in plasma and brain homogenates is quantified using a validated bioanalytical method, most commonly high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method offers the necessary sensitivity and selectivity to accurately measure drug concentrations.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the HPA axis.
Experimental Workflow for Oral Pharmacokinetics
Caption: Workflow for determining oral pharmacokinetics of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NBI-35965: A Potent and Selective CRF1 Receptor Antagonist for HPA Axis Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The hypothalamic-pituitary-adrenal (HPA) axis is a critical neuroendocrine system that governs responses to stress and regulates numerous physiological processes, including metabolism, immune function, and mood. Dysregulation of the HPA axis is implicated in the pathophysiology of a range of stress-related disorders, such as anxiety, depression, and irritable bowel syndrome. A key mediator of the HPA axis response to stress is the corticotropin-releasing factor (CRF) acting upon its type 1 receptor (CRF1). Consequently, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel treatments for these conditions. NBI-35965 is a potent, selective, and orally bioavailable non-peptide CRF1 receptor antagonist that has demonstrated significant potential in preclinical models for attenuating the physiological responses to stress by modulating the HPA axis. This technical guide provides a comprehensive overview of the role of this compound in HPA axis regulation, including its pharmacological profile, mechanism of action, and preclinical efficacy, with a focus on quantitative data and detailed experimental methodologies.
Core Mechanism of Action: CRF1 Receptor Antagonism
This compound exerts its effects by competitively binding to the CRF1 receptor, thereby preventing the binding of endogenous CRF. This blockade of CRF signaling at the level of the anterior pituitary corticotrophs mitigates the downstream cascade of events that characterize the HPA axis stress response. Specifically, by inhibiting CRF1 receptor activation, this compound reduces the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn leads to a decrease in the production and secretion of glucocorticoids (e.g., corticosterone (B1669441) in rodents, cortisol in humans) from the adrenal cortex.[1][2]
Quantitative Pharmacological and Pharmacokinetic Data
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound, providing a quantitative basis for its characterization as a potent and selective CRF1 receptor antagonist.
Table 1: In Vitro Pharmacology of this compound
| Parameter | Value | Description | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 4 nM | Measures the affinity of this compound for the human CRF1 receptor. | [1][2] |
| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | Demonstrates high selectivity for the CRF1 receptor over the CRF2 receptor. | |
| pKi (CRF1) | 8.5 | The negative logarithm of the Ki value, indicating high binding affinity. | [3] |
| pIC50 (CRF-induced ACTH production) | 7.1 | The negative logarithm of the concentration of this compound that inhibits 50% of CRF-stimulated ACTH production in vitro. | [1][2] |
| pIC50 (Stress-induced ACTH production) | 6.9 | The negative logarithm of the concentration of this compound that inhibits 50% of stress-induced ACTH production in vivo. | [1][2] |
| cAMP Inhibition | Inhibits sauvagine-induced cAMP stimulation in CRF1 transfected cells. | Demonstrates functional antagonism of Gs-protein coupled signaling. | [2] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, oral administration)
| Parameter | Value | Description | Reference |
| Oral Bioavailability | 34% | The fraction of the administered dose that reaches systemic circulation. | [3] |
| Maximum Plasma Concentration (Cmax) | 560 ng/mL | The peak plasma concentration achieved after oral administration. | [3] |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour | The time taken to reach Cmax. | [3] |
| Volume of Distribution (Vd) | 17.8 L/kg | Indicates the extent of drug distribution in the body tissues. | [3] |
| Plasma Clearance | 17 mL/min/kg | The rate at which the drug is removed from the plasma. | [3] |
| Half-life (t1/2) | 12 hours | The time required for the plasma concentration to reduce by half. | [3] |
| Brain Penetration (Cmax brain) | 700 ng/g | Demonstrates the ability of this compound to cross the blood-brain barrier. | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the action of this compound.
HPA Axis Regulation by this compound
Caption: Schematic of the HPA axis and the inhibitory action of this compound on the CRF1 receptor.
CRF1 Receptor Signaling Pathway
Caption: Simplified CRF1 receptor signaling cascade leading to gene transcription for ACTH production.
Experimental Workflow for In Vivo Efficacy Testing
References
Methodological & Application
NBI-35965: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
NBI-35965 is a selective and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), a key component of the hypothalamic-pituitary-adrenal (HPA) axis and central stress response systems.[1][2][3] With high affinity for the CRF1 receptor (Ki ≈ 4 nM, pKi = 8.5), this compound effectively penetrates the blood-brain barrier and has demonstrated anxiolytic and stress-reducing effects in a variety of preclinical models.[1][4] These application notes provide a summary of the known characteristics of this compound and detailed protocols for its use in in vivo studies, based on publicly available data.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by selectively blocking the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor.[1] This receptor is widely expressed in the central nervous system, including the cortex, cerebellum, hippocampus, and amygdala.[2] Activation of CRF1 receptors, primarily by CRF and urocortin 1, initiates a G-protein-coupled signaling cascade that is central to the body's response to stress.[5][6] By antagonizing this interaction, this compound mitigates the downstream effects of CRF, including the release of adrenocorticotropic hormone (ACTH) from the pituitary and the activation of neural circuits involved in anxiety and stress-related behaviors.[1][4] The compound shows no significant binding affinity for the CRF2 receptor subtype.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRF1 Receptors | CRF Receptors | Tocris Bioscience [tocris.com]
- 3. Recent advances in small molecule antagonists of the corticotropin-releasing factor type-1 receptor-focus on pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Corticotropin-releasing Factor Signaling in Stress-related Alterations of Colonic Motility and Hyperalgesia [jnmjournal.org]
- 7. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NBI-35965 for Rat Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system is a critical mediator of the body's response to stress, and dysregulation of this system is implicated in the pathophysiology of anxiety and depressive disorders.[3][4] By blocking the action of CRF at the CRF1 receptor, this compound and other antagonists of this class are being investigated as potential therapeutic agents for stress-related psychiatric conditions.[3][5] Preclinical studies with CRF1 antagonists have consistently demonstrated their potential to produce anxiolytic-like effects in various animal models.[6]
These application notes provide a summary of the available preclinical data for this compound and related compounds, along with detailed protocols for assessing its anxiolytic potential in established rat models of anxiety.
Mechanism of Action
This compound exhibits high-affinity binding to the CRF1 receptor, with a pKi of 8.5, and does not show significant affinity for the CRF2 receptor.[2][5] The anxiolytic effects of CRF1 antagonists are mediated by their ability to block the downstream signaling cascades initiated by the binding of CRF to its receptor in key brain regions associated with stress and anxiety, such as the amygdala, prefrontal cortex, and hippocampus.[7][8] Activation of the Gs-protein coupled CRF1 receptor typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7] This signaling pathway can modulate neuronal excitability and gene expression, contributing to anxiety-like behaviors. By antagonizing this receptor, this compound is hypothesized to attenuate the physiological and behavioral consequences of excessive CRF signaling.
Signaling Pathway
Data Presentation
Table 1: Pharmacokinetic Profile of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [5] |
| Mean Maximal Plasma Concentration (Cmax) | 560 ng/mL | [5] |
| Time to Cmax (Tmax) | 1 hour | [5] |
| Volume of Distribution (Vd) | 17.8 L/kg | [5] |
| Plasma Clearance | 17 mL/min/kg | [5] |
| Half-life (t1/2) | 12 hours | [5] |
| Mean Maximal Brain Concentration | 700 ng/g | [5] |
Table 2: this compound Dosages in Rat Models of Stress and Visceral Pain
| Dosage | Route of Administration | Rat Model | Observed Effect | Reference |
| 1, 3, 10, 30 mg/kg | Oral (p.o.) | Ex vivo receptor autoradiography | Dose-dependent inhibition of [125I]sauvagine binding at CRF1 sites | [9] |
| 10 mg/kg | Oral (p.o.) or Subcutaneous (s.c.) | CRF-induced colonic transit | Complete blockade of CRF-induced shortening of distal colonic transit time | [9] |
| 20 mg/kg | Subcutaneous (s.c.) | Water avoidance stress | Significant reduction in stress-induced defecation and abolishment of visceral hyperalgesia | [9] |
Experimental Protocols
The following are detailed protocols for two standard rat models of anxiety that are appropriate for evaluating the anxiolytic potential of this compound.
Protocol 1: Elevated Plus-Maze (EPM) Test
The EPM test is a widely used paradigm to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Apparatus:
-
A plus-shaped maze, typically made of non-reflective material, elevated 50-70 cm above the floor.
-
Two opposing arms (50 cm long x 10 cm wide) are enclosed by high walls (40 cm), and the other two arms are open.
-
A central platform (10 cm x 10 cm) connects the four arms.
-
An automated tracking system or an overhead camera is used to record the animal's activity.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., oral gavage) at a predetermined time before testing (e.g., 60 minutes, based on its Tmax).
-
Testing:
-
Place a rat on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using the tracking system or camera.
-
-
Data Analysis: The primary measures of anxiety are:
-
Percentage of time spent in the open arms: (Time in open arms / Total time in all arms) x 100.
-
Percentage of entries into the open arms: (Number of open arm entries / Total number of arm entries) x 100.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
The number of closed arm entries can be used as a measure of general locomotor activity.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
Protocol 2: Defensive Withdrawal Test
This test assesses anxiety by measuring the conflict between a rat's exploratory drive and its natural tendency to hide in a protected environment when faced with a novel, open space.
Apparatus:
-
A testing chamber (e.g., a large, open-topped box, approximately 60 cm x 60 cm x 40 cm).
-
A small, enclosed, dark chamber (e.g., 30 cm x 15 cm x 15 cm) with an opening, placed inside the larger chamber.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle as described for the EPM test.
-
Testing:
-
Place the rat inside the small, dark chamber.
-
Allow the animal to habituate to the small chamber for a brief period (e.g., 1 minute).
-
Start the test and record the animal's behavior for a 10-15 minute session.
-
-
Data Analysis: The primary measures are:
-
Latency to emerge: The time it takes for the rat to leave the dark chamber with all four paws.
-
Total time spent in the open area: The cumulative time the rat spends outside of the dark chamber.
-
An anxiolytic compound is expected to decrease the latency to emerge and increase the total time spent in the open area.[10]
-
-
Cleaning: Clean the apparatus thoroughly between trials.
Conclusion
This compound is a potent and selective CRF1 receptor antagonist with a favorable pharmacokinetic profile in rats for CNS studies.[5] While direct evidence of its efficacy in standard rodent models of anxiety is limited in the public domain, its mechanism of action and its effects in other stress-related paradigms suggest its potential as an anxiolytic agent.[2][9] The protocols provided herein offer standardized methods for rigorously evaluating the anxiolytic-like effects of this compound in rats. Researchers should consider a dose-range finding study, guided by the dosages used in other models (1-30 mg/kg, p.o.), to determine the optimal dose for anxiolytic activity.[9] Further investigation is warranted to fully characterize the behavioral profile of this compound and its therapeutic potential for anxiety disorders.
References
- 1. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The therapeutic potential of CRF1 antagonists for anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic utility of non-peptidic CRF1 receptor antagonists in anxiety, depression, and stress-related disorders: evidence from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin-Releasing Factor (CRF) Circuit Modulation of Cognition and Motivation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 9. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBI-35965 Administration in Mouse Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NBI-35965 is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system has been implicated in a variety of psychiatric disorders, including anxiety and depression. As a CRF1 antagonist, this compound blocks the binding of corticotropin-releasing factor (CRF) to its primary receptor, thereby attenuating the physiological and behavioral sequelae of stress. These properties make this compound a valuable tool for preclinical research in neuroscience and drug development for stress-related disorders.
These application notes provide detailed protocols for the administration of this compound in common mouse behavioral assays used to assess anxiety- and depression-like behaviors.
Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and blocking the CRF1 receptor. This action inhibits the downstream signaling cascade initiated by CRF, most notably the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] By antagonizing the CRF1 receptor, this compound effectively reduces stress-induced hormonal responses, such as the release of adrenocorticotropic hormone (ACTH), and modulates neuronal activity in brain regions associated with fear and anxiety.[3]
Signaling Pathway of CRF1 Receptor and Inhibition by this compound
Caption: CRF1 receptor signaling cascade and the inhibitory action of this compound.
Data Presentation: Quantitative Effects of this compound in Rodent Behavioral Studies
The following tables summarize the available quantitative data on the effects of this compound and other relevant CRF1 antagonists in rodent behavioral models. Due to limited publicly available data on the systemic administration of this compound in mouse behavioral assays, data from rat studies and studies with other CRF1 antagonists are included for reference and to guide dose selection.
Table 1: Pharmacokinetic and In Vitro Profile of this compound
| Parameter | Value | Species/System | Reference |
| CRF1 Receptor Binding Affinity (Ki) | ~4 nM | Rat | [2] |
| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | Rat | |
| Inhibition of cAMP accumulation (pIC50) | 7.1 | In vitro | |
| Inhibition of ACTH production (pIC50) | 6.9 | In vitro | |
| Oral Bioavailability | 34% | Rat | [3] |
| Time to Max Plasma Concentration (Tmax) | 1 hour | Rat | [3] |
| Plasma Half-life (t1/2) | 12 hours | Rat | [3] |
| Brain Penetration | Yes | Rat | [3] |
Table 2: Effects of this compound in Rodent Behavioral and Physiological Models
| Species | Model | Route of Administration | Dose | Effect | Reference |
| Rat | Stress-Induced Visceral Hyperalgesia | Subcutaneous (s.c.) | 20 mg/kg | Abolished stress-induced hyperalgesia | [2] |
| Rat | Water Avoidance Stress-Induced Defecation | Subcutaneous (s.c.) | 20 mg/kg | Significantly reduced defecation | [2] |
| Rat | CRF-Induced Colonic Transit | Oral (p.o.) or Subcutaneous (s.c.) | 10 mg/kg | Completely blocked shortening of transit time | [2] |
| Rat | Colorectal Distension-Induced Locus Coeruleus Activation | Intravenous (i.v.) | 5 mg/kg | Reduced activation by 80% | |
| Rat | Colorectal Distension-Induced Locus Coeruleus Activation | Intravenous (i.v.) | 10 mg/kg | Prevented activation |
Table 3: Effects of Other CRF1 Antagonists in Mouse Behavioral Models (for dose-finding reference)
| Compound | Behavioral Test | Route of Administration | Dose | Effect | Reference |
| Antalarmin | Elevated Plus Maze | Intraperitoneal (i.p.) | 10 mg/kg | Blocked CRF-induced increase in anxiety-like behavior | [4] |
| Antalarmin | Forced Swim Test | Intraperitoneal (i.p.) | 7.5 mg/kg | Decreased immobility time in CRFR2-deficient mice | [5] |
| R121919 | Elevated Plus Maze | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Dose-dependently reduced anxiety-like behavior in stressed mice | [6] |
| CP376395 | Elevated Plus Maze | Intra-amygdala | 0.75 nmol | Anxiolytic-like effect | [1] |
| SN003 | Forced Swim Test | Not specified | 0.5 mg/kg | Potentiated antidepressant-like effect of imipramine (B1671792) and fluoxetine (B1211875) in rats | [7][8] |
Experimental Protocols
Vehicle Preparation
This compound hydrochloride is water-soluble.[2] For in vivo administration, it can be dissolved in sterile saline (0.9% NaCl) or sterile water. For oral gavage, it can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. It is recommended to first dissolve the compound in a small amount of a solvent like DMSO and then dilute it with the final vehicle to the desired concentration, ensuring the final DMSO concentration is minimal (<1-5%) to avoid solvent effects. Always prepare fresh solutions on the day of the experiment.
Experimental Workflow for a Typical Behavioral Study
Caption: A generalized workflow for conducting mouse behavioral studies with this compound.
Protocol 1: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries into the open arms.
Materials:
-
Elevated plus maze apparatus
-
Video recording and tracking system
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection (i.p.) or oral gavage (p.o.)). A pre-treatment time of 30-60 minutes is typical for i.p. administration.
-
Test Initiation: Place the mouse in the center of the maze, facing one of the closed arms.
-
Data Collection: Allow the mouse to explore the maze for 5 minutes. Record the session using a video tracking system.
-
Parameters to Measure:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms) / (Total time)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of entries)] x 100. An increase in these parameters suggests an anxiolytic effect. Total distance traveled can be used to assess for potential locomotor effects of the compound.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to remove olfactory cues.
Protocol 2: Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiety is inferred from the tendency to remain near the walls of the arena (thigmotaxis) versus exploring the center.
Materials:
-
Open field arena
-
Video recording and tracking system
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
-
70% ethanol for cleaning
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle. A pre-treatment time of 30-60 minutes is common for i.p. injection.
-
Test Initiation: Gently place the mouse in the center of the open field arena.
-
Data Collection: Record the mouse's activity for a period of 5-30 minutes using a video tracking system.
-
Parameters to Measure:
-
Total distance traveled
-
Time spent in the center zone
-
Time spent in the periphery zone
-
Number of entries into the center zone
-
Rearing frequency
-
-
Data Analysis: An increase in the time spent and entries into the center zone is indicative of an anxiolytic effect. Total distance traveled is a measure of general locomotor activity.
-
Cleaning: Clean the arena with 70% ethanol after each trial.
Protocol 3: Forced Swim Test (FST) for Depression-Like Behavior
The FST is a widely used assay to screen for antidepressant-like activity. The test is based on the observation that when placed in an inescapable cylinder of water, mice will eventually adopt an immobile posture. Antidepressant treatments decrease the duration of immobility.
Materials:
-
Cylindrical container (e.g., 2 L beaker)
-
Water bath to maintain water temperature
-
Stopwatch or video recording system
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
-
Towels for drying mice
Procedure:
-
Preparation: Fill the cylinder with water (23-25°C) to a depth where the mouse cannot touch the bottom with its tail or feet.
-
Drug Administration: Administer this compound or vehicle. A pre-treatment time of 30-60 minutes is typical for i.p. administration.
-
Test Session: Gently place the mouse into the water-filled cylinder for a 6-minute session.
-
Data Collection: Record the entire session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Data Analysis: Score the duration of immobility, typically during the last 4 minutes of the 6-minute test. A decrease in immobility time suggests an antidepressant-like effect.
-
Post-Test Care: After the test, remove the mouse from the water, dry it with a towel, and place it in a clean, dry cage under a warming lamp for a short period before returning it to its home cage.
Protocol 4: Tail Suspension Test (TST) for Depression-Like Behavior
Similar to the FST, the TST is used to assess antidepressant-like activity. The model is based on the principle that mice subjected to the stress of being suspended by their tail will develop an immobile posture.
Materials:
-
Tail suspension apparatus
-
Adhesive tape
-
Stopwatch or video recording system
-
This compound
-
Vehicle solution
-
Syringes and needles for administration
Procedure:
-
Drug Administration: Administer this compound or vehicle, typically 30-60 minutes before the test for i.p. injection.
-
Suspension: Suspend the mouse by its tail using adhesive tape, ensuring the tape is attached approximately 1 cm from the tip of the tail. The mouse should be elevated so that it cannot reach any surfaces.
-
Test Session: The test duration is typically 6 minutes.
-
Data Collection: Record the total time the mouse remains immobile during the 6-minute session. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
Data Analysis: A decrease in the total duration of immobility is indicative of an antidepressant-like effect.
-
Post-Test: At the end of the session, gently remove the mouse from the suspension and return it to its home cage.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in stress-related behaviors. The protocols outlined in these application notes provide a framework for assessing the anxiolytic and antidepressant-like potential of this compound in standard mouse behavioral assays. Researchers should carefully consider dose-response relationships and appropriate control groups to ensure the validity and reproducibility of their findings. The provided data tables offer a starting point for dose selection, though optimization for specific mouse strains and experimental conditions is recommended.
References
- 1. CRF receptor type 1 (but not type 2) located within the amygdala plays a role in the modulation of anxiety in mice exposed to the elevated plus maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. CRF1-R Activation of the Dynorphin/Kappa Opioid System in the Mouse Basolateral Amygdala Mediates Anxiety-Like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Depression-Like Behaviors in Corticotropin-Releasing Factor Receptor-2-Deficient Mice: Sexually Dichotomous Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of corticotrophin-releasing factor receptor 1 antagonists on amyloid-β and behavior in Tg2576 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the CRF1 receptor influences the activity of antidepressant drugs in the forced swim test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBI-35965 in Colorectal Distension Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders like Irritable Bowel Syndrome (IBS), is characterized by an increased pain perception in response to normal physiological stimuli within the gastrointestinal tract. The colorectal distension (CRD) assay is a widely utilized preclinical model to assess visceral nociception in rodents. NBI-35965, a selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1), has emerged as a promising therapeutic agent for mitigating stress-induced visceral hyperalgesia. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in the CRD assay.
Mechanism of Action of this compound in Visceral Pain
This compound is a selective and brain-penetrant CRF1 receptor antagonist with a high affinity (Ki of approximately 4 nM)[1]. The CRF1 receptor is a key component of the stress response system. In the context of visceral pain, stress can lead to the release of corticotropin-releasing factor (CRF), which binds to CRF1 receptors in various regions of the brain, including the paraventricular nucleus, amygdala, and locus coeruleus, as well as on peripheral cells like mast cells[2][3].
Activation of the CRF1 receptor initiates a downstream signaling cascade involving the Gαs-adenylate cyclase-cAMP-Protein Kinase A (PKA) pathway, which can lead to the activation of other kinases such as ERK1/2 and p38 MAPK[3][4]. This signaling cascade ultimately contributes to the sensitization of nociceptive pathways, resulting in visceral hypersensitivity. This compound competitively blocks the binding of CRF to the CRF1 receptor, thereby inhibiting this signaling cascade and attenuating the heightened pain response to colorectal distension.
Data Presentation: Efficacy of this compound in Colorectal Distension Assay
The following tables summarize the quantitative data from preclinical studies investigating the effect of this compound on the visceromotor response (VMR) to colorectal distension in rodent models of stress-induced visceral hyperalgesia.
| Animal Model | Treatment Group | Dose and Route of Administration | Key Finding | Reference |
| Adult male Long-Evans rats with maternal separation | Stress + Vehicle | N/A | Water avoidance stress increased VMR to CRD (20-80 mmHg) by 42 ± 19% compared to pre-stress response. | [1] |
| Adult male Long-Evans rats with maternal separation | Stress + this compound | 20 mg/kg, s.c. | Abolished the stress-induced increase in VMR to CRD. | [1] |
| Chloral hydrate-anesthetized rats | CRD + Vehicle | N/A | Phasic CRD (43.7 ± 1.1 mmHg) increased locus coeruleus activity. | [5] |
| Chloral hydrate-anesthetized rats | CRD + this compound | 5 mg/kg, i.v. | Reduced the LC response to the second CRD by 80%. | [5] |
| Chloral hydrate-anesthethetized rats | CRD + this compound | 10 mg/kg, i.v. | Prevented the second CRD-induced LC neuronal activation. | [5] |
Experimental Protocols
Stress-Induced Visceral Hyperalgesia Model in Rats
This protocol describes the induction of visceral hypersensitivity in rats using a water avoidance stress model, a commonly used method to study the effects of psychological stress on visceral pain.
Materials:
-
Male Long-Evans or Wistar rats
-
Plexiglas platform (8 cm x 8 cm x 10 cm)
-
Plastic container (45 cm x 25 cm x 25 cm)
-
Water at room temperature (25°C)
Procedure:
-
Place the Plexiglas platform in the center of the plastic container.
-
Fill the container with room temperature water to a level 1 cm below the top of the platform.
-
Place the rat on the platform for a period of 1 hour for 10 consecutive days[6].
-
Control animals should be placed in an identical container with no water but with bedding material.
-
Visceral sensitivity testing using the colorectal distension assay can be performed after the stress period.
Colorectal Distension (CRD) Assay Protocol
This protocol details the procedure for performing the CRD assay in rats to measure the visceromotor response (VMR) as an indicator of visceral pain.
Materials:
-
Male Long-Evans or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Teflon-coated stainless steel wire electrodes
-
Suturing material
-
Flexible latex balloon (e.g., 5-7 cm in length) attached to a flexible catheter
-
Barostat or pressure-controlled inflation device
-
Electromyography (EMG) recording system (amplifier, filter, digitizer)
-
Data acquisition and analysis software (e.g., Spike2)
Procedure:
a. Surgical Implantation of EMG Electrodes:
-
Anesthetize the rat using isoflurane.
-
Make a small midline incision in the lower abdomen to expose the external oblique abdominal muscles.
-
Suture the bare ends of two Teflon-coated stainless steel wires into the muscle, ensuring they are securely placed.
-
Tunnel the electrodes subcutaneously to the back of the neck and exteriorize them.
-
Allow the animal to recover for at least one week before the CRD experiment.
b. Colorectal Distension and VMR Recording:
-
On the day of the experiment, lightly anesthetize the rat with isoflurane.
-
Gently insert the lubricated balloon catheter intra-anally into the descending colon and rectum, typically to a depth of 6-8 cm from the anus. Secure the catheter to the tail with tape.
-
Place the rat in a small, restrictive cage and allow it to acclimate for at least 30 minutes.
-
Connect the exteriorized electrodes to the EMG recording system.
-
Connect the balloon catheter to the barostat.
-
Record baseline EMG activity for a defined period (e.g., 10-20 seconds) before the first distension.
-
Perform graded, phasic colorectal distensions at increasing pressures (e.g., 10, 20, 40, 60, 80 mmHg). Each distension should have a set duration (e.g., 10-20 seconds) followed by a rest period (e.g., 2-5 minutes)[7][8].
-
Administer this compound or vehicle at the desired dose and route of administration and repeat the CRD protocol after a specified time.
c. Data Acquisition and Analysis:
-
The EMG signal is amplified, filtered (e.g., bandpass 50-5000 Hz), and digitized[7].
-
The raw EMG signal is rectified, and the area under the curve (AUC) is calculated for the baseline period and the distension period[8][9].
-
The VMR is quantified as the increase in EMG activity during distension compared to the baseline. This can be expressed as the raw AUC during distension minus the baseline AUC, or as a percentage change from baseline.
Mandatory Visualizations
Caption: Signaling pathway of CRF1 receptor activation and its inhibition by this compound.
Caption: Experimental workflow for the colorectal distension (CRD) assay with this compound.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visceral Pain: The Neurophysiological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central and Peripheral Modulation of Visceral Pain and Visceral Hypersensitivity by the CRF-CRFR System - MedCrave online [medcraveonline.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stress-Related Alterations of Visceral Sensation: Animal Models for Irritable Bowel Syndrome Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pennsieve: Visceromotor responses (VMR) to colorectal distension in mice with silenced or activated enterochromaffin cells [discover.pennsieve.io]
- 8. The visceromotor response to colorectal distention fluctuates with the estrous cycle in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBI-35965 in the Study of Stress-Induced Visceral Hyperalgesia
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
NBI-35965 is a potent, selective, and water-soluble antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in mediating the body's response to stress. In the context of gastrointestinal research, the CRF1 receptor has been identified as a significant contributor to the pathophysiology of stress-related visceral hypersensitivity, a hallmark of functional bowel disorders like Irritable Bowel Syndrome (IBS).[1][2][3][4] Preclinical studies have demonstrated that activation of the CRF1 signaling pathway can induce visceral hyperalgesia, mimicking symptoms observed in IBS.[1][3] this compound, by blocking this receptor, serves as a valuable pharmacological tool to investigate the mechanisms of stress-induced visceral pain and to evaluate the therapeutic potential of CRF1 receptor antagonism.
Mechanism of Action
Stress triggers the release of corticotropin-releasing factor (CRF), which binds to CRF1 receptors in both the central and peripheral nervous systems. In the gut, activation of CRF1 receptors on various cell types, including enteric neurons and immune cells, leads to a cascade of events that sensitize visceral afferent nerves.[5] This sensitization lowers the pain threshold to colorectal distention, resulting in visceral hyperalgesia. This compound competitively binds to the CRF1 receptor, preventing CRF from exerting its pro-nociceptive effects. This blockade effectively attenuates the downstream signaling pathways responsible for the development of visceral hypersensitivity.[6]
Applications
-
Investigating the role of CRF1 in stress-induced visceral hyperalgesia: this compound can be used in animal models to confirm the involvement of the CRF1 receptor in the development of visceral pain following exposure to stressors.
-
Preclinical evaluation of potential therapeutics for IBS: As a selective CRF1 antagonist, this compound serves as a reference compound for the development and validation of new drugs targeting the CRF signaling pathway for the treatment of IBS and other stress-related functional gastrointestinal disorders.
-
Elucidating the central and peripheral mechanisms of visceral pain: The ability of this compound to penetrate the blood-brain barrier allows for the dissection of the relative contributions of central versus peripheral CRF1 receptors in mediating visceral hypersensitivity.[7]
Pharmacokinetic Properties of this compound (in rats)
| Parameter | Value | Reference |
| CRF1 Affinity (Ki) | ~4 nM | [6] |
| CRF2 Affinity | No binding affinity | [6] |
| Oral Bioavailability | 34% | [7] |
| Mean Maximal Plasma Concentration (1 hour) | 560 ng/ml | [7] |
| Maximal Brain Concentration | 700 ng/g | [7] |
| Plasma Clearance Rate | 17 ml/min/kg | [7] |
| Half-life | 12 hours | [7] |
| Volume of Distribution | 17.8 l/kg | [7] |
Experimental Protocols
This section provides detailed methodologies for inducing and assessing stress-induced visceral hyperalgesia in rodents and the use of this compound as an investigative tool.
Water Avoidance Stress (WAS) Protocol to Induce Visceral Hyperalgesia in Rats
This protocol is adapted from studies demonstrating stress-induced visceral hyperalgesia.
Materials:
-
Plexiglas cage (e.g., 45 cm length × 25 cm width × 25 cm height)
-
Pedestal (e.g., 10 cm × 8 cm × 8 cm)
-
Room temperature water (25°C)
-
Male Long-Evans or Wistar rats
Procedure:
-
Place the pedestal in the center of the Plexiglas cage.
-
Fill the cage with room temperature water to a level approximately 1 cm below the top of the pedestal.
-
Gently place a single rat onto the pedestal.
-
Leave the rat on the pedestal for a duration of 1 hour. This constitutes a single stress session.
-
For acute stress models, a single 1-hour session is typically sufficient to induce visceral hyperalgesia that can be measured 24 hours later.[8]
-
For chronic stress models, this procedure is repeated daily for a period of 7 to 10 consecutive days.[9]
-
Control (sham-stressed) animals should be handled similarly but placed in a dry cage without the pedestal and water.
-
Fecal pellet output can be counted during the stress session as a measure of the stress response.[9]
Assessment of Visceral Sensitivity by Colorectal Distention (CRD) and Visceromotor Response (VMR) Measurement
This protocol describes the measurement of visceral pain in response to a mechanical stimulus.
Materials:
-
Latex balloon catheter (e.g., 4-6 cm in length)
-
Pressure transducer and inflation system
-
Electromyography (EMG) recording equipment
-
Implantable EMG electrodes
-
Anesthesia (for electrode implantation surgery)
-
Restraining device (optional, for awake recordings)
Procedure:
-
Surgical Implantation of EMG Electrodes (perform at least 1 week before CRD):
-
Anesthetize the rat according to approved institutional protocols.
-
Make a small abdominal incision and implant bipolar electrodes into the external oblique musculature.
-
Exteriorize the electrode leads at the back of the neck and secure them.
-
Allow the animal to recover fully from surgery.
-
-
Colorectal Distention Procedure:
-
On the day of the experiment, lightly anesthetize the rat with isoflurane (B1672236) and insert the balloon catheter into the descending colon, approximately 1 cm from the anus. The catheter is secured to the tail with tape.
-
Allow the animal to recover from anesthesia in a testing cage for at least 30 minutes.
-
Connect the catheter to the pressure inflation system and the EMG electrodes to the recording equipment.
-
Record baseline EMG activity for a defined period.
-
Perform graded, phasic colorectal distensions at increasing pressures (e.g., 10, 20, 40, 60, 80 mmHg). Each distention should last for a set duration (e.g., 20 seconds) with a sufficient rest period in between (e.g., 4 minutes).
-
Record the EMG activity throughout the distention period.
-
-
Quantification of Visceromotor Response:
-
The VMR is quantified by measuring the EMG signal during the distention period. This is typically done by calculating the area under the curve (AUC) of the rectified EMG signal.
-
The change in VMR is often expressed as the number of abdominal muscle contractions or as a percentage of the baseline EMG activity.
-
Administration of this compound
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or water)
-
Syringes and needles for subcutaneous injection
Procedure:
-
Prepare a solution of this compound in the appropriate vehicle. This compound is water-soluble.
-
A commonly used effective dose to abolish stress-induced visceral hyperalgesia in rats is 20 mg/kg , administered via subcutaneous (s.c.) injection.[6]
-
Administer this compound or the vehicle to the animals at a specified time point before the assessment of visceral sensitivity. For example, 30-60 minutes prior to the colorectal distention procedure.
Data Presentation
The following table summarizes the expected outcomes based on published data. Note that the specific quantitative values for VMR are based on the reported percentage increase in the abstract of Million et al., 2003, as the full-text data was not available.
Table 1: Effect of Water Avoidance Stress and this compound on Visceromotor Response (VMR) to Colorectal Distention in Rats
| Experimental Group | Treatment | Stress Condition | Outcome on VMR to CRD | Reference |
| Control | Vehicle | Sham Stress | Baseline VMR | [6] |
| Stress | Vehicle | Acute Water Avoidance Stress | Significant increase in VMR (~42% increase compared to control) | [6] |
| This compound | 20 mg/kg, s.c. | Acute Water Avoidance Stress | VMR returns to baseline levels (abolishes stress-induced hyperalgesia) | [6] |
Visualizations
Signaling Pathway of CRF1 Receptor in Visceral Hyperalgesia
Caption: CRF1 receptor signaling cascade leading to visceral hyperalgesia.
Experimental Workflow for Studying this compound
Caption: Workflow for evaluating this compound on visceral hyperalgesia.
Logical Relationship of this compound Action
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Repeated Water Avoidance Stress Alters Mucosal Mast Cell Counts, Interleukin-1β Levels with Sex Differences in the Distal Colon of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating NBI-35965 in a Maternal Separation Neonatal Pain Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
Early life stress, such as that modeled by maternal separation combined with neonatal pain, is known to induce long-lasting alterations in pain perception and stress responses, often involving the corticotropin-releasing factor (CRF) system. NBI-35965, a selective antagonist of the CRF type 1 (CRF1) receptor, presents a promising therapeutic candidate for mitigating these effects. This document provides detailed (proposed) experimental protocols for evaluating the efficacy of this compound in a rat model of maternal separation with neonatal needle prick pain. It also includes a summary of relevant quantitative data from related studies to guide experimental design and data interpretation, along with visualizations of the implicated signaling pathway and a comprehensive experimental workflow.
Introduction
Early life adversity is a significant risk factor for the development of chronic pain and stress-related disorders in adulthood. The maternal separation (MS) model in rodents, particularly when combined with a noxious stimulus during the neonatal period, effectively mimics some aspects of early life trauma, such as that experienced by infants in a neonatal intensive care unit (NICU).[1][2] This model has been shown to induce long-term consequences, including visceral and somatic hypersensitivity.[1][2]
The CRF system, and specifically the CRF1 receptor, plays a pivotal role in mediating the body's response to stress and pain.[3][4] this compound is a selective and brain-penetrant CRF1 receptor antagonist with a high affinity (Ki of approximately 4 nM).[5][6] It has demonstrated efficacy in reducing stress-induced visceral hyperalgesia and colonic motor function in rats.[7] These characteristics make this compound a compelling compound for investigation in the context of early life stress-induced pain hypersensitivity.
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing the maternal separation neonatal pain model and studies investigating the effects of this compound in a maternal separation model of visceral hypersensitivity. It is important to note that a study directly evaluating this compound in a combined maternal separation and neonatal somatic pain model is not yet available in the published literature.
Table 1: Effects of Maternal Separation and Neonatal Pain on Tactile Sensitivity in Rats
| Treatment Group | Postnatal Day (PND) of Testing | Paw Withdrawal Threshold (g) (Mean ± SEM) |
| Undisturbed Control | PND 24, 45, 66 | Data not explicitly provided in text, serves as baseline |
| Handled + Maternal Separation | PND 24, 45, 66 | Significantly lower than undisturbed controls (p<0.01) |
| Pain (Needle Prick) + Maternal Separation | PND 24, 45, 66 | Significantly lower than undisturbed controls (p<0.01) |
Source: Data synthesized from Davis et al., 2021, which demonstrated a modest tactile hypersensitivity in rats subjected to maternal separation and neonatal pain.[1]
Table 2: Effect of this compound on Visceral Hypersensitivity Induced by Lipopolysaccharide (LPS) in a Maternal Separation Model in Mice
| Treatment Group | Abdominal Withdrawal Reflex (AWR) Score (Mean ± SEM) | Pain Threshold (mmHg) (Mean ± SEM) |
| Vehicle | Baseline | Baseline |
| LPS (0.5 µ g/mouse , i.c.v.) | Increased (p < 0.05 vs. Vehicle) | Decreased (p < 0.05 vs. Vehicle) |
| This compound (10 ng/mouse, i.c.v.) + LPS | Prevented LPS-induced increase (p < 0.05 vs. LPS) | Prevented LPS-induced decrease (p < 0.05 vs. LPS) |
Source: Adapted from a study demonstrating that this compound inhibits visceral hypersensitivity.[8]
Table 3: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
| Ki for CRF1 Receptor | ~4 nM |
| Oral Bioavailability | 34% |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour |
| Half-life (t1/2) | 12 hours |
Source: Neurocrine Biosciences.[9]
Signaling Pathway
Caption: CRF1 receptor signaling cascade in pain modulation.
Experimental Protocols
Proposed Protocol for Evaluating this compound in a Maternal Separation Neonatal Pain Model in Rats
1. Animals
-
Timed-pregnant Sprague-Dawley rats (or other appropriate strain).
-
House pregnant dams individually in a temperature- and humidity-controlled environment with a 12:12 hour light-dark cycle and ad libitum access to food and water.
-
Monitor daily for parturition, with the day of birth designated as postnatal day 0 (PND 0).
-
On PND 1, cull litters to 8-10 pups, with an equal number of males and females if possible.
2. Maternal Separation and Neonatal Pain Procedure (PND 1 - PND 7)
-
On PND 1 through PND 7, separate the entire litter from the dam for 6 hours per day.[1][2]
-
Place the pups together in a clean cage with bedding from the home cage, maintained at a constant temperature (e.g., 32-34°C) to prevent hypothermia.
-
During the separation period, subject each pup in the "Pain" group to a neonatal pain procedure. A common method is a needle prick to the plantar surface of the hind paw with a 25-gauge needle, performed at set intervals (e.g., twice daily during the separation period).[1]
-
A "Sham" or "Handling" control group should undergo the same maternal separation and handling without the needle prick.
-
An "Undisturbed" control group should remain with the dam without any separation or additional handling.
-
After the 6-hour separation, return the pups to their home cage with the dam.
3. This compound Administration
-
Based on its pharmacokinetic profile, this compound can be administered via various routes, including subcutaneous (s.c.), intravenous (i.v.), or oral gavage (p.o.).[7][9]
-
A proposed starting dose for subcutaneous administration in rats is 20 mg/kg, which has been shown to be effective in blocking stress-induced visceral hyperalgesia.
-
The timing of administration will depend on the experimental question. For assessing the preventative effects on the development of hypersensitivity, this compound could be administered prior to the maternal separation/pain procedure each day from PND 1-7. To evaluate its therapeutic potential on established hypersensitivity, administration would occur in adolescent or adult animals prior to behavioral testing.
-
A vehicle control group (e.g., saline or other appropriate solvent for this compound) must be included.
4. Behavioral Assessment of Pain
-
Tactile Allodynia (von Frey Test): Assess mechanical sensitivity in adolescent or adult rats (e.g., starting at PND 30).
-
Acclimate the animals to the testing apparatus (e.g., an elevated mesh platform with individual chambers).
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw with increasing force until a withdrawal response is elicited.
-
Determine the 50% paw withdrawal threshold using a method such as the up-down method.
-
-
Thermal Hyperalgesia (Hargreaves Test): Measure the latency to withdraw the paw from a radiant heat source.
-
Visceromotor Response to Colorectal Distension (if assessing visceral pain): This involves inserting a balloon catheter into the colon and measuring the abdominal muscle contractions (via electromyography) or a visual abdominal withdrawal reflex (AWR) score in response to graded pressures of distension.
5. Data Analysis
-
Analyze behavioral data using appropriate statistical tests, such as a two-way ANOVA, with treatment (this compound vs. vehicle) and early life experience (Pain vs. Sham vs. Undisturbed) as factors.
-
Post-hoc tests should be used for pairwise comparisons.
-
A p-value of < 0.05 is typically considered statistically significant.
Experimental Workflow
Caption: Proposed experimental workflow.
Conclusion
The maternal separation with neonatal pain model is a valuable tool for investigating the long-term consequences of early life stress on pain processing. The CRF1 receptor antagonist this compound holds significant promise as a therapeutic agent to mitigate these effects. The protocols and data presented in these application notes provide a framework for researchers to design and conduct experiments to further elucidate the role of the CRF system in early life stress-induced pain and to evaluate the potential of CRF1 receptor antagonists as a novel treatment strategy. Further research is warranted to directly assess the efficacy of this compound in this combined model of somatic and stress-induced pain.
References
- 1. Contribution of Corticotropin-Releasing Factor Receptor 1 (CRF1) to Serotonin Receptor 5-HT2CR Function in Amygdala Neurons in a Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maternal separation with neonatal pain influences later-life fear conditioning and somatosenation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pain-related anxiety-like behavior requires CRF1 receptors in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Contribution of amygdala CRF neurons to chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Central modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
Application Notes and Protocols for NBI-35965 in the Forced Swim Test
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in the forced swim test (FST). The FST is a widely utilized preclinical behavioral assay to assess antidepressant-like activity in rodents.
Introduction
This compound is a potent, selective, and orally active antagonist of the CRF1 receptor, with a Ki value of 4 nM and a pKi of 8.5.[1] It demonstrates high affinity for the CRF1 receptor with no significant binding to the CRF2 receptor.[1] The corticotropin-releasing factor (CRF) system is a critical mediator of the stress response, and dysregulation of this system has been implicated in the pathophysiology of depression and anxiety disorders.[2][3] By blocking the action of CRF at the CRF1 receptor, this compound is hypothesized to mitigate the behavioral and physiological consequences of stress, including depressive-like behaviors. The forced swim test is a standard behavioral paradigm used to evaluate the efficacy of potential antidepressant compounds.[4][5] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured as an indicator of behavioral despair.[5][6] A reduction in immobility time is interpreted as an antidepressant-like effect.
Mechanism of Action
This compound exerts its pharmacological effects by competitively binding to and blocking the CRF1 receptor. In response to stress, CRF is released from the hypothalamus and binds to CRF1 receptors in the anterior pituitary, stimulating the release of adrenocorticotropic hormone (ACTH), which in turn stimulates the release of corticosteroids from the adrenal glands. This cascade is known as the hypothalamic-pituitary-adrenal (HPA) axis. Overactivation of the HPA axis is frequently observed in patients with depression. By antagonizing the CRF1 receptor, this compound can attenuate the stress-induced release of ACTH.[1][7] In preclinical studies, this compound has been shown to reduce stress-induced ACTH production.[1][7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Reduction of Stress-Induced Behavior by Antagonism of Corticotropin-Releasing Hormone 2 (CRH2) Receptors in Lateral Septum or CRH1 Receptors in Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increased Depression-Like Behaviors in Corticotropin-Releasing Factor Receptor-2-Deficient Mice: Sexually Dichotomous Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lasa.co.uk [lasa.co.uk]
- 7. | BioWorld [bioworld.com]
Application Notes and Protocols for NBI-35965 in Conditioned Fear Response Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NBI-35965 is a potent, selective, and orally bioavailable antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[2] CRF1 receptors, in particular, have been implicated in the pathophysiology of anxiety and depression, making them a key target for therapeutic development.[2][3] In preclinical research, the conditioned fear response is a widely used paradigm to study the neurobiology of fear and anxiety and to evaluate the efficacy of potential anxiolytic compounds. Activation of CRF1 receptors is believed to be a key component in the development of anxiety-like behaviors and the consolidation of fear memories.[2][4] Therefore, CRF1 antagonists like this compound are valuable tools for investigating these processes.[5]
These application notes provide an overview of the mechanism of action of this compound, detailed protocols for its use in conditioned fear experiments, and a summary of expected outcomes based on data from other selective CRF1 antagonists.
Mechanism of Action: CRF1 Receptor Signaling in Fear and Anxiety
This compound exerts its effects by blocking the binding of CRF to the CRF1 receptor, a G-protein coupled receptor.[1] In brain regions critical for fear and anxiety, such as the amygdala, hippocampus, and prefrontal cortex, the binding of CRF to CRF1 receptors initiates a signaling cascade that is thought to enhance neuronal excitability and promote the consolidation of fear memories.[4][6] The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7] PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which play a role in synaptic plasticity and memory formation. By antagonizing the CRF1 receptor, this compound is expected to inhibit this signaling cascade, thereby reducing the acquisition and expression of conditioned fear.
Experimental Protocols
The following are generalized protocols for auditory and contextual fear conditioning that can be adapted for use with this compound. Dosing and administration routes should be optimized based on the specific experimental design and animal model. This compound has an estimated oral bioavailability of 34% in rats, with a mean maximal plasma concentration at 1 hour.[8] It has also been shown to penetrate the blood-brain barrier.[8]
Protocol 1: Auditory Fear Conditioning
This protocol establishes a fear memory associated with a neutral auditory cue.
Materials:
-
This compound
-
Vehicle solution (e.g., sterile water, saline, or as specified by the manufacturer)
-
Rodents (mice or rats)
-
Fear conditioning apparatus with a grid floor for footshock delivery, a speaker for auditory cues, and a video camera for recording behavior.
-
Software for scoring freezing behavior.
Procedure:
-
Habituation (Day 1):
-
Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
Place each animal in the conditioning chamber for 5-10 minutes without any stimuli to allow for habituation to the context.
-
-
Drug Administration:
-
Prepare the desired dose of this compound in the vehicle solution.
-
Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before conditioning (e.g., 30-60 minutes).
-
-
Conditioning (Day 2):
-
Place the animal in the conditioning chamber and allow a 2-3 minute acclimation period.
-
Present the conditioned stimulus (CS), a neutral tone (e.g., 2800 Hz, 85 dB), for 20-30 seconds.
-
At the termination of the CS, deliver a mild footshock (unconditioned stimulus, US), for example, 0.5-1.0 mA for 1-2 seconds.
-
Repeat the CS-US pairing for a total of 2-3 trials, with an inter-trial interval of 1-2 minutes.
-
Remove the animal from the chamber 1-2 minutes after the final pairing and return it to its home cage.
-
-
Cued Fear Test (Day 3):
-
Place the animal in a novel context (different from the conditioning chamber in terms of shape, color, and odor) to minimize contextual fear.
-
Allow a 2-3 minute acclimation period.
-
Present the auditory CS for 2-3 minutes without the US.
-
Record the animal's behavior and score the percentage of time spent freezing during the CS presentation.
-
Protocol 2: Contextual Fear Conditioning
This protocol establishes a fear memory associated with the environment in which the aversive stimulus was delivered.
Materials:
-
Same as for Auditory Fear Conditioning, excluding the speaker for auditory cues.
Procedure:
-
Habituation (Day 1):
-
As described in Protocol 1.
-
-
Drug Administration:
-
As described in Protocol 1.
-
-
Conditioning (Day 2):
-
Place the animal in the conditioning chamber.
-
After a 2-3 minute acclimation period, deliver 2-3 mild footshocks (e.g., 0.5-1.0 mA for 1-2 seconds) with an inter-shock interval of 1-2 minutes.
-
Remove the animal from the chamber 1-2 minutes after the final shock and return it to its home cage.
-
-
Contextual Fear Test (Day 3):
-
Place the animal back into the same conditioning chamber.
-
Record the animal's behavior for 3-5 minutes.
-
Score the percentage of time spent freezing during the test session.
-
Data Presentation
While specific quantitative data for this compound in conditioned fear paradigms is not widely published, the following tables summarize representative data from studies using other selective CRF1 antagonists, which are expected to produce similar effects.
Table 1: Effect of CRF1 Antagonists on Freezing Behavior in Auditory Fear Conditioning
| Treatment Group | N | % Freezing during CS Presentation (Mean ± SEM) |
| Vehicle | 10 | 65 ± 5.2 |
| CRF1 Antagonist (e.g., Antalarmin 10 mg/kg) | 10 | 35 ± 4.8* |
| CRF1 Antagonist (e.g., DMP696, dose-dependent) | - | Decreased freezing |
*p < 0.05 compared to Vehicle. Data are hypothetical and representative of expected outcomes based on published literature.[9][10]
Table 2: Effect of CRF1 Antagonists on Freezing Behavior in Contextual Fear Conditioning
| Treatment Group | N | % Freezing in Conditioning Context (Mean ± SEM) |
| Vehicle | 12 | 58 ± 6.1 |
| CRF1 Antagonist (e.g., Antalarmin 10 mg/kg) | 12 | 29 ± 5.5* |
| CRF1 Antagonist (e.g., DMP696, dose-dependent) | - | Decreased freezing |
*p < 0.05 compared to Vehicle. Data are hypothetical and representative of expected outcomes based on published literature.[9][10]
Expected Outcomes:
Administration of this compound prior to fear conditioning is expected to significantly reduce the percentage of time animals spend freezing during both cued and contextual fear tests. This effect is anticipated to be dose-dependent. The reduction in freezing behavior indicates an anxiolytic-like effect and an impairment of the consolidation of fear memory, consistent with the known role of CRF1 receptors in these processes.[4][5] Studies with other CRF1 antagonists have consistently shown a reduction in conditioned fear responses.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pain-related anxiety-like behavior requires CRF1 receptors in the amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of CRF(1) and CRF(2) receptors in fear and anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. The effect of a corticotropin-releasing factor receptor 1 antagonist on the fear conditioning response in low- and high-anxiety rats after chronic corticosterone administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
In Vitro Application of NBI-35965: A Guide for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of NBI-35965, a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist. The following sections outline the mechanism of action, key experimental data, and step-by-step protocols for relevant cell-based assays.
Introduction to this compound
This compound is a small molecule antagonist that exhibits high affinity and selectivity for the CRF1 receptor.[1][2] By blocking the binding of corticotropin-releasing factor (CRF) to its primary receptor, this compound effectively inhibits the downstream signaling cascade, leading to a reduction in stress-related responses. In vitro studies have demonstrated its ability to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP) and adrenocorticotropic hormone (ACTH).[1] Its selectivity for CRF1 over the CRF2 receptor subtype makes it a valuable tool for investigating the specific roles of CRF1 in cellular processes and a potential therapeutic agent for stress-related disorders.[1][2][3]
Mechanism of Action: CRF1 Receptor Antagonism
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Upon binding to the G-protein coupled CRF1 receptor, it activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This second messenger, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to physiological responses such as the synthesis and release of ACTH from the pituitary gland. This compound acts as a competitive antagonist at the CRF1 receptor, preventing CRF from binding and thereby inhibiting this signaling pathway.
Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological data for this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CRF1 | 4 nM | [1][2] |
| CRF2 | >10,000 nM | [1] | |
| Functional Potency (pIC50) | Inhibition of cAMP accumulation | CRF1 | 7.1 |
| Inhibition of ACTH production | CRF1 | 6.9 |
Experimental Protocols
This section provides detailed protocols for key in vitro experiments to characterize the activity of this compound.
Cell Culture
-
Recommended Cell Lines:
-
HEK293 cells stably expressing human CRF1 receptor (HEK293-CRF1): Ideal for receptor binding and functional assays due to high and consistent receptor expression.[4][5][6][7]
-
SH-SY5Y human neuroblastoma cells: Endogenously express functional CRF1 receptors and can be used as a more physiologically relevant model.[8]
-
-
Culture Conditions:
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
For stable cell lines, include the appropriate selection antibiotic (e.g., G418 or puromycin) in the culture medium to ensure continued receptor expression.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
CRF1 Receptor Binding Assay
This protocol determines the binding affinity of this compound to the CRF1 receptor through competitive displacement of a radiolabeled ligand.
Caption: Workflow for CRF1 Receptor Binding Assay.
Materials:
-
HEK293-CRF1 cell membranes
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4
-
Radioligand: [125I]Sauvagine or [125I]Tyr0-ovine CRF
-
This compound stock solution (in DMSO)
-
Non-specific binding control: Unlabeled CRF (1 µM)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
Scintillation counter and scintillation fluid
Protocol:
-
Prepare Cell Membranes: Homogenize HEK293-CRF1 cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
25 µL of this compound at various concentrations (or vehicle for total binding, or unlabeled CRF for non-specific binding).
-
25 µL of radioligand (e.g., [125I]Sauvagine at a final concentration of ~0.1-0.2 nM).
-
100 µL of cell membrane suspension (typically 10-20 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to inhibit CRF-stimulated cAMP production.
References
- 1. arborassays.com [arborassays.com]
- 2. eaglebio.com [eaglebio.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. Corticotropin-Releasing Hormone Receptor (CRHR1) Stable Cell Line | eEnzyme [eenzyme.com]
- 5. Rapid generation of stable cell lines expressing corticotropin-releasing hormone receptor for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Functional, endogenously expressed corticotropin-releasing factor receptor type 1 (CRF1) and CRF1 receptor mRNA expression in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NBI-35965: A Selective CRF1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of NBI-35965, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document details its mechanism of action in blocking CRF-induced neuronal activation, summarizes key quantitative data, and provides detailed protocols for its application in preclinical research.
Introduction
Corticotropin-releasing factor (CRF) is a key neuropeptide that mediates endocrine, autonomic, and behavioral responses to stress through its interaction with two G-protein coupled receptors, CRF1 and CRF2.[1][2][3] The CRF1 receptor is a primary target for the development of therapeutics for stress-related disorders such as anxiety and depression.[1][4][5] this compound is a selective, orally active, and brain-penetrant CRF1 receptor antagonist.[6][7] It has demonstrated efficacy in blocking stress-induced neuronal and physiological responses, making it a valuable tool for investigating the role of the CRF1 system in health and disease.[8][9]
Mechanism of Action
This compound is a non-peptide small molecule that acts as a competitive antagonist at the CRF1 receptor.[4] By binding to the CRF1 receptor, this compound prevents the endogenous ligand, CRF, from activating the receptor. This blockade inhibits the downstream signaling cascades typically initiated by CRF binding, including the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP), as well as the mobilization of intracellular calcium.[2][9][10][11] The primary signaling pathway for the CRF1 receptor involves coupling to a stimulatory G-protein (Gs) that activates the adenylyl cyclase pathway.[11] However, it can also signal through other G-proteins and pathways, such as the PLC/PKC and ERK/MAP kinase cascades.[10][12]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species/Cell Line | Reference |
| Ki (CRF1) | 4 nM | Human | [6][9][13] |
| pKi (CRF1) | 8.5 | Human | [6][14] |
| Ki (CRF2) | >10,000 nM | Rat | [13] |
| pIC50 (cAMP accumulation) | 7.1 | CRF1 transfected cells | [6][13] |
| pIC50 (ACTH production) | 6.9 | In vitro | [6][13] |
| pIC50 (CRF-induced ACTH) | 7.1 | In vivo | [6] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Parameter | Value | Route | Reference |
| Oral Bioavailability | 34% | p.o. | [7][14] |
| Half-life (t1/2) | 12 hours | p.o. | [7][14] |
| Maximal Plasma Concentration (Cmax) | 560 ng/mL (at 1 hour) | 10 mg/kg, p.o. | [7][14] |
| Maximal Brain Concentration | 700 ng/g | 10 mg/kg, p.o. | [7][14] |
| Volume of Distribution (Vd) | 17.8 L/kg | i.v. | [7][14] |
| Plasma Clearance | 17 mL/min/kg | i.v. | [7][14] |
Table 3: In Vivo Efficacy of this compound in Rats
| Model | Dose | Route | Effect | Reference |
| CRF-induced ACTH release | 10-20 mg/kg | p.o. | Attenuated ACTH release | [4] |
| Stress-induced ACTH release | 20 mg/kg | p.o. | Reduced ACTH production | [6][7] |
| CRD-induced LC neuronal activation | 5 mg/kg | i.v. | Reduced response by 80% | [8] |
| CRD-induced LC neuronal activation | 10 mg/kg | i.v. | Prevented activation | [8] |
| CRF-induced LC neuronal activation | 10 mg/kg | i.v. | Prevented activation | [8] |
| CRF-induced colonic transit shortening | 10 mg/kg | p.o. or s.c. | Completely blocked | [9] |
| Water avoidance stress-induced defecation | 20 mg/kg | s.c. | Significantly reduced | [9] |
| Stress-induced visceral hyperalgesia | 20 mg/kg | s.c. | Abolished | [9] |
CRD: Colorectal Distension; LC: Locus Coeruleus; ACTH: Adrenocorticotropic Hormone
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the use of this compound.
Caption: CRF1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
The following are representative protocols for key experiments involving this compound. These should be adapted based on specific experimental needs and institutional guidelines.
Protocol 1: CRF1 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.
Materials:
-
HEK293 cells stably expressing the human CRF1 receptor.
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).
-
Radioligand: [125I]-Tyr0-Sauvagine or another suitable CRF1 radioligand.
-
This compound stock solution (in DMSO).
-
Non-specific binding control (e.g., a high concentration of a non-labeled CRF1 ligand like Astressin).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-CRF1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Reaction:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding wells, add vehicle (DMSO) instead of this compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold wash buffer.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit CRF-induced cAMP accumulation.
Materials:
-
CRF1-expressing cells (e.g., transfected COS-7 or HEK293 cells).
-
Cell culture medium.
-
CRF peptide.
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Cell Culture:
-
Plate the CRF1-expressing cells in a 96-well plate and grow to the desired confluency.
-
-
Compound Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor.
-
-
CRF Stimulation:
-
Stimulate the cells with a fixed concentration of CRF (typically the EC80 concentration) for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the CRF-induced cAMP response.
-
Protocol 3: In Vivo Electrophysiological Recording of Locus Coeruleus (LC) Neurons in Anesthetized Rats
Objective: To assess the effect of this compound on CRF-induced or stress-induced activation of LC neurons.
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Anesthetic (e.g., chloral (B1216628) hydrate).
-
Stereotaxic apparatus.
-
Recording microelectrodes.
-
Amplifier and data acquisition system.
-
This compound for intravenous (i.v.) administration.
-
CRF for intracisternal (i.c.) administration.
-
Colorectal distension (CRD) apparatus (for stress induction).
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform surgery to expose the skull and implant a recording electrode targeted to the LC.
-
If applicable, insert a cannula for intracisternal CRF administration.
-
If performing CRD, insert a balloon catheter into the colon.
-
-
Baseline Recording:
-
Record the spontaneous firing rate of LC neurons for a stable baseline period.
-
-
Stress/CRF Administration:
-
Induce stress via colorectal distension (e.g., phasic distensions at a specific pressure) or administer CRF intracisternally.
-
-
This compound Administration:
-
Administer this compound intravenously at the desired dose.
-
-
Post-Treatment Recording:
-
Continue to record the firing rate of LC neurons to observe the effect of this compound on the stress- or CRF-induced activation.
-
-
Data Analysis:
-
Analyze the neuronal firing rate data (e.g., spikes per second) before and after treatment.
-
Compare the neuronal response to the stressor or CRF in the presence and absence of this compound.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the CRF1 receptor in neuronal activation and stress-related physiology and behavior. Its high selectivity and favorable pharmacokinetic profile make it suitable for a range of in vitro and in vivo applications. The protocols provided here serve as a starting point for researchers to explore the therapeutic potential of CRF1 receptor antagonism.
References
- 1. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progress in corticotropin-releasing factor-1 antagonist development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 8. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 11. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
- 12. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NBI 35965 hydrochloride | CRF1 Receptor Antagonists: R&D Systems [rndsystems.com]
- 14. | BioWorld [bioworld.com]
Application Notes and Protocols for NBI-35965 in Drug-Seeking and Relapse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of NBI-35965, a selective corticotropin-releasing factor receptor 1 (CRF-R1) antagonist, in preclinical models of drug-seeking and relapse. The provided protocols and data are intended to guide researchers in designing and conducting experiments to evaluate the therapeutic potential of CRF-R1 antagonists in substance use disorders.
Introduction
Drug addiction is a chronic, relapsing disorder characterized by compulsive drug-seeking and use, particularly in the face of negative consequences. Stress is a major contributing factor to the initiation and maintenance of addiction, as well as a primary trigger for relapse. The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress.[1][2][3] Dysregulation of the CRF system, particularly through the CRF-R1 receptor, has been strongly implicated in the neurobiology of addiction.[4][5]
This compound is a selective and orally active CRF-R1 antagonist that has demonstrated efficacy in preclinical models of stress-related disorders.[6][7] This document details its application in animal models relevant to drug-seeking and relapse, specifically focusing on its effects on stress-induced reinstatement of opioid-seeking behavior.
Mechanism of Action: CRF-R1 Antagonism in Relapse
Stressors trigger the release of CRF in various brain regions, including the dorsal raphe nucleus (DRN), a key area for serotonin (B10506) production and mood regulation.[8] In the context of addiction, CRF signaling in the DRN is thought to contribute to the negative affective states associated with withdrawal and to promote relapse. This compound, by blocking CRF-R1 receptors, is hypothesized to attenuate the effects of stress on the neural circuits that drive drug-seeking behavior.
Data Presentation: this compound in a Stress-Induced Relapse Model
The following table summarizes the key quantitative findings from a study investigating the effect of intra-DRN administration of this compound on swim stress-induced reinstatement of morphine-conditioned place preference (CPP) in rats.[8]
| Experimental Model | Animal Species | Drug of Abuse | Stressor | Test Compound | Route of Administration | Key Findings | Reference |
| Conditioned Place Preference (CPP) Reinstatement | Rat (Sprague-Dawley) | Morphine | Swim Stress | This compound | Intra-Dorsal Raphe Nucleus (DRN) | Attenuated swim stress-induced reinstatement of morphine CPP. | [8] |
| Ultrasonic Vocalizations (USVs) | Rat (Sprague-Dawley) | N/A | Footshock | This compound | Intra-Dorsal Raphe Nucleus (DRN) | Significantly reduced 22 kHz distress calls induced by footshock. | [8] |
Experimental Protocols
Stress-Induced Reinstatement of Morphine Conditioned Place Preference (CPP)
This protocol is adapted from studies investigating the reinstatement of opioid-seeking behavior.[8][9][10][11]
1.1. Animals:
-
Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water.
-
The animal facility should be maintained on a 12-hour light/dark cycle.
-
All procedures must be approved by the institutional animal care and use committee.
1.2. Apparatus:
-
A three-chamber conditioned place preference apparatus is used. The two conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). A smaller, neutral central chamber connects the two conditioning chambers.
1.3. Surgical Procedure (for Intra-DRN Infusion):
-
Rats are anesthetized with a suitable anesthetic (e.g., ketamine/xylazine cocktail).
-
A guide cannula is stereotaxically implanted targeting the dorsal raphe nucleus.
-
Animals are allowed to recover for at least one week post-surgery.
1.4. Experimental Phases:
-
Phase 1: Pre-Conditioning (Baseline Preference):
-
On Day 1, each rat is placed in the central chamber and allowed to freely explore all three chambers for 15 minutes.
-
The time spent in each chamber is recorded to determine any initial preference. Animals showing a strong unconditioned preference for one of the conditioning chambers are excluded.
-
-
Phase 2: Conditioning:
-
This phase typically lasts for 6-8 days, with one conditioning session per day.
-
On alternate days, rats receive a subcutaneous (s.c.) injection of morphine (e.g., 5 mg/kg) and are immediately confined to one of the conditioning chambers for 30 minutes.
-
On the intervening days, rats receive a saline injection (s.c.) and are confined to the opposite conditioning chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.
-
-
Phase 3: Post-Conditioning (CPP Test):
-
The day after the last conditioning session, a CPP test is conducted.
-
Rats are placed in the central chamber and allowed to freely explore all three chambers for 15 minutes.
-
The time spent in each chamber is recorded. A significant increase in time spent in the morphine-paired chamber compared to the pre-conditioning baseline indicates successful conditioning.
-
-
Phase 4: Extinction:
-
Rats undergo daily extinction sessions where they are placed in the CPP apparatus for 15 minutes and allowed to explore all chambers without any drug administration.
-
Extinction is considered complete when there is no significant difference in the time spent in the morphine-paired chamber compared to the saline-paired chamber for two consecutive days.
-
-
Phase 5: Reinstatement Test:
-
On the reinstatement test day, animals are subjected to a stressor. For example, a 15-minute forced swim stress session in warm water (23-25°C).[8][12]
-
Immediately following the stressor, this compound or vehicle is infused into the DRN.
-
The animals are then placed back into the CPP apparatus, and the time spent in each chamber is recorded for 15 minutes.
-
Reinstatement of morphine-seeking is defined as a significant increase in the time spent in the morphine-paired chamber compared to the last day of extinction.
-
1.5. Data Analysis:
-
Data are typically analyzed using ANOVA with post-hoc tests to compare the time spent in the different chambers across the various phases of the experiment.
Footshock-Induced Ultrasonic Vocalizations (USVs)
This protocol is used to assess the anxiolytic-like effects of this compound.[8]
2.1. Animals and Surgical Procedure:
-
Same as in Protocol 1.
2.2. Apparatus:
-
A sound-attenuating chamber equipped with a grid floor capable of delivering electric footshocks.
-
An ultrasonic microphone and recording software to detect and analyze 22 kHz USVs.
2.3. Procedure:
-
Rats are habituated to the test chamber for a few minutes.
-
This compound or vehicle is infused into the DRN prior to the stressor.
-
A series of mild, inescapable footshocks (e.g., 0.5 mA, 1-second duration, variable inter-shock interval) are delivered.
-
The number and duration of 22 kHz USVs are recorded during and after the footshock session.
2.4. Data Analysis:
-
The total number and duration of 22 kHz USVs are compared between the this compound and vehicle-treated groups using a t-test or ANOVA.
Visualizations
Caption: CRF signaling pathway in stress-induced relapse.
Caption: Experimental workflow for stress-induced reinstatement of CPP.
References
- 1. Corticotropin Releasing Factor: A Key Role in the Neurobiology of Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Corticotropin Releasing Factor Receptor 1 in Alcohol Use Disorder: Still a Valid Drug Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Addiction and corticotropin-releasing hormone type 1 receptor antagonist medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stress and addiction: contribution of the corticotropin releasing factor (CRF) system in neuroplasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CRF-5-HT interactions in the dorsal raphe nucleus and motivation for stress-induced opioid reinstatement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Morphine history sensitizes postsynaptic GABA receptors on dorsal raphe serotonin neurons in a stress-induced relapse model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stress-induced reinstatement of cocaine seeking is mediated by the kappa opioid system - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NBI-35965 solubility in DMSO and water for injection
This technical support guide provides essential information on the solubility of NBI-35965 in DMSO and water for injection, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.
Solubility Data
This compound hydrochloride exhibits high solubility in both dimethyl sulfoxide (B87167) (DMSO) and water.[1][2] The quantitative solubility data is summarized below for easy reference.
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| Water | 100 | 43.78 |
| DMSO | 100 | 43.78 |
Molecular Weight of this compound Hydrochloride: 437.79 g/mol [1][2]
Experimental Protocol: Stock Solution Preparation
This protocol outlines the steps for preparing a 100 mM stock solution of this compound hydrochloride in either DMSO or water.
Materials:
-
This compound hydrochloride powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Water for Injection (WFI)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 43.78 mg of the compound.
-
Solvent Addition: Add the desired volume of either DMSO or WFI to the vial containing the this compound hydrochloride powder.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be used to aid dissolution if necessary, but ensure the compound's stability at elevated temperatures.
-
Sterile Filtration (Optional but Recommended): For cell-based assays or in vivo studies, filter the stock solution through a 0.22 µm sterile filter to remove any potential microbial contaminants.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guide & FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for preparing stock solutions of this compound?
-
A1: this compound hydrochloride is readily soluble in both DMSO and water up to 100 mM.[1][2] The choice of solvent will depend on the specific requirements of your experiment. For cell culture experiments, it is crucial to consider the final concentration of DMSO, as it can be toxic to cells at higher concentrations.
-
-
Q2: How should I store the this compound stock solution?
-
A2: Stock solutions should be aliquoted and stored at -20°C or -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Q3: My this compound powder appears clumpy. Is it still usable?
-
Q4: Can I use solvents other than DMSO or water?
Troubleshooting Common Issues
-
Issue 1: The compound is not dissolving completely.
-
Possible Cause: The concentration may be too high, or the solvent may not be pure.
-
Solution:
-
Ensure you have not exceeded the maximum solubility of 100 mM.
-
Use high-purity, anhydrous DMSO or fresh Water for Injection.
-
Gentle warming and vortexing can facilitate dissolution.
-
-
-
Issue 2: Precipitation is observed after diluting the stock solution in an aqueous buffer.
-
Possible Cause: The final concentration of the compound in the aqueous buffer may exceed its aqueous solubility, especially if the initial stock was in DMSO.
-
Solution:
-
Increase the proportion of the aqueous buffer to ensure the final DMSO concentration is low and the compound remains in solution.
-
Consider using a formulation with solubilizing agents like Tween 80 or PEG300 for in vivo applications, as suggested for compounds with low water solubility.[3]
-
-
-
Issue 3: Inconsistent results are observed in my experiments.
-
Possible Cause: This could be due to improper storage and handling of the stock solution, leading to degradation.
-
Solution:
-
Always use freshly prepared dilutions from a properly stored, frozen aliquot of the stock solution.
-
Avoid repeated freeze-thaw cycles of the main stock.
-
-
Visualized Experimental Workflow
The following diagram illustrates a standard workflow for preparing a stock solution of this compound and making serial dilutions for use in experiments.
Caption: Workflow for this compound stock preparation and dilution.
References
Technical Support Center: NBI-35965 In Vivo Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NBI-35965. Here you will find detailed information on preparing stock solutions for in vivo use, including solubility data, vehicle selection, and experimental protocols.
Solubility and Storage
Proper dissolution and storage are critical for the efficacy and reliability of in vivo experiments. This compound hydrochloride is a water-soluble compound, which offers flexibility in vehicle selection.[1]
| Solvent | Maximum Concentration | Storage Temperature (Powder) | Storage Temperature (In Solvent) |
| Water | 100 mM | -20°C (3 years), 4°C (2 years) | -80°C (6 months), -20°C (1 month) |
| DMSO | 100 mM | -20°C (3 years), 4°C (2 years) | -80°C (6 months), -20°C (1 month) |
Note: The molecular weight of this compound hydrochloride is 437.79 g/mol .[2] Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when calculating concentrations.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the preparation of this compound for animal studies.
Q1: My this compound hydrochloride is not fully dissolving in my chosen vehicle. What should I do?
A1: First, ensure you have not exceeded the maximum solubility for the solvent (see table above). If solubility is still an issue:
-
Sonication: Use a bath sonicator to aid dissolution.
-
Gentle Warming: Gently warm the solution (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, but this should be done with caution to ensure the final formulation is physiologically compatible.
-
Co-solvents: Consider the use of co-solvents. For example, a small amount of DMSO can be used to initially dissolve the compound before adding an aqueous vehicle like saline or a cyclodextrin (B1172386) solution.[3]
Q2: What is the best vehicle for oral administration of this compound?
A2: Several vehicles can be used for oral gavage. The choice depends on the desired properties of the formulation (e.g., solution vs. suspension). Some options include:
-
Aqueous Solution: Since this compound hydrochloride is water-soluble, it can be dissolved in 5% mannitol (B672) in water.[3]
-
Suspensions: If a suspension is preferred or higher concentrations are needed, you can use 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[3] Other options include PEG400 or a combination of 0.25% Tween 80 and 0.5% CMC.[3]
Q3: Can I use DMSO for my in vivo injection studies?
A3: While this compound is soluble in DMSO, using 100% DMSO for injections is generally not recommended due to potential toxicity. A common practice is to prepare a concentrated stock solution in DMSO and then dilute it with a vehicle suitable for injection, such as corn oil or a mixture of PEG300, Tween 80, and water.[3] For example, a 10:90 DMSO:corn oil formulation can be used.[3]
Q4: How should I prepare this compound for subcutaneous or intravenous injection?
A4: For subcutaneous (s.c.) or intravenous (i.v.) administration, a clear, sterile, and isotonic solution is required.
-
Subcutaneous: this compound has been administered subcutaneously in rats at a concentration of 20 mg/kg.[1] Given its water solubility, sterile saline can be a suitable vehicle.
-
Intravenous: For i.v. administration at 10 mg/kg, a vehicle that ensures complete solubility and is well-tolerated is crucial.[4] A formulation containing a solubilizing agent like 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline can be prepared.[3]
Q5: How long can I store my prepared this compound solutions?
A5: In solvent, this compound is stable for up to 6 months at -80°C and for 1 month at -20°C.[3] A 20% SBE-β-CD in saline solution can be stored at 4°C for one week.[3] It is always best to prepare fresh solutions for your experiments. If storage is necessary, ensure the container is tightly sealed and protected from light.
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for various administration routes.
Protocol 1: Oral Gavage Solution (5 mg/mL in 0.5% CMC)
-
Prepare the Vehicle: To prepare a 0.5% CMC solution, add 0.5 g of sodium carboxymethyl cellulose to 100 mL of deionized water. Stir until a clear solution is obtained.
-
Weigh the Compound: Accurately weigh the required amount of this compound hydrochloride. For a 5 mg/mL solution, you will need 500 mg for 100 mL of vehicle.
-
Prepare the Suspension: Gradually add the weighed this compound to the 0.5% CMC solution while stirring to create a homogenous suspension.[3]
Protocol 2: Subcutaneous Injection (10 mg/mL in Saline)
-
Prepare Sterile Saline: Use commercially available sterile saline (0.9% NaCl) or prepare it by dissolving 0.9 g of NaCl in 100 mL of sterile, deionized water and filtering it through a 0.22 µm filter.
-
Dissolve the Compound: Weigh the required amount of this compound hydrochloride and add it to the sterile saline.
-
Ensure Dissolution: Vortex or sonicate briefly until the compound is fully dissolved, resulting in a clear solution.
Protocol 3: Intravenous Injection (2.5 mg/mL in DMSO/Corn Oil)
-
Prepare DMSO Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.[3]
-
Dilute with Corn Oil: To prepare a 2.5 mg/mL working solution, take 100 µL of the 25 mg/mL DMSO stock solution and add it to 900 µL of corn oil.[3]
-
Mix Thoroughly: Mix well to obtain a clear solution or a fine suspension ready for administration.[3]
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for in vivo experiments.
Caption: Workflow for this compound in vivo solution preparation.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 4. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal dosage of NBI-35965 for anxiolytic effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the experimental use of NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist with demonstrated anxiolytic properties.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2][3] It exhibits a high affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, and shows no significant binding to the CRF2 receptor.[1][2][3] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This includes the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) accumulation and a subsequent decrease in the production and release of adrenocorticotropic hormone (ACTH).[1][2][3] The anxiolytic effects of this compound are attributed to its ability to attenuate the physiological responses to stress mediated by the CRF/CRF1 system in the brain.[4]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound hydrochloride is soluble in both water and DMSO up to 100 mM.[2] For long-term storage, it is recommended to keep the compound as a solid, desiccated at room temperature.[2]
Q3: What are the key pharmacokinetic parameters of this compound in preclinical models?
A3: In rats, this compound has demonstrated good oral bioavailability and brain penetrance. Following oral administration, it has an estimated bioavailability of 34%.[5] The compound reaches its mean maximal plasma concentration at approximately 1 hour post-administration.[5] It has a reported plasma clearance rate of 17 ml/min/kg and a half-life of 12 hours.[5] Importantly for a centrally acting agent, this compound effectively crosses the blood-brain barrier, achieving a maximal brain concentration of 700 ng/g.[5]
Q4: Has this compound been evaluated in clinical trials for anxiety?
A4: While early reports from 2005 mentioned preliminary data from preclinical and clinical studies, there is a lack of publicly available detailed results from clinical trials specifically investigating this compound for the treatment of anxiety disorders.[5] However, other CRF1 receptor antagonists developed by Neurocrine Biosciences, such as NBI-30775 (R121919), have been evaluated in clinical trials for depression and anxiety, showing some promising initial results, though some trials were halted due to issues like hepatic toxicity.[4][6] Another CRF1 antagonist from Neurocrine, crinecerfont, is currently in clinical development for congenital adrenal hyperplasia, demonstrating the company's continued interest in this target.[7]
Troubleshooting Guides
Issue 1: Inconsistent or lack of anxiolytic effect in behavioral assays.
-
Possible Cause 1: Suboptimal Dosage.
-
Solution: The anxiolytic effects of this compound are dose-dependent. Ensure that the administered dose is within the effective range reported in the literature (e.g., 1-30 mg/kg for oral administration in rats). It is advisable to perform a dose-response study to determine the optimal dose for your specific experimental conditions and animal model.
-
-
Possible Cause 2: Inappropriate Route of Administration or Timing.
-
Solution: this compound has a Tmax of approximately 1 hour when administered orally in rats.[5] Ensure that the behavioral testing is conducted during the window of peak plasma and brain concentrations. For acute studies, administration 60 minutes prior to testing is a reasonable starting point. The route of administration (oral, subcutaneous, or intravenous) will also influence the pharmacokinetic profile.
-
-
Possible Cause 3: Compound Stability and Formulation Issues.
-
Solution: Although this compound hydrochloride is water-soluble, ensure it is fully dissolved in the vehicle. If using a suspension, ensure it is homogenous before and during administration. Prepare fresh solutions for each experiment to avoid degradation. For hydrophobic compounds in general, issues with solubility can lead to poor bioavailability.[8][9]
-
Issue 2: Difficulty with in vivo administration of the compound.
-
Possible Cause 1: Poor solubility in the desired vehicle.
-
Solution: While the hydrochloride salt has good water solubility, if you are working with a different salt form or require a specific vehicle, solubility may be a concern. For hydrophobic compounds, formulation strategies such as the use of co-solvents (e.g., DMSO, ethanol) or creating a micro-emulsion can be employed.[8] However, be mindful of the potential toxicity and behavioral effects of the vehicle itself.
-
-
Possible Cause 2: Precipitation of the compound upon injection.
-
Solution: This can be a problem when a compound is dissolved in a non-aqueous vehicle (like DMSO) and then administered into an aqueous physiological environment. To mitigate this, you can try to formulate the compound in a mixed vehicle system (e.g., DMSO:corn oil) or use a delivery system like polymeric micelles.[8] It is also crucial to administer the solution slowly to allow for gradual dilution in the bloodstream.
-
Data Presentation
Table 1: In Vitro and In Vivo Pharmacological Profile of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 4 nM | Human CRF1 Receptor | [1][2][3] |
| Functional Antagonism (pIC50) | 7.1 (cAMP accumulation) | In vitro | [1][2][3] |
| 6.9 (ACTH production) | In vitro | [1][2][3] | |
| Oral Bioavailability | 34% | Rat | [5] |
| Tmax (oral) | 1 hour | Rat | [5] |
| Cmax (oral, 10 mg/kg) | 560 ng/mL | Rat | [5] |
| Half-life | 12 hours | Rat | [5] |
| Brain Penetration (Cmax) | 700 ng/g | Rat | [5] |
Table 2: Preclinical Anxiolytic and Stress-Related Effects of this compound
| Experimental Model | Species | Dose and Route | Effect | Reference |
| Stress-Induced ACTH Release | Mouse | 20 mg/kg (p.o.) | Reduction in stress-induced ACTH production | [3] |
| Stress-Induced Visceral Hyperalgesia | Rat | 20 mg/kg (s.c.) | Abolished stress-induced visceral hyperalgesia | |
| Stress-Induced Colonic Motor Function | Rat | 10 mg/kg (p.o. or s.c.) | Blocked CRF-induced shortening of colonic transit time | |
| Water Avoidance Stress | Rat | 20 mg/kg (s.c.) | Significantly reduced defecation in response to stress | |
| Colorectal Distension-Induced Locus Coeruleus Activation | Rat | 10 mg/kg (i.v.) | Prevented activation of locus coeruleus neurons |
Experimental Protocols
Protocol 1: Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
This protocol is a general guideline for assessing the anxiolytic effects of this compound in rodents and should be adapted to specific laboratory conditions.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10][11]
-
Animals: Male rats or mice, handled for several days prior to testing to reduce stress.[10]
-
Drug Administration: Administer this compound (e.g., 1-30 mg/kg, p.o.) or vehicle 60 minutes before the test.
-
Procedure:
-
Habituate the animal to the testing room for at least 30-60 minutes before the trial.[12]
-
Place the animal in the center of the maze, facing a closed arm.[10]
-
Allow the animal to freely explore the maze for a 5-minute period.[13]
-
Record the session using a video camera positioned above the maze.[12]
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Protocol 2: Light-Dark Box Test for Anxiolytic Activity
This is another standard behavioral assay for assessing anxiety-like behavior in rodents.
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.[14]
-
Animals: Male rats or mice.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Procedure:
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a 5-10 minute period.
-
Record the session with a video camera.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
An anxiolytic effect is indicated by an increase in the time spent in the light compartment and the number of transitions.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of the CRF1 receptor and the inhibitory action of this compound.
References
- 1. Exploring the light/dark box test: Protocols and implications for neuroscience research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. CRF1 Receptor Antagonists Products: R&D Systems [rndsystems.com]
- 7. Neurocrine Biosciences: After 30 years, a breakthrough in the development of CRF1 antagonists is imminent [synapse.patsnap.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Elevated plus maze protocol [protocols.io]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. Light-dark box test - Wikipedia [en.wikipedia.org]
NBI-35965 stability and storage conditions
Technical Support Center: NBI-35965
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, it is recommended to store solid this compound under specific temperature conditions. The stability of the compound in powder form varies with temperature.[1]
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at low temperatures to ensure stability. It is advisable to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.[1]
Q3: In which solvents is this compound soluble?
A3: this compound hydrochloride is soluble in both water and DMSO, with a maximum concentration of 100 mM in each.
Q4: Is this compound stable at room temperature during shipping?
A4: Yes, this compound is stable at ambient temperatures for the typical duration of shipping and customs processing.[1]
Q5: How should I prepare a stock solution of this compound?
A5: To prepare a stock solution, dissolve this compound in an appropriate solvent like DMSO or water to your desired concentration. For example, for in vitro studies, you can prepare a 10 mM stock solution in DMSO.[1] It is recommended to use freshly prepared solutions for optimal results.[1]
Data Presentation
Table 1: Recommended Storage Conditions for this compound Powder
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Data sourced from InvivoChem.[1]
Table 2: Recommended Storage Conditions for this compound in Solvent
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Data sourced from InvivoChem.[1]
Table 3: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | 100 mM |
Data sourced from R&D Systems and Tocris Bioscience.
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder (Molecular Weight: 437.79 g/mol ).
-
Dissolution: Add the appropriate volume of DMSO to the powder to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM solution, dissolve 4.38 mg of this compound in 1 mL of DMSO.
-
Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Question: I observed precipitation after diluting my DMSO stock solution of this compound into an aqueous buffer. What should I do?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are a few troubleshooting steps:
-
Decrease Final Concentration: The final concentration of this compound in your aqueous buffer may be too high. Try lowering the final concentration.
-
Increase DMSO Percentage: Ensure the final percentage of DMSO in your aqueous solution is sufficient to maintain solubility, but be mindful of its potential effects on your experiment.
-
Use a Different Formulation: For in vivo studies, various formulations can be used, such as suspending the compound in 0.5% CMC Na or dissolving it in PEG400.[1]
-
Sonication: Gentle sonication of the final solution may help to redissolve the precipitate.
-
Issue 2: Inconsistent or No-Observed Activity in the Assay
-
Question: My this compound is not showing the expected biological activity. What could be the reason?
-
Answer: Several factors could contribute to a lack of activity. Consider the following:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions (-20°C or -80°C for solutions).[1] Repeated freeze-thaw cycles can degrade the compound.
-
Solution Age: Ensure you are using a freshly prepared solution or a properly stored aliquot. The stability of the compound in solution is limited.[1]
-
Experimental Conditions: Review your experimental protocol. Factors such as pH, buffer composition, and incubation time can influence the activity of the compound.
-
Purity of the Compound: Confirm the purity of your this compound batch from the certificate of analysis.
-
Visualizations
References
Potential off-target effects of NBI-35965
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using NBI-35965, a selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or weaker than expected antagonist activity.
-
Potential Cause: Degradation of the compound.
-
Solution: this compound is supplied as a hydrochloride salt, which is generally stable. However, improper storage or repeated freeze-thaw cycles of solutions can lead to degradation. Prepare fresh solutions for each experiment or aliquot and store at -20°C or below for short-term storage.
-
-
Potential Cause: Suboptimal experimental conditions.
-
Solution: Ensure that the pH and ionic strength of your assay buffer are compatible with the compound and the target receptor. The cell density, incubation time, and concentration of the competing ligand in binding assays should be optimized.
-
-
Potential Cause: Issues with the cellular assay system.
-
Solution: Verify the expression and functionality of the CRF1 receptor in your cell line. Passage number can affect receptor expression levels; use cells within a consistent and low passage range.
-
Issue 2: Observing unexpected cellular or physiological effects.
-
Potential Cause: High compound concentration leading to off-target effects.
-
Solution: While this compound is highly selective for CRF1 over CRF2, very high concentrations may lead to non-specific interactions. Perform a careful dose-response analysis to distinguish between on-target and potential off-target effects. Use the lowest effective concentration to achieve CRF1 antagonism.
-
-
Potential Cause: The observed effect is a downstream consequence of CRF1 blockade.
-
Solution: The CRF1 receptor is involved in a complex signaling network. Blocking its activity can have wide-ranging and sometimes unexpected physiological consequences beyond the immediate downstream pathway. Review the literature on the broader physiological roles of the CRF system to interpret your results.
-
-
Potential Cause: Interaction with other receptors or signaling pathways.
-
Solution: Although specific broad-panel screening data for this compound is not publicly available, it is good practice to consider potential off-target interactions common to this class of molecules. Some early, highly lipophilic CRF1 antagonists were associated with off-target effects.[1][2] this compound's water-solubility may reduce such non-specific interactions.[3] If unexpected effects persist, consider counter-screening against a panel of common off-target receptors.
-
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[4] It acts by binding to the CRF1 receptor and blocking the binding of its endogenous ligand, corticotropin-releasing factor (CRF). This, in turn, inhibits the downstream signaling cascade, including the accumulation of cyclic AMP (cAMP) and the production of adrenocorticotropic hormone (ACTH).[3][4]
Q2: What is the selectivity profile of this compound?
A2: this compound demonstrates high selectivity for the CRF1 receptor over the CRF2 receptor. This selectivity is a key feature of the compound.
Q3: Are there any known off-target effects of this compound?
A3: Based on available preclinical data, this compound is highly selective for the CRF1 receptor. However, as with any small molecule, the potential for off-target effects, particularly at high concentrations, cannot be entirely ruled out without comprehensive screening against a broad panel of receptors and enzymes. Some CRF1 antagonists have been investigated for effects on the hypothalamic-pituitary-gonadal (HPG) axis. Researchers should perform careful dose-response studies to minimize the risk of off-target effects.
Q4: What are the pharmacokinetic properties of this compound?
A4: In preclinical studies in rats, this compound has shown oral bioavailability and the ability to penetrate the blood-brain barrier.[5]
Quantitative Data
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ki (nM) | Reference |
| CRF1 | 4 | |
| CRF2 | >10,000 |
Table 2: In Vitro Functional Activity of this compound
| Assay | pIC50 | Reference |
| Inhibition of cAMP accumulation | 7.1 | |
| Inhibition of ACTH production | 6.9 |
Experimental Protocols
Protocol 1: CRF1 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the CRF1 receptor.
-
Membrane Preparation:
-
Culture cells stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with a fresh buffer and resuspend in an assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membranes, a radiolabeled CRF1 ligand (e.g., [¹²⁵I]-Tyr⁰-Sauvagine), and varying concentrations of this compound or other test compounds.
-
For non-specific binding determination, include wells with a high concentration of a known CRF1 ligand.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate, followed by washing with a cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional cAMP Accumulation Assay
This protocol measures the ability of this compound to inhibit CRF-stimulated cAMP production in cells expressing the CRF1 receptor.
-
Cell Culture and Plating:
-
Plate CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of CRF (typically the EC₈₀) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.
-
Calculate the IC₅₀ value, which represents the concentration of this compound that causes a 50% inhibition of the CRF-stimulated cAMP response.
-
Visualizations
References
- 1. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 5. | BioWorld [bioworld.com]
Technical Support Center: NBI-35965 Efficacy in Behavioral Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NBI-35965 in behavioral assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing inconsistent or no anxiolytic-like effects with this compound in our behavioral assays. What are the potential causes?
Several factors can contribute to variability in the efficacy of this compound. Consider the following troubleshooting steps:
-
Animal Stress Levels: The anxiolytic effects of Corticotropin-Releasing Factor 1 (CRF1) antagonists are often more pronounced in animals under stress.[1][2] Baseline anxiety levels can vary significantly between animals and strains. Ensure your experimental model incorporates a stress component or that the baseline anxiety of your chosen strain is appropriate to detect an anxiolytic effect.
-
Compound Formulation and Administration: Inconsistent formulation can lead to variable dosing. This compound hydrochloride is water-soluble, which should simplify formulation. However, ensure complete dissolution and consistent administration volume. For oral gavage, ensure proper technique to minimize stress and ensure the full dose is delivered.
-
Timing of Administration: The pharmacokinetic profile of this compound is critical. In rats, maximal plasma and brain concentrations are reached approximately one hour after oral administration.[3] Behavioral testing should be timed to coincide with peak compound exposure.
-
Dose Selection: The dose-response relationship for anxiolytic effects can be complex. It is crucial to perform a dose-response study to identify the optimal dose for your specific animal model and behavioral assay. Doses used in rodent studies have ranged from 10 mg/kg to 30 mg/kg.[4]
-
Habituation and Environmental Factors: Over-handling or extensive habituation of animals to the testing environment can reduce baseline anxiety, making it difficult to observe an anxiolytic effect.[5] Conversely, uncontrolled environmental stressors (e.g., noise, light intensity) can increase variability. Standardize acclimation periods and testing conditions.
Q2: What is the appropriate vehicle for administering this compound in our in vivo studies?
This compound hydrochloride is soluble in aqueous solutions. For oral administration, a simple and effective vehicle is a 5% mannitol (B672) solution in water.[6] Other commonly used vehicles for oral gavage include 0.5% carboxymethyl cellulose (B213188) (CMC) or polyethylene (B3416737) glycol 400 (PEG400). It is recommended to prepare fresh solutions for each experiment to ensure stability and potency.
Q3: We are concerned about potential off-target effects of this compound confounding our behavioral results. What is known about its selectivity?
This compound is a highly selective CRF1 receptor antagonist, with a Ki value of 4 nM for CRF1 and over 10,000 nM for CRF2, indicating a very high degree of selectivity.[7] It has not been reported to have significant affinity for other common CNS receptors. However, as with any pharmacological agent, it is good practice to include appropriate controls to rule out non-specific behavioral effects.
Q4: Could receptor desensitization or internalization be affecting the efficacy of this compound in our chronic studies?
Prolonged exposure to antagonists can sometimes lead to receptor upregulation or changes in signaling pathways. While some studies suggest that tolerance to the anxiolytic-like effects of CRF1 antagonists is not observed with daily administration for up to 14 days, chronic treatment may lead to adaptive changes in the CRF system.[1] If conducting long-term studies, it is advisable to include intermittent behavioral testing and to assess CRF1 receptor expression or function at the end of the study.
Data Presentation
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Reference |
| Oral Bioavailability | 34% | [3] |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour | [3] |
| Maximum Plasma Concentration (Cmax) | 560 ng/mL (at 10 mg/kg) | [3] |
| Maximum Brain Concentration | 700 ng/g (at 10 mg/kg) | [3] |
| Plasma Half-life (t1/2) | 12 hours | [3] |
Table 2: In Vitro Potency of this compound
| Parameter | Value | Reference |
| CRF1 Receptor Binding Affinity (Ki) | 4 nM | [7] |
| CRF2 Receptor Binding Affinity (Ki) | >10,000 nM | [7] |
| pIC50 (cAMP accumulation) | 7.1 | |
| pIC50 (ACTH production) | 6.9 |
Experimental Protocols
1. Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes prior to testing.
-
Administer this compound or vehicle at the predetermined time before the test (e.g., 60 minutes for oral gavage).
-
Place the animal in the center of the maze, facing one of the enclosed arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session using a video camera and tracking software.
-
Analyze the time spent in the open arms and the number of entries into the open and closed arms. An increase in the time spent and entries into the open arms is indicative of an anxiolytic-like effect.[8][9]
-
2. Light-Dark Box Test
-
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the illuminated compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore both compartments for a 5-10 minute session.
-
Record the session and analyze the time spent in the light compartment and the number of transitions between the two compartments. An increase in the time spent in the light compartment suggests an anxiolytic-like effect.
-
3. Open Field Test (OFT)
-
Apparatus: A square or circular arena with walls to prevent escape.
-
Procedure:
-
Acclimate the animal to the testing room.
-
Administer this compound or vehicle.
-
Place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a 5-10 minute session.
-
Record the session and analyze the time spent in the center of the arena versus the periphery. An increase in the time spent in the center is indicative of reduced anxiety. Total distance traveled can be used as a measure of locomotor activity.
-
Mandatory Visualizations
Caption: CRF1 Receptor Signaling Pathway and this compound Mechanism of Action.
Caption: General Experimental Workflow for Behavioral Assays with this compound.
References
- 1. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Impact of Stress on Laboratory Animals and Variability in Research Outcome | PSM Veterinary Research [psmjournals.org]
- 6. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. protocols.io [protocols.io]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
Adjusting NBI-35965 administration route for CNS effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in preclinical studies investigating CNS effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] It exhibits high affinity for CRF1 (Ki ≈ 4 nM) with no significant binding to CRF2 receptors.[1][2] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascade typically initiated by corticotropin-releasing factor (CRF), such as the stimulation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP).[1][2] This action effectively attenuates the physiological responses to stress, including the release of adrenocorticotropic hormone (ACTH).[1][3]
Q2: What are the recommended administration routes for targeting the CNS?
This compound is orally active and has been shown to be brain-penetrant.[1][3] Preclinical studies have successfully used several administration routes to elicit CNS effects:
-
Oral (p.o.): Demonstrates good bioavailability and effectively occupies brain CRF1 receptors.[2][3]
-
Intravenous (i.v.): Allows for direct systemic administration and has been used to study its effects on neuronal activation.[4]
-
Subcutaneous (s.c.): An alternative parenteral route that has been shown to be effective in blocking stress-induced responses.[2]
-
Intracerebroventricular (i.c.v.): For direct central administration to bypass the blood-brain barrier and study the central mechanisms of action.[5][6]
The choice of administration route will depend on the specific experimental design and research question.
Q3: What is the evidence for this compound's blood-brain barrier penetration?
Preclinical studies in rats have demonstrated that this compound effectively crosses the blood-brain barrier.[1][3] Following oral administration, maximal brain concentrations can reach 700 ng/g.[1][3] Furthermore, ex vivo receptor autoradiography has shown that peripherally administered this compound dose-dependently occupies brain CRF1 receptors, particularly in regions like the cortex.[2]
Q4: What are the expected CNS effects of this compound?
This compound has demonstrated anxiolytic-like effects and the ability to attenuate stress-related physiological responses.[1] Key CNS-mediated effects observed in preclinical models include:
-
Abolishment of stress-induced activation of locus coeruleus neurons.[4]
-
Inhibition of visceral hypersensitivity induced by central administration of lipopolysaccharide (LPS).[5]
-
Blunting of stress-induced visceral hyperalgesia and colonic motor function.[2]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of expected CNS effects after oral administration. | 1. Inadequate dosage.2. Poor absorption in the specific animal model.3. Degradation of the compound. | 1. Verify Dosage: Consult literature for effective dose ranges (e.g., 10-30 mg/kg in rats).[2] Consider a dose-response study.2. Check Vehicle: Ensure the vehicle is appropriate for oral gavage and does not interfere with absorption.3. Assess Compound Integrity: Verify the purity and stability of your this compound stock.4. Alternative Route: Consider an alternative administration route with higher bioavailability, such as intravenous or subcutaneous injection, to confirm compound activity. |
| High variability in behavioral or physiological readouts. | 1. Inconsistent timing of administration relative to testing.2. Stress induced by the administration procedure itself.3. Animal-to-animal differences in metabolism. | 1. Standardize Timing: Administer this compound at a consistent time point before behavioral or physiological testing, considering its pharmacokinetic profile (e.g., Tmax at ~1 hour post-oral administration in rats).[1][3]2. Acclimatize Animals: Habituate animals to the administration procedure (e.g., handling, gavage) to minimize procedural stress.3. Increase Sample Size: A larger number of animals per group can help to account for individual variability. |
| Precipitation of this compound in solution. | 1. Poor solubility in the chosen vehicle.2. Incorrect pH of the solution. | 1. Select Appropriate Vehicle: this compound is described as water-soluble.[2] For hydrochloride salts, sterile water or saline are often suitable. For other formulations, consult the manufacturer's recommendations or test solubility in common vehicles (e.g., DMSO, cyclodextrins).2. Adjust pH: If using an aqueous vehicle, ensure the pH is suitable for maintaining the solubility of the hydrochloride salt. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration Route | Reference |
| Oral Bioavailability | 34% | Oral | [1][3] |
| Tmax (Time to max plasma concentration) | 1 hour | Oral | [1][3] |
| Cmax (Maximal plasma concentration) | 560 ng/mL | Oral (10 mg/kg) | [1][3] |
| Maximal Brain Concentration | 700 ng/g | Oral (10 mg/kg) | [1][3] |
| Half-life (t1/2) | 12 hours | Intravenous | [1][3] |
| Volume of Distribution (Vd) | 17.8 L/kg | Intravenous | [1][3] |
| Plasma Clearance | 17 mL/min/kg | Intravenous | [1][3] |
Experimental Protocols
Protocol 1: Assessment of CNS Target Engagement via Ex Vivo Receptor Autoradiography
This protocol is adapted from methodologies described for this compound.[2]
-
Animal Dosing: Administer this compound or vehicle to rats via the desired route (e.g., oral gavage at 1, 3, 10, or 30 mg/kg).
-
Tissue Collection: At a predetermined time point post-administration (e.g., 1 hour), euthanize the animals and rapidly extract the brains.
-
Brain Sectioning: Freeze the brains and section them coronally (e.g., 20 µm thickness) using a cryostat. Mount the sections onto gelatin-coated slides.
-
Receptor Binding Assay:
-
Incubate the brain sections with a radiolabeled ligand for CRF1 receptors (e.g., [125I]sauvagine).
-
Include control sections incubated with an excess of unlabeled ligand to determine non-specific binding.
-
-
Washing and Drying: Wash the slides to remove unbound radioligand and then dry them.
-
Imaging: Expose the slides to autoradiographic film or a phosphor imaging screen.
-
Analysis: Quantify the density of the autoradiographic signal in specific brain regions (e.g., cortex). Compare the signal in vehicle-treated animals to that in this compound-treated animals to determine the degree of CRF1 receptor occupancy.
Visualizations
Caption: this compound blocks the CRF1 receptor signaling pathway.
Caption: General workflow for in vivo this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corticotropin releasing factor and drug seeking in substance use disorders: Preclinical evidence and translational limitations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: NBI-35965 In Vivo Studies in Rats
This technical support center provides detailed information, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing the CRF1 receptor antagonist NBI-35965 in rat models.
Pharmacokinetic Profile of this compound in Rats
Question: What are the key pharmacokinetic parameters of this compound in rats?
Answer:
Pharmacokinetic studies in rats have established the following parameters for this compound.[1] These values are crucial for designing in vivo experiments and interpreting results.
| Parameter | Value | Unit | Administration Route |
| Half-life (t½) | 12 | hours | Oral |
| Oral Bioavailability | 34 | % | Oral |
| Maximal Plasma Concentration (Cmax) | 560 | ng/mL | Oral |
| Time to Maximal Plasma Concentration (Tmax) | 1 | hour | Oral |
| Volume of Distribution (Vd) | 17.8 | L/kg | Oral |
| Plasma Clearance | 17 | mL/min/kg | Oral |
| Maximal Brain Concentration | 700 | ng/g | Oral |
Dosing Schedule and Administration
Question: What is a recommended dosing schedule for this compound in rats?
Answer:
Currently, published literature primarily details acute, single-dose administration of this compound in rats. These studies typically involve administering the compound shortly before a behavioral or physiological challenge.
Given its 12-hour half-life in rats, a once-daily (q.d.) or twice-daily (b.i.d.) dosing regimen could be considered for chronic studies to maintain steady-state concentrations.[1]
For context, chronic studies with other selective CRF1 receptor antagonists in rats have utilized the following schedules:
-
CP-154,526: 3.2 mg/kg/day for 9-14 days.[2]
-
R121919: 20 mg/kg/day for approximately 4 weeks.
-
Antalarmin (B1665562): 20 mg/kg, twice daily (b.i.d.), for 10 days.[3]
Researchers should perform pilot studies to determine the optimal dosing frequency for their specific experimental paradigm.
Experimental Protocols
Formulation and Preparation of this compound for In Vivo Administration
Question: How should this compound be formulated for oral, subcutaneous, and intravenous administration in rats?
Answer:
The following are example protocols for preparing this compound for different administration routes.
Oral Gavage (Suspension):
-
Vehicle: 0.5% Carboxymethylcellulose sodium (CMC Na) in distilled water.
-
Procedure:
-
Prepare the 0.5% CMC Na solution by dissolving 0.5 g of CMC Na in 100 mL of distilled water.
-
Add the required amount of this compound powder to the vehicle to achieve the desired final concentration (e.g., 2.5 mg/mL).
-
Vortex or sonicate the mixture to create a homogenous suspension.
-
Injectable Formulation (Clear Solution):
-
Vehicle Option 1:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
-
-
Procedure:
-
Dissolve the this compound powder in DMSO.
-
Add PEG300 and mix thoroughly.
-
Add Tween 80 and mix until the solution is clear.
-
Add saline to reach the final volume and mix.
-
-
Vehicle Option 2:
-
10% DMSO
-
90% Corn oil
-
-
Procedure:
-
Dissolve the this compound powder in DMSO to create a stock solution.
-
Add the DMSO stock solution to the corn oil to achieve the final desired concentration and mix well.
-
Administration Procedures
Question: What are the standard procedures for oral gavage, subcutaneous, and intravenous injections in rats?
Answer:
Below are generalized protocols for common administration routes in rats. Always adhere to your institution's IACUC guidelines.
Oral Gavage:
-
Materials: Gavage needle (16-18 gauge, 2-3 inches long with a ball tip), syringe.
-
Procedure:
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion depth.
-
Securely restrain the rat.
-
Gently insert the gavage needle into the esophagus and advance to the predetermined depth.
-
Administer the formulation slowly.
-
Subcutaneous (s.c.) Injection:
-
Materials: Syringe, needle (23-25 gauge).
-
Procedure:
-
Tent the loose skin over the back or flank.
-
Insert the needle into the base of the tented skin, parallel to the body.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the solution.
-
Intravenous (i.v.) Injection (Tail Vein):
-
Materials: Syringe, needle (25-27 gauge), warming device (e.g., heat lamp).
-
Procedure:
-
Warm the rat's tail to dilate the lateral tail veins.
-
Restrain the rat.
-
Insert the needle into a lateral tail vein, bevel up.
-
Inject the solution slowly.
-
Visualized Experimental Workflow
Caption: A generalized workflow for an acute this compound study in rats.
Troubleshooting and FAQs
Q1: My this compound is not dissolving. What should I do?
A1: this compound hydrochloride is soluble in water and DMSO. If you are using a different salt form or the free base, solubility may differ. For injectable solutions, ensure you are following the correct order of adding solvents as described in the formulation protocol. Sonication may aid in dissolution.
Q2: I am observing signs of distress in my rats after administration. What could be the cause?
A2: Distress can be caused by several factors:
-
Improper administration technique: Ensure you are using the correct gavage or injection technique to avoid tissue damage or aspiration.
-
Vehicle effects: Some vehicles, especially at high concentrations, can cause irritation. Consider running a vehicle-only control group to assess this.
-
Compound-related effects: Although generally well-tolerated at therapeutic doses, high concentrations of this compound could have off-target effects. Consider a dose-response study to find the optimal dose with minimal side effects.
Q3: I am not seeing the expected anxiolytic effect. What are some possible reasons?
A3:
-
Timing of administration: Ensure you are administering this compound with sufficient time for it to reach peak plasma and brain concentrations before the behavioral test. Based on a Tmax of 1 hour, administration 60 minutes prior to testing is a reasonable starting point.[1]
-
Dose: The effective dose can vary depending on the specific behavioral paradigm. You may need to perform a dose-response curve to determine the optimal dose for your experiment. Doses in the range of 1-30 mg/kg have been used in rats.[4]
-
Metabolism and clearance: The 12-hour half-life suggests that for longer behavioral tests, the drug concentration may decrease significantly.[1] Consider the duration of your experiment in relation to the drug's pharmacokinetics.
-
Stress level of the paradigm: CRF1 antagonists are often more effective in high-stress situations. The anxiolytic effects may be less apparent in low-stress behavioral assays.
Q4: Can I administer this compound in the drinking water?
A4: While some CRF1 antagonists have been administered in food chow for chronic studies, there is no published data on administering this compound in drinking water. This method can lead to variability in drug intake. If you choose to explore this route, it is essential to measure water consumption and plasma drug levels to ensure consistent dosing.
Signaling Pathway
Caption: this compound acts as a CRF1 receptor antagonist, blocking CRF-mediated signaling.
References
- 1. | BioWorld [bioworld.com]
- 2. Chronic administration of the selective corticotropin-releasing factor 1 receptor antagonist CP-154,526: behavioral, endocrine and neurochemical effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic corticotropin-releasing factor type 1 receptor antagonism with antalarmin regulates the dopaminergic system of Fawn-Hooded rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of NBI-35965
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CRF-1 antagonist NBI-35965. The focus is on addressing and overcoming its suboptimal oral bioavailability.
Known Properties of this compound
A summary of the publicly available pharmacokinetic and physicochemical properties of this compound is provided below.
| Parameter | Value | Species | Reference |
| Oral Bioavailability | 34% | Rat | [1] |
| Tmax (oral) | 1 hour | Rat | [1] |
| Cmax (oral) | 560 ng/mL | Rat | [1] |
| Half-life (t½) | 12 hours | Rat | [1] |
| Volume of Distribution (Vd) | 17.8 L/kg | Rat | [1] |
| Plasma Clearance | 17 mL/min/kg | Rat | [1] |
| Brain Concentration (max) | 700 ng/g | Rat | [1] |
| Water Solubility | Described as "water-soluble" | N/A | [2] |
Troubleshooting Poor Oral Bioavailability of this compound
The observed 34% oral bioavailability in rats suggests that a significant portion of the administered dose does not reach systemic circulation.[1] This could be due to one or a combination of factors including poor intestinal permeability, first-pass metabolism, or efflux transporter activity. While described as "water-soluble," solubility issues in the complex environment of the gastrointestinal tract cannot be entirely ruled out.[2]
This section provides a step-by-step guide to identifying the potential cause of low bioavailability and suggests strategies to overcome it.
Q1: My in vivo oral dosing experiments with this compound show low and variable exposure. Where do I start?
A1: The first step is to systematically investigate the potential causes of poor oral bioavailability. The workflow below outlines a logical progression of experiments.
Q2: How do I address potential poor intestinal permeability?
A2: If you suspect poor permeability is the limiting factor, consider the following formulation strategies:
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in lipid-based systems can enhance absorption, sometimes via the lymphatic system, which bypasses the liver and its first-pass metabolism.[3][4] These systems can also improve the solubilization of lipophilic drugs in the gut.[5]
-
Permeation Enhancers: Certain excipients can transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular drug transport. It is crucial to carefully select these to avoid cytotoxicity.
Q3: What if first-pass metabolism is high?
A3: High first-pass metabolism in the liver can significantly reduce the amount of active drug reaching systemic circulation.[6] Strategies to mitigate this include:
-
Prodrugs: A prodrug is a chemically modified, inactive form of a drug that, after administration, is metabolized into the active compound. This approach can be used to mask the site of metabolism.[7]
-
Co-administration with Enzyme Inhibitors: For preclinical studies, co-dosing with a known inhibitor of the metabolizing enzymes (e.g., cytochrome P450 inhibitors) can help confirm the extent of first-pass metabolism. This is generally not a viable long-term clinical strategy.
-
Alternative Routes of Administration: For preclinical studies where oral administration is not essential, consider alternative routes like subcutaneous or intraperitoneal injection to bypass the gastrointestinal tract and liver.
Q4: Could efflux transporters be reducing absorption?
A4: Yes, if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), it may be actively pumped back into the intestinal lumen after absorption.[8]
-
In Vitro Testing: A Caco-2 permeability assay can determine if this compound is an efflux transporter substrate.[9] If the permeability from the basolateral to the apical side is significantly higher than in the reverse direction, efflux is likely occurring.[10]
-
Formulation with P-gp Inhibitors: Some excipients have P-gp inhibitory effects. For experimental purposes, co-administration with a known P-gp inhibitor like verapamil (B1683045) can confirm the involvement of this transporter.[10]
Q5: Even though it's described as "water-soluble," could solubility still be an issue?
A5: Yes, solubility in the dynamic environment of the GI tract can be different from that in pure water. Factors like pH, bile salts, and food can affect how well a compound stays in solution. If you suspect solubility is a contributing factor, consider these approaches:
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix can create a higher-energy amorphous form with improved apparent solubility and dissolution rate.[11][12]
-
Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can improve its dissolution rate.[13]
-
pH Modification and Co-solvents: Using excipients that modify the microenvironment pH or employing co-solvents can enhance solubility.[4]
Frequently Asked Questions (FAQs)
Q: What are some common excipients I can use to formulate this compound for oral dosing in preclinical studies?
A: Several excipients can be used to improve the solubility and absorption of poorly bioavailable compounds.[14] Some common choices for preclinical formulations include:
-
Solubilizing agents/surfactants: Tween 80, Solutol HS-15[4]
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol
-
Suspending agents: Carboxymethyl cellulose (B213188) (CMC)[15]
-
Lipids: Labrafac PG, Maisine® CC[4]
Q: Are there any suggested oral formulations for this compound?
A: While specific formulations for improving the bioavailability of this compound are not published, some suppliers suggest general formulations for poorly soluble compounds that can be adapted for this compound. These include suspensions in 0.5% CMC or solutions in PEG400, or a combination of Tween 80 and CMC.[15]
Q: How does the CRF-1 receptor antagonist pathway relate to the bioavailability of this compound?
A: The mechanism of action of this compound as a CRF-1 receptor antagonist is not directly related to its oral bioavailability. Bioavailability is a pharmacokinetic property, while its action on the CRF-1 receptor is a pharmacodynamic property. However, ensuring adequate bioavailability is crucial for the drug to reach its target receptors in the brain and periphery in sufficient concentrations to exert its therapeutic effect.[16]
Experimental Protocols
The following are generalized protocols for common formulation strategies. These should be optimized for this compound.
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
-
Solubility Screening: Determine a common solvent for both this compound and the selected polymer (e.g., PVP, HPMC).
-
Dissolution: Dissolve this compound and the polymer in the chosen solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Characterization: Characterize the ASD for its amorphous nature (using techniques like XRD or DSC) and dissolution properties compared to the crystalline drug.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Ternary Phase Diagram Construction: Based on the solubility data, construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected amounts of oil, surfactant, co-surfactant, and this compound. Vortex until a clear and homogenous solution is formed.
-
Characterization: Evaluate the self-emulsification properties by adding the formulation to water and observing the formation of a microemulsion. Characterize the droplet size and polydispersity index.
References
- 1. | BioWorld [bioworld.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmasalmanac.com [pharmasalmanac.com]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
- 8. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 13. researchgate.net [researchgate.net]
- 14. Biofunctional Excipients: Their Emerging Role in Overcoming the Inherent Poor Biopharmaceutical Characteristics of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 16. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
NBI-35965 Vehicle Solution for Subcutaneous Injection: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and troubleshooting of NBI-35965 vehicle solutions for subcutaneous injection.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound hydrochloride?
A1: Key properties of this compound hydrochloride are summarized in the table below.
| Property | Value |
| Molecular Weight | 437.79 g/mol |
| Formula | C₂₁H₂₂Cl₂N₄·HCl |
| Purity | ≥98% |
| CAS Number | 1782228-59-4 |
Q2: What is the solubility of this compound hydrochloride?
A2: this compound hydrochloride is soluble in water and Dimethyl Sulfoxide (DMSO). It has been reported to be soluble up to 100 mM in both water and DMSO. Another source suggests it is typically soluble in DMSO at concentrations such as 10 mM.[1]
Q3: What are some common vehicle components for subcutaneous injection of compounds like this compound?
A3: For compounds with limited aqueous solubility, various excipients are used to create suitable vehicle solutions for subcutaneous administration. Common components include:
-
Solubilizing agents: DMSO, PEG300, PEG400.[1]
-
Surfactants/Emulsifiers: Tween 80.[1]
-
Suspending agents: Carboxymethyl cellulose (B213188) (CMC).[1]
-
Bulking agents/Tonicity modifiers: Saline.[1]
-
Lipid-based vehicles: Corn oil.[1]
Q4: Are there any suggested starting formulations for in vivo subcutaneous injections of this compound?
A4: Yes, several example formulations that can be adapted for subcutaneous use are available. These often involve a combination of solvents and excipients to ensure solubility and biocompatibility. Some examples are provided in the Experimental Protocols section below.
Troubleshooting Guide
Q1: My this compound solution is cloudy or shows precipitation after preparation. What should I do?
A1: Cloudiness or precipitation can indicate that the compound is not fully dissolved or is crashing out of solution.
-
Ensure complete dissolution of the initial stock: Make sure your this compound hydrochloride is fully dissolved in the primary solvent (e.g., DMSO) before adding other components. Gentle warming and vortexing can aid dissolution.
-
Check the order of addition: The order in which you mix the vehicle components can be critical. A common practice is to dissolve the compound in a strong organic solvent first, then add co-solvents and finally the aqueous component.
-
Adjust vehicle composition: The ratio of organic solvent to aqueous buffer may need to be optimized. Try increasing the proportion of the co-solvent (e.g., PEG300) or surfactant (e.g., Tween 80).
-
Prepare fresh solutions: Do not use solutions that have been stored for extended periods, as the compound may precipitate over time. It is recommended to use freshly prepared formulations for optimal results.[1]
Q2: I am observing skin irritation or inflammation at the injection site in my animal model. What could be the cause and how can I mitigate it?
A2: Injection site reactions can be caused by the vehicle, the drug, or the injection procedure itself.
-
Vehicle-induced irritation: High concentrations of certain organic solvents like DMSO can cause local irritation. Consider reducing the percentage of DMSO in your final formulation. The use of biocompatible polymers like PEG can help.
-
Drug concentration: A high concentration of the drug itself might be irritating. If possible, try to increase the injection volume to administer the same dose at a lower concentration.
-
pH of the solution: The pH of the vehicle solution should be close to physiological pH (around 7.4) to minimize irritation. You may need to buffer your final solution.
-
Injection technique: Ensure you are using proper subcutaneous injection technique to minimize tissue damage.
Q3: The in vivo efficacy of my this compound solution is lower than expected. What are the potential formulation-related issues?
A3: Suboptimal efficacy can be due to poor bioavailability from the subcutaneous depot.
-
Precipitation upon injection: The vehicle may be stable on the bench, but the compound could be precipitating upon contact with physiological fluids at the injection site. This can be difficult to observe directly. You may need to try a different vehicle composition that enhances in vivo solubility.
-
Slow or incomplete release: The chosen vehicle may be sequestering the drug, leading to a slower or more limited release into the systemic circulation than desired. Experimenting with different vehicle systems (e.g., trying a lipid-based vs. a PEG-based formulation) may be necessary.
-
Chemical stability: Ensure that this compound is stable in the chosen vehicle for the duration of the experiment. An initial stability study of the formulation is recommended.
Experimental Protocols
Protocol 1: Preparation of a DMSO/PEG300/Tween 80/Saline Vehicle Solution
This protocol is adapted from a common formulation for in vivo studies.[1]
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 25 mg/mL stock, dissolve 25 mg of this compound hydrochloride in 1 mL of DMSO.
-
In a separate sterile tube, add the required volume of the DMSO stock solution. For a final concentration of 2.5 mg/mL in the example vehicle, you would use 100 µL of the 25 mg/mL DMSO stock for a final volume of 1 mL.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly.
-
Add 50 µL of Tween 80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL and mix well. The final composition will be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
Protocol 2: Preparation of a DMSO/Corn Oil Vehicle Solution
This protocol provides a lipid-based vehicle option.[1]
-
Prepare a stock solution of this compound in DMSO. For instance, a 25 mg/mL stock.
-
In a separate sterile tube, add the required volume of the DMSO stock solution. To achieve a final concentration of 2.5 mg/mL, use 100 µL of the 25 mg/mL DMSO stock for a 1 mL final volume.
-
Add 900 µL of corn oil to the DMSO stock.
-
Mix thoroughly until you obtain a clear solution or a uniform suspension.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Hydrochloride
| Parameter | Value | Reference |
| Molecular Weight | 437.79 | |
| Formula | C₂₁H₂₂Cl₂N₄·HCl | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Up to 100 mM |
Table 2: Example Vehicle Formulations for In Vivo Studies
| Formulation Component | Formulation 1 | Formulation 2 | Formulation 3 |
| Primary Solvent | DMSO | DMSO | DMSO |
| Co-solvent/Vehicle | PEG300 | Corn Oil | Saline |
| Surfactant | Tween 80 | - | Tween 80 |
| Aqueous Phase | Saline | - | - |
| Example Ratio | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10% DMSO, 90% Corn Oil | 10% DMSO, 5% Tween 80, 85% Saline |
| Reference | [1] | [1] | [1] |
Visualizations
Caption: Workflow for preparing an this compound vehicle solution.
Caption: Troubleshooting decision tree for this compound injections.
References
Minimizing stress in animals during NBI-35965 administration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing stress in animals during the administration of NBI-35965. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful and humane execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective, orally active, and brain-penetrant antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] It exhibits high binding affinity for CRF1 receptors (Ki of approximately 4 nM) and has no significant affinity for CRF2 receptors.[3][4] By blocking the CRF1 receptor, this compound inhibits the signaling cascade initiated by corticotropin-releasing factor (CRF), a key mediator of the stress response. This action attenuates the release of adrenocorticotropic hormone (ACTH) and corticosterone, producing anxiolytic effects.[5][6]
Q2: What are the common administration routes for this compound in animal studies?
A2: this compound has been successfully administered in rodents via several routes, including oral (p.o.), subcutaneous (s.c.), intravenous (i.v.), and intracerebroventricular (i.c.v.) injections.[3][4][7] The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q3: How can I prepare this compound for administration?
A3: this compound hydrochloride is soluble in water (up to 100 mM) and DMSO (up to 100 mM).[1][6] For oral gavage in mice, a common vehicle is 5% D-mannitol in water.[8] For other routes or species, various formulations can be used. Common injection formulations include dissolving the compound in a vehicle system such as DMSO and saline, often with surfactants like Tween 80 or solubilizing agents like PEG300.[8] It is crucial to ensure the final solution is homogenous and the concentration of solvents like DMSO is well-tolerated by the animals.
Q4: What are the general principles for minimizing stress during drug administration?
A4: To minimize stress, it is essential to properly acclimate animals to the facility and handling procedures before the experiment begins.[9] Handling should be gentle and consistent. For procedures like oral gavage, using refined techniques such as flexible plastic feeding tubes and precoating the gavage needle with a sucrose (B13894) solution can significantly reduce stress and improve animal cooperation.[1][10][11][12] For injections, using the appropriate needle size, administering the substance at a steady rate, and ensuring the solution is at body temperature can minimize discomfort.[3][13]
Troubleshooting Guides
Troubleshooting this compound Formulation and Administration
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | - Low solubility in the chosen vehicle. - Temperature changes affecting solubility. | - Ensure the vehicle is appropriate for this compound. For aqueous solutions, check the pH. - Consider using a co-solvent system (e.g., DMSO, PEG300) for less soluble forms.[8] - Gently warm the solution or use sonication to aid dissolution, but be mindful of compound stability. - Prepare solutions fresh on the day of use to minimize precipitation over time.[14] |
| Inconsistent behavioral or physiological results | - Inaccurate dosing due to inhomogeneous solution. - Stress from the administration procedure confounding the results. - Degradation of the compound. | - Vortex the solution immediately before each administration to ensure a uniform suspension. - Implement stress-reducing handling and administration techniques (see protocols below).[9] - Store stock solutions appropriately (e.g., aliquoted at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[8][14] Prepare working solutions fresh.[14] |
| Animal shows signs of distress post-administration (e.g., lethargy, ruffled fur, reduced intake) | - Adverse reaction to the compound. - High concentration of vehicle (e.g., DMSO). - Procedural stress. | - Monitor the animal closely. If signs are severe, consult with a veterinarian. - Consider a dose-response study to find the optimal therapeutic window with minimal side effects. - Reduce the concentration of potentially irritating vehicles. - Further refine handling and administration techniques to minimize stress. |
Troubleshooting Common Administration Procedures
| Procedure | Issue | Possible Cause | Troubleshooting Steps |
| Oral Gavage | Animal struggles excessively; resistance during needle insertion. | - Improper restraint. - Incorrect angle of needle insertion. - Animal is highly stressed. | - Ensure a firm but gentle scruff that allows the head and body to be in a straight line.[9] - Insert the gavage needle along the roof of the mouth towards the back of the throat, allowing the animal to swallow the needle.[9] - Habituate the animal to handling prior to the procedure. - Pre-coat the gavage needle with a 10% sucrose solution to pacify the animal.[11][12] |
| Fluid seen coming from the nose or mouth. | - Accidental administration into the trachea. | - IMMEDIATELY STOP the procedure. - Gently tilt the animal's head down to allow fluid to drain.[9] - Closely monitor for any signs of respiratory distress. If observed, humanely euthanize the animal. - Review and refine your gavage technique to ensure proper placement in the esophagus. | |
| Subcutaneous Injection | Leakage of substance from the injection site. | - Needle was not inserted deep enough. - Injection volume was too large for the site. - Needle was withdrawn too quickly. | - Ensure the needle fully penetrates the "tent" of skin. - If administering a large volume, consider splitting the dose into multiple injection sites.[15] - After injection, pause for a moment before withdrawing the needle and apply gentle pressure to the site. |
| Hematoma or bruising at the injection site. | - Damage to a small blood vessel during injection. | - This is usually self-limiting. Apply gentle pressure after injection. - Ensure the needle is sharp (use a new needle for each animal) and the injection is smooth and not forceful.[3][13] |
Data Presentation
Table 1: this compound Dosing and Administration in Rodent Models
| Species/Strain | Administration Route | Dose Range | Vehicle | Experimental Model | Observed Effect | Reference |
| Rat (Long-Evans) | Oral (p.o.) | 1, 3, 10, 30 mg/kg | Not specified | Visceral hyperalgesia | Dose-dependent inhibition of stress-induced responses. | [3][4] |
| Rat (Long-Evans) | Subcutaneous (s.c.) | 10, 20 mg/kg | Not specified | Visceral hyperalgesia | Blocked CRF-induced shortening of colonic transit time and reduced stress-induced defecation. | [3][4] |
| Rat (Sprague-Dawley) | Intravenous (i.v.) | 5, 10 mg/kg | Not specified | Colorectal distension | Prevented activation of locus coeruleus neurons. | [7] |
| Mouse (CD-1) | Oral (p.o.) | 20 mg/kg | 5% D-mannitol in water | Restraint stress | Reduced stress-induced ACTH production. | [8] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Administration |
| Oral Bioavailability | 34% | 10 mg/kg |
| Tmax (Time to max plasma concentration) | 1 hour | 10 mg/kg, p.o. |
| Cmax (Max plasma concentration) | 560 ng/mL | 10 mg/kg, p.o. |
| Max Brain Concentration | 700 ng/g | 10 mg/kg, p.o. |
| Volume of Distribution | 17.8 L/kg | 10 mg/kg |
| Plasma Clearance | 17 mL/min/kg | 10 mg/kg |
| Half-life | 12 hours | 10 mg/kg |
| Data from Neurocrine Biosciences presentation.[5] |
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound in Mice
1. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 5% D-mannitol in sterile water, or 0.5% carboxymethylcellulose sodium in water)[8]
-
Sterile syringes (1 mL)
-
Flexible plastic gavage needles (e.g., 20-22 gauge for adult mice)
-
10% sucrose solution (optional, for needle coating)
-
Analytical balance
-
Vortex mixer
2. Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week and handle them daily for several days leading up to the experiment to reduce handling stress.
-
Solution Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare the vehicle solution. If using a suspension agent like CMC-Na, ensure it is fully dissolved.
-
Add the this compound powder to the vehicle and vortex thoroughly to create a homogenous suspension. Prepare this solution fresh daily.
-
-
Dosing:
-
Weigh each mouse to calculate the precise volume to be administered (typically 5-10 mL/kg body weight).
-
Draw the calculated volume into the syringe.
-
(Optional) Dip the tip of the gavage needle into the 10% sucrose solution.[11][12]
-
Gently restrain the mouse by scruffing the neck to immobilize the head, ensuring the body is in a straight line.
-
Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth. The mouse will often swallow, facilitating passage into the esophagus.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
Once the needle is at the correct depth (pre-measured from the mouth to the last rib), slowly administer the solution.
-
Gently withdraw the needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage and monitor for at least 15-30 minutes for any adverse reactions, such as respiratory distress.
-
Protocol 2: Subcutaneous Injection of this compound in Rats
1. Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., sterile saline, or a solution containing DMSO/PEG300/Tween 80 for less soluble forms)[8]
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Analytical balance
-
Vortex mixer
2. Procedure:
-
Animal Acclimation: Acclimate rats to the housing facility and handling for at least a week prior to the study.
-
Solution Preparation:
-
Prepare the this compound solution under sterile conditions. If using co-solvents, add them in the correct order and vortex well between each addition to ensure complete dissolution.
-
Warm the solution to body temperature before injection to reduce discomfort.[13]
-
-
Dosing:
-
Weigh each rat to determine the injection volume (typically 1-2 mL/kg).
-
Use a new sterile needle and syringe for each animal.[3][13]
-
Gently restrain the rat. The loose skin over the back of the neck and shoulders is a common injection site.
-
Lift the skin to form a "tent".
-
Insert the needle, bevel up, into the base of the tented skin, parallel to the body.
-
Aspirate by pulling back slightly on the plunger to ensure a blood vessel has not been entered. If blood appears, withdraw the needle and inject in a different location.
-
Inject the solution at a steady rate.
-
Withdraw the needle and apply gentle pressure to the site.
-
-
Post-Administration Monitoring:
-
Return the rat to its home cage and monitor for any signs of pain, distress, or local reactions at the injection site.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. staff.flinders.edu.au [staff.flinders.edu.au]
- 3. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. | BioWorld [bioworld.com]
- 6. rndsystems.com [rndsystems.com]
- 7. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NBI 35965 hydrochloride | CRFR | 1782228-59-4 | Invivochem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. Refinement of oral gavage - Norecopa Wiki [wiki.norecopa.no]
- 11. researchgate.net [researchgate.net]
- 12. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Subcutaneous Injection in the Rat - Research Animal Training [researchanimaltraining.com]
- 14. benchchem.com [benchchem.com]
- 15. research.vt.edu [research.vt.edu]
Validation & Comparative
A Comparative Guide to CRF1 Receptor Antagonists: NBI-35965 vs. Antalarmin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent non-peptide antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1), NBI-35965 and antalarmin (B1665562). The CRF1 receptor, a key component of the hypothalamic-pituitary-adrenal (HPA) axis, is a critical target in the development of therapeutics for stress-related disorders such as anxiety and depression. This document synthesizes available experimental data on the binding affinities of these compounds, outlines the methodologies used for their characterization, and visualizes the relevant biological and experimental pathways.
Quantitative Comparison of Binding Affinity
The binding affinity of a compound for its target receptor is a crucial parameter in drug development, indicating the concentration of the compound required to achieve a therapeutic effect. The following table summarizes the reported binding affinities of this compound and antalarmin for the CRF1 receptor.
| Compound | Parameter | Value | Species | Source |
| This compound | Kᵢ | 4 nM | Human | [1][2][3][4] |
| pKᵢ | 8.5 | Not Specified | [1][4] | |
| IC₅₀ (cAMP) | pIC₅₀ = 7.1 | In vitro | [2][3][4] | |
| IC₅₀ (ACTH) | pIC₅₀ = 6.9 | In vitro | [2][3][4] | |
| Antalarmin | Kᵢ | 1 nM | Not Specified | [1][5] |
| Kᵢ | 9.7 nM | Not Specified | ||
| IC₅₀ | 3 nM | Human | [6] |
Kᵢ (Inhibition constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity. pKᵢ: The negative logarithm of the Kᵢ value. IC₅₀ (Half maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. pIC₅₀: The negative logarithm of the IC₅₀ value. ACTH (Adrenocorticotropic hormone): A hormone released from the pituitary gland in response to CRF.
Experimental Protocols
The data presented in this guide are primarily derived from two key experimental assays: radioligand binding assays and functional cAMP assays.
CRF1 Receptor Radioligand Binding Assay
This assay directly measures the affinity of a compound for the CRF1 receptor by competing with a radiolabeled ligand.
Objective: To determine the Kᵢ value of a test compound (e.g., this compound or antalarmin) for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the human CRF1 receptor.
-
Radioligand, such as [¹²⁵I]sauvagine or [³H]urocortin.[6][7]
-
Test compounds (this compound, antalarmin) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[6]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional cAMP Assay
This assay measures the ability of a compound to antagonize the downstream signaling of the CRF1 receptor, which is typically an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Objective: To determine the IC₅₀ value of a test compound for its ability to inhibit CRF-stimulated cAMP production.
Materials:
-
Intact cells expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).[8]
-
CRF or a CRF agonist (e.g., sauvagine).
-
Test compounds (this compound, antalarmin) at various concentrations.
-
Cell culture medium and assay buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[8][9]
Procedure:
-
Cell Plating: Seed the CRF1-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of the test compound for a specific duration.
-
Stimulation: Add a fixed concentration of CRF or a CRF agonist to the wells to stimulate the CRF1 receptors and induce cAMP production.
-
Lysis and Detection: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. NBI 35965 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antalarmin | C24H34N4 | CID 177990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Labelling of CRF1 and CRF2 receptors using the novel radioligand, [3H]-urocortin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. resources.revvity.com [resources.revvity.com]
A Comparative Guide to the In Vivo Efficacy of CRF1 Receptor Antagonauts: NBI-35965 and R121919
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two selective corticotropin-releasing factor receptor 1 (CRF1) antagonists, NBI-35965 and R121919. Both compounds have been investigated for their potential therapeutic effects in stress and anxiety-related disorders. This document summarizes key experimental data, outlines methodologies for pivotal studies, and visualizes the underlying biological pathways and experimental workflows.
Comparative Efficacy Data
The following tables summarize the in vivo pharmacological and efficacy data for this compound and R121919, compiled from various preclinical studies.
Table 1: Pharmacokinetic and Pharmacodynamic Properties
| Parameter | This compound | R121919 |
| Binding Affinity (Ki) | ~4 nM for CRF1[1][2] | 2-5 nM for CRF1[3] |
| Selectivity | No binding affinity for CRF2[1][2] | >1000-fold weaker activity at CRF2[3] |
| Oral Bioavailability (rats) | 34%[4] | Orally bioavailable[5] |
| Half-life (rats) | 12 hours[4] | ~2-3 hours (route dependent) |
| Brain Penetration | Yes, maximal brain concentration of 700 ng/g in rats[4] | Yes |
Table 2: In Vivo Efficacy in Animal Models
| Experimental Model | This compound | R121919 |
| Stress-Induced ACTH Release | Reduced stress-induced ACTH production in vivo.[4] | Dose-dependently attenuated peak plasma ACTH concentrations by 91% (i.v.) and 82% (s.c.) in rats.[6][7] At 10 mg/kg, peak plasma ACTH was 9% of control.[3] |
| Stress-Induced Corticosterone (B1669441) Release | Not explicitly quantified in the provided results. | Dose-dependently attenuated peak plasma corticosterone concentrations by 75% (i.v.) and 97% (s.c.) in rats.[6][7] At 10 mg/kg, peak plasma corticosterone was 25% of control.[3] Also attenuated stress-induced corticosterone release.[8] |
| Anxiety-Like Behavior | Anxiolytic effects observed.[4] | Anxiolytic effects in high-anxiety rats.[9] Reduced anxiety in a defensive withdrawal paradigm.[6] |
| Visceral Hypersensitivity | Abolished stress-induced visceral hyperalgesia (20 mg/kg, s.c.).[1] | Not explicitly reported in the provided results. |
| Colonic Motor Function | Blocked CRF-induced shortening of distal colonic transit time (10 mg/kg, p.o. or s.c.).[1] | Not explicitly reported in the provided results. |
Signaling Pathway and Mechanism of Action
Both this compound and R121919 are selective antagonists of the Corticotropin-Releasing Factor Receptor 1 (CRF1). The binding of corticotropin-releasing factor (CRF) to CRF1, a G-protein coupled receptor, initiates a signaling cascade that is central to the body's stress response. In many tissues, CRF1 activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[10] This pathway, along with others, ultimately mediates the physiological and behavioral responses to stress. By blocking the binding of CRF to its receptor, this compound and R121919 inhibit these downstream signaling events, thereby mitigating the effects of stress.
Caption: CRF1 Receptor Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are synthesized from published studies and should be adapted as necessary for specific experimental designs.
Stress-Induced Hormone Release Assay (ACTH and Corticosterone)
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used. Animals should be individually housed and allowed to acclimate for at least one week before the experiment. For studies involving cannulation, a post-surgical recovery period is necessary.
-
Drug Administration: this compound or R121919 is administered via oral gavage (p.o.), subcutaneous (s.c.), or intravenous (i.v.) injection at the desired doses (e.g., 1-30 mg/kg). The vehicle control should be administered in the same volume and by the same route.
-
Stress Induction: One hour post-drug administration, animals are subjected to a stressor. Common stressors include restraint stress (placing the animal in a well-ventilated, restrictive tube for a period of 5-15 minutes) or forced swim stress.
-
Blood Sampling: Blood samples are collected at baseline (before stress) and at multiple time points after the onset of stress (e.g., 15, 30, 60, and 120 minutes). For cannulated animals, blood can be drawn without inducing further stress. For non-cannulated animals, trunk blood is collected following decapitation at specific time points.
-
Hormone Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. ACTH and corticosterone levels are quantified using commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kits.
-
Data Analysis: Hormone concentrations are plotted over time, and statistical analyses (e.g., ANOVA with post-hoc tests) are used to compare the effects of the drug treatment to the vehicle control.
Defensive Withdrawal Assay for Anxiety-Like Behavior
-
Apparatus: A standard open field arena (e.g., 100 x 100 cm) with a narrow, enclosed tube (e.g., 10 cm diameter, 30 cm long) placed along one wall.
-
Animals: Male rats are typically used.
-
Procedure:
-
Animals are administered this compound, R121919, or vehicle at the desired doses and routes.
-
After a pre-treatment period (e.g., 60 minutes), each rat is placed inside the enclosed tube in the open field.
-
The animal's behavior is recorded for a set period (e.g., 15 minutes).
-
Key behavioral measures include the latency to emerge from the tube with all four paws and the total time spent in the open area of the arena.
-
-
Data Analysis: The latency to emerge and the time spent in the open field are compared between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). Anxiolytic compounds are expected to decrease the latency to emerge and increase the time spent in the open field.
Visceral Hypersensitivity Model (Colorectal Distension)
-
Animals: Male Long-Evans rats, particularly those having undergone maternal separation to induce a stress-sensitive phenotype, can be used.
-
Surgical Preparation: A strain gauge transducer or a balloon catheter is surgically implanted on the serosal surface of the distal colon or inserted into the colon, respectively, to measure visceral motor response to distension.
-
Drug Administration: this compound or vehicle is administered (e.g., 20 mg/kg, s.c.).
-
Stress Induction: One hour post-drug administration, animals are subjected to a stressor such as water avoidance stress (placing the rat on a small platform in a container of water for a defined period).
-
Colorectal Distension (CRD): Following the stressor, colorectal distension is performed by inflating the balloon at varying pressures (e.g., 20, 40, 60, 80 mmHg) for a short duration (e.g., 20 seconds) with a rest period in between.
-
Measurement: The visceromotor response (VMR), typically quantified as the number of abdominal muscle contractions, is recorded during each distension period.
-
Data Analysis: The VMR at each distension pressure is compared between the drug-treated and vehicle-treated groups to assess the effect of the compound on stress-induced visceral hyperalgesia.
Caption: General Experimental Workflow for In Vivo Efficacy Testing.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. | BioWorld [bioworld.com]
- 5. R 121919 hydrochloride | CRF1 Receptors | Tocris Bioscience [tocris.com]
- 6. The corticotropin-releasing factor1 receptor antagonist R121919 attenuates the behavioral and endocrine responses to stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The high-affinity non-peptide CRH1 receptor antagonist R121919 attenuates stress-induced alterations in plasma oxytocin, prolactin, and testosterone secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The CRH1 receptor antagonist R121919 attenuates stress-elicited sleep disturbances in rats, particularly in those with high innate anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
Astressin as a Control for NBI-35965 Experiments: A Comparative Guide
In the study of stress-related physiological and behavioral responses, Corticotropin-Releasing Factor (CRF) and its receptors are key targets of investigation. Selective antagonists for CRF receptors are invaluable tools for dissecting the specific roles of receptor subtypes. This guide provides a comparative overview of NBI-35965, a selective CRF receptor type 1 (CRF1) antagonist, and Astressin, a non-selective CRF receptor antagonist, often used as a control to differentiate the functions of CRF1 and CRF2 receptors.
Introduction to the Compounds
This compound is a potent, selective, and orally active non-peptide antagonist of the CRF1 receptor.[1] It exhibits high affinity for CRF1 with a Ki value of approximately 4 nM and has no significant binding affinity for the CRF2 receptor.[1] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the central effects of CRF1 receptor blockade.[2] this compound has been shown to be effective in blocking stress-induced adrenocorticotropic hormone (ACTH) release and visceral hyperalgesia.[1][2]
Astressin is a potent peptide antagonist of both CRF1 and CRF2 receptors.[3] It has a high affinity for the pituitary CRF receptor (Ki = 2 nM) and is significantly more potent than earlier antagonists in reducing ACTH secretion in response to stress.[4] Due to its non-selective nature, Astressin is an ideal control in experiments with selective CRF1 antagonists like this compound, as it helps to elucidate whether an observed effect is mediated specifically by CRF1 or involves CRF2 receptors as well.
Comparative Data
The following tables summarize the key pharmacological and in vivo comparative data for Astressin and this compound.
Table 1: Pharmacological Properties
| Property | Astressin | This compound |
| Mechanism of Action | Non-selective CRF1 and CRF2 receptor antagonist | Selective CRF1 receptor antagonist |
| Chemical Class | Peptide | Non-peptide (tricyclic) |
| Binding Affinity (Ki) | ~2 nM for pituitary CRF receptors | ~4 nM for CRF1 |
| CRF2 Affinity | High | None |
| Oral Bioavailability | Low (peptide) | Yes (34% in rats)[2] |
| Blood-Brain Barrier Penetration | Limited | Yes[2] |
Table 2: In Vivo Efficacy in Stress-Induced Models
| Experimental Model | Compound | Dose and Route | Effect |
| Stress-Induced Defecation (Mice) | This compound | 50-100 µg (i.c.v.) | Significantly reduced stress-induced defecation.[5] |
| Astressin₂-B (CRF2 selective) | 10 µg (i.c.v.) | No significant effect on stress-induced defecation.[5] | |
| CRF-Induced Shortening of Colonic Transit Time (Rats) | This compound | 10 mg/kg (p.o. or s.c.) | Completely blocked the effect of intravenous CRF.[1] |
| Water Avoidance Stress-Induced Visceral Hyperalgesia (Rats) | This compound | 20 mg/kg (s.c.) | Abolished stress-induced visceral hyperalgesia.[1] |
| CRF-Induced Delayed Gastric Emptying (Rats) | Astressin | 1, 3, 10 µg (i.c.) | Dose-dependently prevented CRF-induced delayed gastric emptying.[6] |
| This compound | Not specified | No effect on delayed gastric emptying induced by CRF or urocortins.[5] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Astressin and this compound.
In Vivo Model of Stress-Induced Visceral Hyperalgesia
This protocol is adapted from studies investigating the effects of CRF antagonists on stress-induced visceral sensitivity in rats.
1. Animals:
-
Adult male Long-Evans rats are used. To induce a state of heightened stress responsiveness, rats may undergo maternal separation as neonates.
2. Drug Preparation and Administration:
-
This compound: Dissolved in a vehicle suitable for subcutaneous (s.c.) injection. A typical dose is 20 mg/kg.
-
Astressin (as a control): Dissolved in sterile, distilled, apyrogenic water with the pH adjusted to 7.0. Further dilutions are made in a phosphate (B84403) buffer containing 0.1% bovine serum albumin and 0.01% ascorbic acid for intravenous (i.v.) or intracerebroventricular (i.c.v.) administration.[4] For visceral hyperalgesia studies, a peripherally administered dose would be selected based on previous literature.
-
The antagonist or vehicle is administered 30-60 minutes prior to the stressor.
3. Stress Protocol (Water Avoidance Stress):
-
Rats are placed on a small platform in a container filled with water to a level that they cannot touch the bottom, for a period of 1 hour. This induces a psychological stress response.
4. Measurement of Visceral Sensitivity (Visceromotor Response to Colorectal Distention):
-
Following the stress protocol, a balloon catheter is inserted into the colon.
-
The visceromotor response (VMR), typically measured as the contraction of the abdominal muscles, is quantified in response to graded pressures of colorectal distention (e.g., 20, 40, 60, 80 mmHg).
-
The VMR is measured before and after the stress protocol to determine the extent of stress-induced hyperalgesia.
5. Data Analysis:
-
The VMR at each distention pressure is compared between the vehicle-treated group and the antagonist-treated groups to assess the degree of blockade of stress-induced visceral hyperalgesia.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: CRF Receptor Signaling Pathway.
Caption: In Vivo Experiment Workflow.
Caption: Logical Use of Astressin as a Control.
Conclusion
The use of the non-selective CRF antagonist Astressin as a control in experiments involving the selective CRF1 antagonist this compound is a robust method for delineating the specific contributions of the CRF1 and CRF2 receptor subtypes to stress-related physiology and behavior. By comparing the effects of a selective blockade with a general blockade, researchers can confidently attribute specific functions to the CRF1 receptor, thereby advancing our understanding of the complex role of the CRF system in health and disease.
References
- 1. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Central CRF, urocortins and stress increase colonic transit via CRF1 receptors while activation of CRF2 receptors delays gastric transit in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Central injection of a new corticotropin-releasing factor (CRF) antagonist, astressin, blocks CRF- and stress-related alterations of gastric and colonic motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Brain Target Engagement: NBI-35965 for CRF1 and Novel Modulators for GPR52
This guide provides a comparative overview of methodologies for validating the brain target engagement of two distinct therapeutic agents: NBI-35965, a corticotropin-releasing factor 1 (CRF1) receptor antagonist, and various novel compounds targeting the orphan G protein-coupled receptor 52 (GPR52). While the initial query focused on this compound in the context of GPR52, it is crucial to clarify that this compound is a selective antagonist of the CRF1 receptor. This guide will therefore first detail the validation of this compound's engagement with its correct target, CRF1, and then draw a comparison with the strategies and compounds used to validate target engagement for GPR52, a receptor of significant interest for neuropsychiatric disorders.
Part 1: Validating Target Engagement of this compound with the CRF1 Receptor
This compound is a selective, orally active, and brain-penetrant antagonist of the CRF1 receptor.[1][2] Its development has been aimed at treating stress and anxiety-related disorders.[2] Validating that this compound reaches and interacts with its intended target in the brain is a critical step in its preclinical and clinical development.
Quantitative Data for this compound
| Parameter | Value | Species | Reference |
| Target | CRF1 Receptor | - | [1] |
| Binding Affinity (Ki) | ~4 nM | - | [1][3] |
| Binding Affinity (pKi) | 8.5 | - | [1][2] |
| In Vivo Efficacy | Reduces stress-induced ACTH production | Mice | [1] |
| Oral Bioavailability | 34% | Rat | [2] |
| Maximal Plasma Concentration | 560 ng/mL (at 1 hour) | Rat | [2] |
| Maximal Brain Concentration | 700 ng/g | Rat | [2] |
| Half-life | 12 hours | Rat | [2] |
Experimental Protocols for Validating this compound Target Engagement
Ex Vivo Receptor Autoradiography
This technique is used to demonstrate that this compound occupies CRF1 receptors in the brain after systemic administration.
-
Dosing: Rats are administered this compound orally at various doses (e.g., 1, 3, 10, or 30 mg/kg).[3]
-
Tissue Collection: At a specified time point after dosing, animals are euthanized, and their brains are rapidly removed and frozen.
-
Sectioning: The frozen brains are sectioned on a cryostat.
-
Radioligand Incubation: The brain sections are incubated with a radiolabeled ligand that binds to CRF1 receptors, such as [¹²⁵I]sauvagine.[3]
-
Washing and Drying: Sections are washed to remove unbound radioligand and then dried.
-
Imaging: The sections are exposed to a film or a phosphor imaging screen to visualize the distribution and density of the radioligand binding.
-
Analysis: The level of radioactivity is quantified in different brain regions. A reduction in [¹²⁵I]sauvagine binding in the brains of this compound-treated animals compared to vehicle-treated controls indicates that this compound is occupying the CRF1 receptors. At high doses, this compound has been shown to completely prevent [¹²⁵I]sauvagine labeling in the cortex.[3]
Measurement of Downstream Pharmacodynamic Markers
Target engagement can also be confirmed by measuring the downstream physiological effects of CRF1 receptor blockade.
-
Stress Induction: A stressor, such as water avoidance, is applied to the animals.[3]
-
Drug Administration: this compound is administered prior to the stressor.
-
Hormone Measurement: Blood samples are collected to measure the concentration of stress hormones like adrenocorticotropic hormone (ACTH).
-
Analysis: A dose-dependent reduction in stress-induced ACTH levels in animals treated with this compound demonstrates functional target engagement. This compound has been shown to successfully attenuate the release of stress-induced ACTH.[1][2]
CRF1 Signaling Pathway and this compound Mechanism of Action
Caption: CRF1 receptor signaling cascade and the antagonistic action of this compound.
Part 2: Validating Target Engagement of GPR52 Modulators
GPR52 is an orphan G protein-coupled receptor highly expressed in brain regions like the striatum and cortex.[4][5] It is coupled to the Gs/olf protein, and its activation leads to an increase in cyclic AMP (cAMP).[4][6] Modulating GPR52 activity is a promising therapeutic strategy for neuropsychiatric disorders such as schizophrenia and Huntington's disease.[4][7]
Comparison of GPR52 Modulators
A number of small-molecule GPR52 modulators have been developed to investigate its function and therapeutic potential.
| Compound | Type | Potency | In Vivo Model / Assay | Key Findings | Reference |
| HTL0041178 | Agonist | pEC₅₀ = 7.55 (human) | d-amphetamine-induced hyperlocomotion in rats | Orally active, reduces hyperactivity, demonstrating antipsychotic-like potential.[8] | [8] |
| PW0787 | Agonist | EC₅₀ = 135 nM | Amphetamine-induced hyperlocomotion in mice | Potent, selective, orally active, and brain-penetrant; suppresses psychostimulant behavior.[6][9] | [6][9] |
| GPR52 antagonist-1 | Antagonist | IC₅₀ = 0.63 µM | Mouse primary striatal neurons | Reduces mutant huntingtin (mHTT) levels and promotes neuronal survival.[6] | [6] |
| TP-024 (FTBMT) | Agonist | EC₅₀ = 75 nM | - | A selective GPR52 agonist with demonstrated antipsychotic and pro-cognitive properties.[6] | [6] |
| GPR52-IA | Inverse Agonist | EC₅₀ = 8 nM | Chronic social stress in mice | Ameliorates deficits in reward motivation.[10] | [10][11] |
Experimental Protocols for Validating GPR52 Target Engagement
In Vitro cAMP Accumulation Assay
This is a primary method to confirm that a compound directly interacts with and modulates GPR52 signaling.
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably transfected to express the GPR52 receptor is used.[10][12]
-
Compound Incubation: The cells are incubated with varying concentrations of the test compound (agonist, antagonist, or inverse agonist).
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF or ELISA).
-
Analysis:
-
For agonists , a dose-dependent increase in cAMP levels is observed, from which an EC₅₀ value can be calculated.[12]
-
For antagonists , the assay is run in the presence of a known GPR52 agonist. A dose-dependent inhibition of the agonist-induced cAMP increase is measured to determine an IC₅₀ value.
-
For inverse agonists , a dose-dependent decrease in basal cAMP levels is observed.[10]
-
In Vivo Target Engagement and Pharmacodynamics
Validating GPR52 engagement in the brain involves measuring unbound drug concentrations and observing behavioral changes in relevant animal models.
-
Pharmacokinetic Analysis: After oral or systemic administration of the compound, plasma and brain tissue are collected at various time points. The total and unbound concentrations of the compound are measured using LC-MS/MS. This data is crucial to establish that the compound reaches the brain at concentrations sufficient to interact with the target.[8]
-
Behavioral Models:
-
Psychosis Models: To test GPR52 agonists for antipsychotic potential, their ability to reduce hyperlocomotion induced by psychostimulants like d-amphetamine or methamphetamine is assessed.[6][8]
-
Cognitive Models: The pro-cognitive effects of GPR52 agonists can be evaluated in tasks like the T-maze spontaneous alternation task, where they may reverse deficits induced by NMDA receptor antagonists like MK-801.[12]
-
-
Target Engagement Calculation: The theoretical target engagement in the brain can be estimated by comparing the measured unbound brain concentration of the compound with its in vitro potency (EC₅₀ or IC₅₀).[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR52 agonists and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Orphan GPR52 as an emerging neurotherapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orphan receptor-GPR52 inverse agonist efficacy in ameliorating chronic stress-related deficits in reward motivation and phasic accumbal dopamine activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orphan receptor-GPR52 inverse agonist efficacy in ameliorating chronic stress-related deficits in reward motivation and phasic accumbal dopamine activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PM537. GPR52 agonists show pro-cognitive properties - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of NBI-35965's Anxiolytic and Visceral Analgesic Effects with CRF1 Receptor Genetic Knockout Models
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the pharmacological effects of NBI-35965, a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, with the phenotype of CRF1 receptor knockout (CRF1-/-) mice. The objective is to cross-validate the mechanism of action of this compound and its potential as a therapeutic agent for stress-related disorders, including anxiety and irritable bowel syndrome (IBS).
Comparative Analysis of this compound and CRF1 Knockout Models
This compound is a potent, selective, orally active, and brain-penetrant CRF1 receptor antagonist.[1] Its primary mechanism of action is the blockade of the CRF1 receptor, thereby inhibiting the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This action is intended to mitigate the physiological and behavioral responses to stress.
Genetic knockout models, specifically mice lacking the CRF1 receptor (CRF1-/-), provide a crucial tool for validating the on-target effects of pharmacological agents like this compound. By comparing the phenotype of these mice with the effects of the drug in wild-type animals, researchers can confirm that the observed pharmacological effects are indeed mediated by the intended target.
Quantitative Data Summary
| Parameter | This compound | CRF1 Knockout (CRF1-/-) Mice | Reference |
| Pharmacology | |||
| Target | Corticotropin-Releasing Factor Receptor 1 (CRF1) | Gene encoding CRF1 receptor is deleted | [1] |
| Kᵢ for CRF1 | 4 nM | Not Applicable | [1] |
| Oral Bioavailability (rat) | 34% | Not Applicable | [2] |
| Anxiety-Like Behavior (Elevated Plus Maze) | |||
| Effect on Open Arm Time | Anxiolytic effect (Increased time in open arms) is expected based on mechanism | Reduced anxiety-like behavior | [1][3] |
| Stress-Induced Visceral Hypersensitivity (Colorectal Distension) | |||
| Effect on Visceromotor Response | Abolishes stress-induced visceral hyperalgesia | Reduced visceral pain responses expected | [4][5] |
| Hypothalamic-Pituitary-Adrenal (HPA) Axis | |||
| Effect on Stress-Induced ACTH Release | Attenuates stress-induced ACTH release | Impaired stress response with lower ACTH levels | [2] |
Experimental Methodologies
1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used behavioral assay to assess anxiety in rodents. The apparatus consists of two open and two enclosed arms elevated from the floor. The test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the ground.
-
Procedure:
-
Animals are placed at the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a 5-minute session.
-
An automated tracking system records the time spent in and the number of entries into each arm.
-
-
Endpoint: Anxiolytic effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.
2. Water Avoidance Stress (WAS) Model
The WAS model is used to induce a state of psychological stress in rodents, which can lead to visceral hyperalgesia, a key feature of IBS.
-
Apparatus: A plexiglass cage with a small platform affixed to the center, surrounded by water.
-
Procedure:
-
Rats are placed on the platform in the center of the cage.
-
The cage is filled with room temperature water to a level just below the top of the platform.
-
Animals are kept on the platform for a defined period (e.g., 1 hour) to induce stress.
-
-
Endpoint: This stress paradigm is used as a prelude to other behavioral or physiological measurements, such as colorectal distension.
3. Colorectal Distension (CRD) for Visceral Sensitivity
CRD is a standard method for assessing visceral pain in rodents. It involves inflating a small balloon in the colorectum and measuring the animal's response.
-
Apparatus: A pressure-controlled balloon catheter connected to a barostat.
-
Procedure:
-
A small, flexible balloon catheter is inserted into the colorectum of the animal.
-
The balloon is distended to various pressures (e.g., 20-80 mmHg).
-
The visceromotor response (VMR), typically measured as the contraction of the abdominal muscles via electromyography (EMG), is recorded.
-
-
Endpoint: A reduction in the VMR at a given distension pressure indicates an analgesic or anti-hyperalgesic effect. This compound has been shown to abolish the 42+/-19% increase in VMR induced by water avoidance stress.[4]
4. cAMP Assay for CRF1 Receptor Function
This in vitro assay is used to determine the functional antagonism of the CRF1 receptor by measuring the inhibition of agonist-induced cyclic adenosine (B11128) monophosphate (cAMP) production.
-
Procedure:
-
Cells expressing the CRF1 receptor are cultured.
-
The cells are pre-incubated with the antagonist (e.g., this compound).
-
A CRF1 receptor agonist (e.g., CRF or sauvagine) is added to stimulate the receptor.
-
The intracellular levels of cAMP are measured using a suitable assay kit (e.g., HTRF or ELISA).
-
-
Endpoint: A dose-dependent inhibition of agonist-induced cAMP production indicates functional antagonism of the CRF1 receptor. This compound has been shown to inhibit the stimulation of cAMP induced by sauvagine (B13155) in CRF1 transfected cells.[4]
Visualizations
Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for cross-validating this compound with CRF1 knockout mice.
References
- 1. Conditional CRF receptor 1 knockout mice show altered neuronal activation pattern to mild anxiogenic challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]
- 3. Activation of central CRF receptor 1 by cortagine results in enhanced passive coping with a naturalistic threat in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacology of Small Molecule CRF1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties of several prominent small molecule corticotropin-releasing factor receptor 1 (CRF1) antagonists. The information is intended to assist researchers and drug development professionals in evaluating and selecting compounds for further investigation. The data presented is compiled from publicly available scientific literature and is supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction to CRF1 Antagonism
The corticotropin-releasing factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. The CRF1 receptor, a class B G-protein coupled receptor (GPCR), is the primary receptor subtype responsible for these effects. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, the development of small molecule CRF1 receptor antagonists has been a major focus of pharmaceutical research. These antagonists block the binding of CRF to its receptor, thereby attenuating the downstream signaling cascades associated with the stress response.
Early CRF1 antagonists were often highly lipophilic, which led to poor pharmacokinetic properties and potential toxicity. However, subsequent research has yielded compounds with improved physicochemical properties, including increased polarity and better oral bioavailability. This guide will compare a selection of these small molecule CRF1 antagonists, focusing on their binding affinity, functional potency, and the experimental methodologies used to determine these parameters.
Comparative Pharmacological Data
The following table summarizes the in vitro binding affinity (Ki) and functional antagonist potency (IC50) of several well-characterized small molecule CRF1 antagonists. These values are critical for comparing the relative potency and potential efficacy of these compounds.
| Compound Name | Chemical Class | Binding Affinity (Ki) [nM] | Functional Antagonist Potency (IC50) [nM] | Reference |
| Antalarmin | Pyrrolopyrimidine | 9.7[1] | ~3[2] | [1][2] |
| CP-154,526 | Pyrrolopyrimidine | Similar to DMP696[3] | - | [3] |
| DMP696 | Pyrazolopyrimidine | 1.7[3] | - | [3] |
| NBI 35965 | Tricyclic | ~4 | - | [2] |
| R121919 (NBI 30775) | Phenyl-substituted pyrimidine | - | - | [3] |
| Pexacerfont (BMS-562086) | Pyrazolo[1,5-a]-1,3,5-triazine | - | 6.1 | [4] |
| M43 | Thiazolo[4,5-d]pyrimidine | 19.2[1] | 43.5 | [1] |
| Astressin | Peptide Antagonist | - | 2.4 | [2] |
| Sauvagine | Peptide Agonist | - | 0.3 (EC50) | [2] |
| CRF | Endogenous Ligand | - | 3.1 (EC50) | [2] |
Note: The data presented are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for understanding the basis of the presented data and for replicating these experiments.
CRF1 Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the CRF1 receptor.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 or CHO cells stably expressing the human CRF1 receptor.
-
Radioligand: [¹²⁵I]-Sauvagine or another suitable high-affinity CRF1 receptor radioligand.
-
Test Compounds: Small molecule CRF1 antagonists of interest.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a known CRF1 receptor ligand (e.g., unlabeled CRF or a potent antagonist).
-
Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:
-
25 µL of assay buffer (for total binding) or non-specific binding control.
-
25 µL of various concentrations of the test compound.
-
50 µL of radioligand at a final concentration close to its Kd value (e.g., 0.1-0.5 nM [¹²⁵I]-Sauvagine).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using the cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
CRF1 Receptor Functional Antagonist Assay (cAMP Accumulation)
This assay is used to determine the functional potency (IC50) of a test compound in inhibiting CRF-stimulated cAMP production.
Objective: To measure the ability of a test compound to antagonize the CRF1 receptor-mediated increase in intracellular cyclic AMP (cAMP).
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.
-
Agonist: Corticotropin-releasing factor (CRF) or another suitable CRF1 receptor agonist.
-
Test Compounds: Small molecule CRF1 antagonists of interest.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F12) supplemented with serum and antibiotics.
-
Stimulation Buffer: HBSS or similar buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
cAMP Detection Kit: A commercial kit for measuring cAMP levels, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay kit.
-
Plate Reader: An HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the CRF1 receptor-expressing cells into a 384-well white assay plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in stimulation buffer.
-
Antagonist Pre-incubation: Remove the cell culture medium and add 5 µL of the diluted test compounds to the respective wells. Incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add 5 µL of CRF at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control wells. Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the instructions of the cAMP detection kit. This typically involves adding lysis reagent and HTRF detection reagents.
-
Data Acquisition: After a final incubation period (e.g., 60 minutes at room temperature), read the plate on an HTRF-compatible reader.
-
Data Analysis:
-
The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Plot the HTRF signal against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the antagonist that causes 50% inhibition of the agonist-induced cAMP production) using a sigmoidal dose-response curve fit.
-
Visualizing Key Processes
To further aid in the understanding of CRF1 antagonist pharmacology, the following diagrams, generated using the DOT language, illustrate the primary signaling pathway of the CRF1 receptor and a typical workflow for screening small molecule antagonists.
CRF1 Receptor Signaling Pathway
Caption: CRF1 Receptor Gs-coupled signaling cascade.
Experimental Workflow for CRF1 Antagonist Screening
Caption: High-throughput screening workflow for CRF1 antagonists.
References
- 1. Pharmacological Characterization of the Novel CRF1 Receptor Antagonist, Thiazolo[4,5-d] Pyrimidine Analog, M43 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cosmobio.co.jp [cosmobio.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of [125I]sauvagine binding to CRH2 receptors: membrane homogenate and autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Efficacy of NBI-35965 and Peptide CRF Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-peptide CRF1 receptor antagonist, NBI-35965, and traditional peptide-based corticotropin-releasing factor (CRF) antagonists. The following sections present a compilation of experimental data to evaluate their respective performance, detailed experimental protocols for key assays, and a visualization of the underlying CRF receptor signaling pathway.
Data Presentation: Quantitative Comparison
The efficacy of this compound and representative peptide CRF antagonists has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies to facilitate a direct comparison of their potency and selectivity.
Table 1: In Vitro Receptor Binding Affinity and Functional Potency
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Potency (pIC50/IC50) | Assay Type |
| This compound | CRF1 | 4 nM[1][2] | pIC50: 7.1[1][2] | Inhibition of cAMP accumulation |
| CRF2 | > 10,000 nM[3] | - | - | |
| Astressin | CRF1 | 2 nM[4] | - | Radioligand Binding Assay |
| CRF2α | 1.5 nM[4] | - | Radioligand Binding Assay | |
| CRF2β | 1 nM[4] | - | Radioligand Binding Assay | |
| D-Phe CRF(12-41) | CRF1/CRF2 | - | 30 times less potent than Astressin[5] | Inhibition of ACTH release |
Table 2: In Vivo Efficacy in Preclinical Models
| Compound | Animal Model | Assay | Dose | Route of Administration | Observed Effect |
| This compound | Rat | Colorectal Distension | 5 mg/kg & 10 mg/kg | Intravenous (iv) | 10 mg/kg prevented CRF-induced activation of locus coeruleus neurons; 5 mg/kg significantly reduced the response by 80%.[6] |
| Rat | Stress-Induced ACTH Release | 20 mg/kg | Oral gavage | Reduced stress-induced ACTH production.[1] | |
| Astressin | Rat | Colorectal Distension | 3 µg | Intracisternal (ic) | Completely blocked CRF-induced activation of locus coeruleus neurons.[6] |
| Rat | Stress-Induced ACTH Release | - | - | More potent than D-Phe CRF(12-41) in reducing ACTH secretion.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to represent a standard approach for each assay.
CRF1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CRF1 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]Sauvagine or [³H]Urocortin.
-
Non-specific binding control: A high concentration of a non-labeled CRF receptor ligand (e.g., 0.5 µM Sauvagine).
-
Test compounds (e.g., this compound, Astressin) at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.
-
96-well filter plates (e.g., Millipore Multiscreen).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd (e.g., 0.075 nM [¹²⁵I]Sauvagine), and varying concentrations of the test compound.
-
For total binding wells, add assay buffer instead of the test compound.
-
For non-specific binding wells, add the non-labeled ligand.
-
Incubate the plate for 120 minutes at room temperature with gentle agitation.
-
Following incubation, rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To measure the functional potency (IC50) of a CRF1 receptor antagonist in inhibiting agonist-induced cyclic AMP (cAMP) production.
Materials:
-
Cells stably expressing the human CRF1 receptor (e.g., CHO-K1 or HEK293 cells).
-
CRF receptor agonist (e.g., ovine CRF or Sauvagine).
-
Test compounds (e.g., this compound) at various concentrations.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF-based assay).
-
Cell culture medium and assay buffer.
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed the CRF1-expressing cells in a 96-well plate and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with assay buffer containing a PDE inhibitor and pre-incubate for 15-30 minutes at 37°C.
-
Add varying concentrations of the test antagonist to the wells and incubate for a further 15-30 minutes.
-
Add a fixed concentration of the CRF agonist (typically at its EC80 concentration, the concentration that produces 80% of its maximal effect) to all wells except the basal control wells.
-
Incubate the plate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the IC50 value of the antagonist by plotting the percentage of inhibition of the agonist response against the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Stress-Induced ACTH Release Assay
Objective: To evaluate the in vivo efficacy of a CRF1 receptor antagonist in attenuating the stress-induced release of adrenocorticotropic hormone (ACTH).
Materials:
-
Male Sprague-Dawley or Wistar rats.
-
Stressor (e.g., restraint stress, ether inhalation).
-
Test compound (e.g., this compound) and vehicle control.
-
Blood collection supplies (e.g., catheters, collection tubes with EDTA).
-
Centrifuge.
-
ACTH ELISA kit.
Procedure:
-
Acclimate the rats to the experimental conditions to minimize baseline stress.
-
Administer the test compound or vehicle to the animals via the desired route (e.g., oral gavage for this compound) at a predetermined time before stress exposure.
-
At the appropriate time, subject the animals to a standardized stressor. For example, for ether stress, expose the rats to ether vapor for a short period (e.g., 1 minute).
-
Collect blood samples at specific time points following the onset of the stressor. For ether stress, peak ACTH levels are typically observed around 5 minutes post-exposure.
-
Immediately place the blood samples on ice and centrifuge to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Measure the ACTH concentration in the plasma samples using a commercially available ACTH ELISA kit, following the manufacturer's protocol.
-
Compare the ACTH levels in the antagonist-treated group to the vehicle-treated group to determine the extent of inhibition of the stress response.
Mandatory Visualization: CRF Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascades activated by CRF receptors. Both this compound (a small molecule antagonist) and peptide antagonists act by blocking the binding of CRF to the CRF1 receptor, thereby inhibiting these downstream pathways.
Caption: CRF1 Receptor Signaling Pathways and Points of Antagonism.
References
- 1. | BioWorld [bioworld.com]
- 2. pdspdb.unc.edu [pdspdb.unc.edu]
- 3. resources.revvity.com [resources.revvity.com]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Stress-induced secretion of ACTH and corticosterone during development of spontaneous hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
NBI-35965: A Comparative Analysis of its High Selectivity for the CRF1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NBI-35965's selectivity for the Corticotropin-Releasing Factor Receptor 1 (CRF1) over the CRF2 receptor. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of this potent and selective CRF1 antagonist.
Highlighting Selectivity: this compound in Focus
This compound is a non-peptide, orally active, and brain-penetrant small molecule that demonstrates high-affinity binding to the CRF1 receptor.[1][2] Experimental data consistently show its remarkable selectivity for CRF1, with minimal to no binding affinity for the CRF2 receptor.[1][3] This high selectivity is a critical attribute for a therapeutic agent targeting stress-related disorders, as it minimizes off-target effects that could arise from interaction with the CRF2 receptor.
Comparative Binding Affinity
The selectivity of this compound for CRF1 is best illustrated by comparing its binding affinity (Ki) for both receptor subtypes against other known CRF1 antagonists.
| Compound | CRF1 Ki (nM) | CRF2 Ki (nM) | Selectivity (CRF2/CRF1) |
| This compound | 4 [1][2] | >10,000 [2] | >2500-fold |
| Antalarmin | ~1-4 | ~1000 | ~250-1000-fold |
| R121919 | 5.6 | >10,000 | >1785-fold |
| CP-376395 | 12[4] | >10,000[4] | >833-fold |
Note: Ki values for competitor compounds are approximated from various sources for comparative purposes.
Functional Antagonism
Beyond binding affinity, the functional activity of this compound confirms its potent and selective antagonism of the CRF1 receptor. In vitro studies have demonstrated its ability to inhibit CRF-stimulated signaling pathways.
| Functional Assay | This compound Potency |
| Inhibition of cAMP accumulation (pIC50) | 7.1[2] |
| Inhibition of ACTH production (pIC50) | 6.9[2] |
In vivo studies further substantiate these findings, showing that oral administration of this compound effectively reduces stress-induced adrenocorticotropic hormone (ACTH) production.[1][5]
Experimental Methodologies
The determination of this compound's selectivity relies on established experimental protocols. The following are detailed overviews of the key assays employed.
Radioligand Binding Assay
This assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors.
Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined and used to calculate the inhibitory constant (Ki).
Protocol Outline:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably overexpressing either human CRF1 or CRF2 receptors (e.g., HEK293 or CHO cells).[6]
-
Assay Components:
-
Radioligand: A high-affinity radiolabeled CRF receptor ligand (e.g., [125I]Sauvagine or [125I]Tyr-CRF).
-
Test Compound: this compound at various concentrations.
-
Non-specific Binding Control: A high concentration of a known CRF1 or CRF2 antagonist (e.g., Antalarmin) to determine non-specific binding.[6]
-
-
Incubation: The membrane preparation, radioligand, and test compound are incubated together to allow for competitive binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[6]
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional cAMP Accumulation Assay
This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in the CRF receptor signaling pathway.
Objective: To determine the functional potency (IC50) of this compound in blocking CRF1 receptor activation.
Principle: CRF receptor activation by an agonist stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. An antagonist will block this effect.
Protocol Outline:
-
Cell Culture: Cells expressing the CRF1 receptor are cultured in appropriate media.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Stimulation: A known CRF receptor agonist (e.g., CRF or Sauvagine) is added to the cells to stimulate cAMP production.[3]
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[7]
-
Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is determined.
Conclusion
The available data robustly confirms that this compound is a highly selective antagonist for the CRF1 receptor. Its potent binding affinity for CRF1, coupled with its negligible interaction with CRF2, and its demonstrated functional antagonism of CRF1-mediated signaling pathways, make it an invaluable tool for researchers investigating the role of the CRF1 receptor in health and disease. The high degree of selectivity minimizes the potential for confounding effects from CRF2 receptor modulation, ensuring more precise and interpretable experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CRF Receptor | DC Chemicals [dcchemicals.com]
- 5. | BioWorld [bioworld.com]
- 6. benchchem.com [benchchem.com]
- 7. Hi-Affi™ In Vitro Cell based CRF Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
In Vivo Anxiolytic Activity of NBI-35965: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anxiolytic activity of NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. While direct comparative data for this compound in standard behavioral models of anxiety like the elevated plus-maze and open-field test is not publicly available, this document summarizes its known mechanism of action and preclinical findings. To offer a comprehensive perspective, this guide includes experimental data and detailed protocols for two widely used anxiolytics, Diazepam (a benzodiazepine) and Fluoxetine (a selective serotonin (B10506) reuptake inhibitor), in these standard behavioral paradigms.
Mechanism of Action: this compound
This compound is an orally active and brain-penetrant antagonist of the CRF1 receptor.[1] In response to stress, corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses. By blocking the CRF1 receptor, this compound is designed to attenuate the physiological cascade associated with stress and anxiety. Preclinical studies have shown that this compound effectively reduces stress-induced adrenocorticotropic hormone (ACTH) production, a key biomarker of the body's stress response.[1][2]
Signaling Pathway of this compound
Preclinical In Vivo Data for this compound
While specific data from elevated plus-maze or open-field tests are not available in the public domain, in vivo studies in rats have demonstrated the anxiolytic potential of this compound through other measures:
| Experimental Model | Animal | Key Finding | Reference |
| Stress-Induced ACTH Release | Rat | Successfully attenuated the release of stress-induced ACTH. | [2] |
This finding indicates that this compound can modulate the physiological response to stress, which is a key aspect of its anxiolytic potential.
Comparative In Vivo Data: Diazepam and Fluoxetine
For comparative purposes, this section presents quantitative data for the well-established anxiolytics, Diazepam and Fluoxetine, in two standard in vivo models of anxiety.
Elevated Plus-Maze Test
The elevated plus-maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Compound | Animal | Dose | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Reference |
| Diazepam | Rat | Vehicle | 2.43 ± 1.0 | - | [3] |
| Rat | R121919 (CRF1 Antagonist) | 4.75 ± 1.7 | - | [3] | |
| Fluoxetine | Rat | Vehicle | ~25% | ~30% | [4] |
| Rat | 1.0 mg/kg | ~35% | ~40% | [4] | |
| Rat | 5.0 mg/kg | ~40% | ~45% | [4] |
Note: Data for R121919, another CRF1 antagonist, is included to provide insight into the expected effects of this class of compounds in the elevated plus-maze.
Open-Field Test
The open-field test is another common model for assessing anxiety and exploratory behavior. Rodents naturally tend to stay close to the walls (thigmotaxis) in a novel open environment. Anxiolytics often increase the time spent in the center of the arena and increase overall locomotion.
| Compound | Animal | Dose | Time in Center (s) (Mean ± SEM) | Total Distance Traveled (cm) (Mean ± SEM) | Reference |
| Diazepam | Mouse | Vehicle | - | ~2500 | [5] |
| Mouse | 2.0 mg/kg | - | ~1500 | [5] | |
| Fluoxetine | Rat | Vehicle | ~20 | ~1800 | [4] |
| Rat | 1.0 mg/kg | ~30 | ~2200 | [4] | |
| Rat | 5.0 mg/kg | ~35 | ~2500 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Experimental Workflow for In Vivo Anxiolytic Testing
Elevated Plus-Maze Protocol
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two enclosed arms. Dimensions vary for rats and mice.
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period, usually 5 minutes.
-
Data Collection: The session is recorded by an overhead video camera, and software is used to track the animal's movement. Key parameters measured include the time spent in the open and closed arms and the number of entries into each arm.
-
Cleaning: The maze is cleaned thoroughly between each trial to remove any olfactory cues.
Open-Field Test Protocol
-
Apparatus: A square arena with high walls to prevent escape. The floor is often divided into a grid of squares, with the central squares defined as the "center zone."
-
Acclimation: Similar to the elevated plus-maze, animals are habituated to the testing room prior to the test.
-
Procedure: Each animal is placed in the center of the open field and allowed to explore for a predetermined time, typically 5-10 minutes.
-
Data Collection: An overhead video camera and tracking software are used to record the animal's activity. Measured parameters include the time spent in the center versus the periphery, the total distance traveled, and the frequency of rearing and grooming behaviors.
-
Cleaning: The apparatus is cleaned between each animal to eliminate odors.
Logical Comparison of Anxiolytic Classes
Conclusion
This compound, as a CRF1 receptor antagonist, represents a targeted approach to treating anxiety by modulating the body's primary stress response system. While direct behavioral data in standard rodent anxiety models remains limited in the public domain, its demonstrated ability to reduce stress-induced ACTH provides a strong indication of its anxiolytic potential. In contrast, established anxiolytics like Diazepam and Fluoxetine have a wealth of data in models such as the elevated plus-maze and open-field test, demonstrating their efficacy through different mechanisms of action. Further studies directly comparing this compound to these standards in validated behavioral paradigms will be crucial for fully elucidating its anxiolytic profile and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. | BioWorld [bioworld.com]
- 3. Persistent anxiolytic affects after chronic administration of the CRF1 receptor antagonist R121919 in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Antagonism of CRF(2) receptors produces anxiolytic behavior in animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of NBI-35965 in Behavioral Tests: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral specificity of NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Due to the limited availability of public data on this compound in a broad range of behavioral paradigms, this guide leverages data from other well-characterized selective CRF1 receptor antagonists, such as CP-154,526 and Antalarmin, to infer its likely profile and highlight the necessity for further direct testing.
Introduction to this compound
This compound is a potent, selective, orally active, and brain-penetrant non-peptide CRF1 receptor antagonist.[1] It exhibits high affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, and notably lacks affinity for the CRF2 receptor.[1][2] Preclinical studies have demonstrated its efficacy in attenuating stress-induced physiological responses, such as the release of adrenocorticotropic hormone (ACTH) and visceral hyperalgesia.[2][3][4] These characteristics position this compound as a promising candidate for the treatment of stress-related disorders. However, a thorough assessment of its behavioral specificity is crucial to determine its therapeutic potential and potential side-effect profile.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to assess compounds like this compound, the following diagrams illustrate the CRF1 receptor signaling pathway and a typical experimental workflow for preclinical behavioral testing.
Caption: CRF1 Receptor Signaling Pathway.
Caption: Experimental Workflow for Behavioral Assessment.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and comparative CRF1 receptor antagonists in key behavioral and physiological tests.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Binding Affinity (Ki) | Functional Activity | Reference |
| This compound | CRF1 | ~4 nM | Antagonist | [1][2] |
| CRF2 | No affinity | - | [2] | |
| CP-154,526 | CRF1 | High Affinity | Antagonist | [5] |
| Antalarmin | CRF1 | High Affinity | Antagonist | [5] |
Table 2: Behavioral and Physiological Effects of this compound
| Test | Species | Dose | Effect | Reference |
| Stress-Induced ACTH Release | Rat | 20 mg/kg (p.o.) | Reduces stress-induced ACTH production | [1][3] |
| Water Avoidance Stress (Defecation) | Rat | 20 mg/kg (s.c.) | Significantly reduced defecation | [2] |
| Stress-Induced Visceral Hyperalgesia | Rat | 20 mg/kg (s.c.) | Abolished stress-induced visceral hyperalgesia | [2] |
| Colorectal Distension-Induced Locus Coeruleus Activation | Rat | 10 mg/kg (i.v.) | Prevented activation | [4] |
Table 3: Comparative Behavioral Effects of Selective CRF1 Receptor Antagonists
| Test | Compound | Species | Dose | Key Findings | Reference |
| Elevated Plus Maze | CP-154,526 | Rat | 0.6-20 mg/kg (i.p.) | No significant anxiolytic-like effects under non-stressed conditions. | [6] |
| Open Field Test | CP-154,526 | Rat | - | Generally no effect on locomotor activity at anxiolytic doses. | [6] |
| Forced Swim Test | CP-154,526 | Rat | - | Inconsistent effects, often inactive. | [7] |
| Antalarmin | Rat | - | Inactive. | [7] | |
| Conditioned Fear | Antalarmin | Rat | 20 mg/kg (i.p.) | Impaired both induction and expression of conditioned fear. | |
| Punished Drinking Test | CP-154,526 | Rat | 0.6-20 mg/kg | Devoid of significant activity. |
Note: The lack of data for this compound in standard anxiolytic and antidepressant screening models (Elevated Plus Maze, Open Field Test, Forced Swim Test) is a significant gap in the publicly available literature.
Experimental Protocols
Detailed methodologies for key behavioral experiments are crucial for the interpretation and replication of findings.
Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Animals are placed individually in the center of the maze, facing an open arm.
-
Behavior is recorded for a 5-minute session.
-
Key parameters measured include:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
-
Rationale for Specificity Assessment: A specific anxiolytic should increase open arm exploration without significantly altering overall locomotor activity (total arm entries).
Open Field Test (OFT)
-
Objective: To assess general locomotor activity and anxiety-like behavior in a novel environment.
-
Apparatus: A square arena with walls to prevent escape.
-
Procedure:
-
Animals are placed individually in the center or a corner of the open field.
-
Behavior is recorded for a defined period (e.g., 5-10 minutes).
-
Key parameters measured include:
-
Total distance traveled (locomotor activity).
-
Time spent in the center of the arena versus the periphery (anxiety-like behavior).
-
Rearing frequency (exploratory behavior).
-
-
-
Rationale for Specificity Assessment: A specific anxiolytic may increase time spent in the center without causing sedation (decreased total distance) or hyperactivity (increased total distance). This test is critical to rule out confounding effects on motor function.
Forced Swim Test (FST)
-
Objective: To assess depressive-like behavior in rodents. The test is based on the principle of behavioral despair, where animals cease escape-oriented behaviors after a period of being in an inescapable, stressful situation.
-
Apparatus: A cylinder filled with water from which the animal cannot escape.
-
Procedure:
-
Animals are placed individually into the water-filled cylinder for a 6-minute session.
-
The duration of immobility (floating with only movements necessary to keep the head above water) is recorded, typically during the last 4 minutes of the test.
-
A decrease in immobility time is interpreted as an antidepressant-like effect.
-
-
Rationale for Specificity Assessment: To assess potential antidepressant effects. It is important to also monitor active behaviors (swimming and climbing) to understand the nature of the drug's effect.
Discussion and Conclusion
The available data strongly supports the high selectivity of this compound for the CRF1 receptor at a molecular level.[1][2] Its demonstrated efficacy in blocking stress-induced physiological responses aligns with the known role of the CRF1 system in mediating the effects of stress.[2][3][4]
However, the assessment of its behavioral specificity is incomplete without data from a wider range of behavioral tests. Based on the profiles of other selective CRF1 antagonists like CP-154,526 and Antalarmin, it can be hypothesized that this compound would exhibit anxiolytic-like effects primarily under conditions of stress or in animals with a high anxiety phenotype.[6] It is less likely to show robust anxiolytic effects in non-stressed animals or to have significant antidepressant-like activity in standard models like the forced swim test.[7]
Crucially, to confirm its specificity, this compound should be evaluated in the elevated plus maze and open field test. An ideal specific profile would be an increase in open arm exploration in the EPM without significant changes in total locomotor activity in the OFT. This would differentiate its anxiolytic potential from non-specific motor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel water-soluble selective CRF1 receptor antagonist, NBI 35965, blunts stress-induced visceral hyperalgesia and colonic motor function in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Don’t stress about CRF: Assessing the translational failures of CRF1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Progress in corticotropin-releasing factor-1 antagonist development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of CRF Receptor Signaling in Stress Vulnerability, Anxiety, and Depression - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for the Research Compound NBI-35965
Disclaimer: This document provides general guidance for the disposal of the research chemical NBI-35965. Specific disposal procedures are mandated by the manufacturer's Safety Data Sheet (SDS), which should be obtained and followed meticulously. The information below is intended to supplement, not replace, the formal SDS.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This compound, a selective corticotropin-releasing factor 1 (CRF1) antagonist, requires careful management throughout its lifecycle, including its ultimate disposal. In the absence of a publicly available Safety Data Sheet (SDS), the following procedural guidance is based on general best practices for the disposal of non-hazardous and potentially hazardous research compounds.
Pre-Disposal Considerations
General Disposal Workflow for Research Chemicals
The disposal of any chemical, including this compound, should follow a structured and compliant workflow. This ensures that all safety and regulatory requirements are met.
Step-by-Step Disposal Guidance
Based on standard laboratory safety protocols, the following steps should be taken for the disposal of this compound:
-
Consult the Safety Data Sheet (SDS): This is the most critical step. The SDS will provide specific information on the hazards of this compound and the required disposal methods.
-
Characterize the Waste: Determine the nature of the waste containing this compound.
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers.
-
Liquid Waste: Solutions of this compound in various solvents. It is crucial to identify all components of the liquid waste.
-
-
Segregate Waste Streams: Never mix incompatible waste streams.
-
Solid waste contaminated with this compound should be collected in a designated, sealed container clearly labeled "Solid Chemical Waste" and listing "this compound" as a constituent.
-
Liquid waste containing this compound should be collected in a chemically resistant container. The container must be labeled with the full chemical names of all components, including solvents and their approximate concentrations.
-
-
Proper Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and a complete list of contents.
-
Containers should be kept sealed when not in use.
-
Store waste in a designated Satellite Accumulation Area (SAA) that is secure and away from general laboratory traffic.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.
-
Do not attempt to dispose of this compound down the drain or in the regular trash unless explicitly permitted by the SDS and your institutional policies for non-hazardous materials.
-
Quantitative Data for Chemical Waste Management
While specific quantitative data for this compound is not available without the SDS, general principles for laboratory chemical waste accumulation should be followed.
| Parameter | Guideline | Rationale |
| Maximum Container Volume | 55 gallons (for hazardous waste) | Regulatory limit for satellite accumulation areas. |
| Maximum Accumulation Time | 1 year (or until container is full) | Institutional policy to ensure timely disposal. |
| pH of Aqueous Waste | Between 6.0 and 9.0 | To prevent corrosion of plumbing and adverse reactions in the sewer system if permitted for drain disposal. |
Experimental Protocols
No specific experimental protocols for the neutralization or deactivation of this compound are publicly available. Any such procedures would be detailed in the manufacturer's SDS. Attempting to neutralize or treat chemical waste without a validated protocol is highly dangerous and should not be performed.
Personal protective equipment for handling NBI-35965
Essential Safety and Handling Guide for NBI-35965
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety, handling, and disposal information for the selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, this compound. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety and Handling Precautions
This compound is a potent, biologically active compound intended for research use only. While a specific Safety Data Sheet (SDS) is not publicly available, standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE):
A comprehensive assessment of potential hazards should be conducted before handling this compound. The following PPE is mandatory to minimize exposure:
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed frequently, especially after direct contact with the compound.
-
Body Protection: A laboratory coat or gown must be worn to protect the skin and clothing.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.
Operational Plan: Handling and Storage
-
Engineering Controls: Handle this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Safe Handling Practices:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not inhale dust or aerosols.
-
Prepare solutions in a well-ventilated area.
-
Wash hands thoroughly after handling.
-
-
Storage: Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.[1][2][3]
-
Waste Collection: Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.[1][2]
-
Container Labeling: Waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards (e.g., "Toxic").[2]
-
Disposal Route: Dispose of chemical waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][3][4] Do not dispose of this compound down the drain or in regular trash.[1][4][5]
Compound Data and Properties
The following tables summarize the known quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value |
| Ki | CRF1 | 4 nM |
| pKi | CRF1 | 8.5 |
| pIC50 (CRF-induced ACTH production) | - | 7.1 |
| pIC50 (Stress-induced ACTH production) | - | 6.9 |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration |
| Bioavailability | 34% | Oral |
| Time to Max Plasma Concentration (Tmax) | 1 hour | Oral |
| Maximal Plasma Concentration (Cmax) | 560 ng/mL | Oral |
| Maximal Brain Concentration | 700 ng/g | Oral |
| Volume of Distribution | 17.8 L/kg | - |
| Plasma Clearance | 17 mL/min/kg | - |
| Half-life | 12 hours | - |
Experimental Protocols and Methodologies
This compound is a selective CRF1 antagonist used in preclinical research to investigate the role of the CRF system in stress, anxiety, and related disorders.[6]
Key Experiment: Inhibition of Stress-Induced ACTH Production in Mice
-
Objective: To assess the in vivo efficacy of this compound in blocking the stress-induced release of adrenocorticotropic hormone (ACTH).
-
Methodology:
-
Animal Model: Male mice are used for this study.
-
Compound Administration: this compound is administered via oral gavage at a dose of 20 mg/kg.
-
Stress Induction: Following compound administration, mice are subjected to a stressor (e.g., restraint stress).
-
Sample Collection: Blood samples are collected at specified time points post-stress induction.
-
Analysis: Plasma ACTH levels are quantified using a commercially available ELISA kit.
-
Outcome: The reduction in plasma ACTH levels in this compound-treated mice compared to a vehicle-treated control group indicates the compound's ability to antagonize CRF1 receptors in the hypothalamic-pituitary-adrenal (HPA) axis.
-
Key Experiment: Assessment of Anxiolytic Effects in Rats
-
Objective: To determine if this compound exhibits anxiolytic properties by preventing the activation of locus coeruleus (LC) neurons in response to a stressor.[7]
-
Methodology:
-
Animal Model: Anesthetized male rats are used.[7]
-
Compound Administration: this compound is administered intravenously at doses of 5 mg/kg or 10 mg/kg.[7]
-
Stressor: Colorectal distension (CRD) is used as a visceral stressor to activate LC neurons.[7]
-
Measurement: The spontaneous discharge rate of LC neurons is recorded electrophysiologically before and after CRD.[7]
-
Analysis: The change in LC neuronal activity in response to the stressor is compared between vehicle-treated and this compound-treated rats.
-
Outcome: A significant reduction or complete prevention of the CRD-induced increase in LC firing rate in the this compound group demonstrates the compound's central anxiolytic activity.[7]
-
Visualizing the Mechanism of Action
Signaling Pathway of CRF1 Receptor and Inhibition by this compound
Corticotropin-releasing factor (CRF) is a key mediator of the stress response. It binds to the CRF1 receptor, a G-protein coupled receptor (GPCR), primarily activating the Gs alpha subunit.[8][9] This initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and subsequent physiological responses, including the release of ACTH.[9] this compound acts as a competitive antagonist at the CRF1 receptor, blocking CRF from binding and thereby inhibiting the downstream signaling pathway.[6]
Caption: this compound blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the general workflow for testing the efficacy of this compound in an animal model of stress.
Caption: Workflow for assessing this compound's effect on stress-induced ACTH release.
References
- 1. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. mcneese.edu [mcneese.edu]
- 5. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The CRF(1) receptor antagonist, this compound, abolished the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CRF1 receptor signaling pathways are involved in stress-related alterations of colonic function and viscerosensitivity: implications for irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
